molecular formula C4H9ClN2O B1406622 1,3-Oxazinan-2-imine hydrochloride CAS No. 173556-96-2

1,3-Oxazinan-2-imine hydrochloride

Cat. No.: B1406622
CAS No.: 173556-96-2
M. Wt: 136.58 g/mol
InChI Key: VAJRHCFTDYXLOG-UHFFFAOYSA-N
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Description

1,3-Oxazinan-2-imine hydrochloride is a chemical compound with the CAS Registry Number 173556-96-2 . It has a molecular formula of C 4 H 9 ClN 2 O and a molecular weight of 136.58 g/mol . The compound is identified by the SMILES code N=C1OCCCN1.[H]Cl and should be stored according to cold-chain transportation protocols . Compounds featuring the 1,3-oxazinan ring system are of significant interest in synthetic organic chemistry and medicinal chemistry research. While the specific applications of this compound are still being explored, related 1,3-oxazine derivatives are frequently synthesized and investigated for their potential biological activities and as valuable building blocks for more complex molecular architectures . Researchers are developing efficient and environmentally friendly methods, such as one-pot multicomponent reactions in aqueous media, to access these heterocyclic frameworks . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in human or veterinary medicine. It is strictly not for household or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJRHCFTDYXLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1,3-Oxazinan-2-imine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Oxazinan-2-imine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol, emphasizing the underlying chemical principles and critical safety considerations, particularly concerning the use of hazardous reagents. Furthermore, a thorough characterization workflow is presented, outlining the application of modern spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—to ensure structural verification and purity assessment of the final product. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities.

Introduction: The Rationale for 1,3-Oxazinan-2-imine Scaffolds

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, structures containing the 1,3-oxazinane motif are valued for their conformational pre-organization and potential as bioisosteres for other functional groups. The introduction of an exocyclic imine functionality at the 2-position creates a cyclic guanidine-like moiety, a privileged scaffold known for its diverse biological activities. Chiral 1,3-oxazinan-2-ones, closely related structures, are recognized as valuable intermediates for synthesizing pharmaceutical compounds and amino alcohols.[1][2] The hydrochloride salt of 1,3-Oxazinan-2-imine enhances its stability and aqueous solubility, making it more amenable to handling and biological screening.

This guide moves beyond a simple recitation of steps, focusing on the causality behind the chosen methodology. The synthesis described herein employs a classical yet highly effective cyclization strategy involving 3-aminopropanol and cyanogen bromide. This approach is favored for its reliability and the ready availability of starting materials.

Synthesis Methodology

The synthesis of this compound is achieved through a two-step process: (1) the cyclization of 3-aminopropanol with cyanogen bromide to form the free base, and (2) subsequent salt formation with hydrochloric acid.

Principle and Mechanism

The core of the synthesis is a von Braun-type reaction, which typically involves the reaction of amines with cyanogen bromide.[3][4] In this intramolecular variant, the reaction proceeds through two key mechanistic steps:

  • N-Cyanation: The primary amine of 3-aminopropanol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the formation of an N-cyano intermediate and the displacement of the bromide ion.

  • Intramolecular Cyclization: The terminal hydroxyl group of the N-cyano intermediate then performs a nucleophilic attack on the nitrile carbon. This 6-exo-tet cyclization is entropically favored and results in the formation of the six-membered 1,3-oxazinan-2-imine ring. The reaction is driven by the formation of the stable heterocyclic system.

Caption: Proposed reaction mechanism for the formation of 1,3-Oxazinan-2-imine.
Reagents and Materials
ReagentFormulaMW ( g/mol )PuritySupplier
3-AminopropanolC₃H₉NO75.11≥99%Sigma-Aldrich
Cyanogen BromideCBrN105.92≥97%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Hydrochloric AcidHCl36.462M in Et₂OAcros Organics
Sodium BicarbonateNaHCO₃84.01ACS GradeVWR
Anhydrous MgSO₄MgSO₄120.37≥97%Alfa Aesar
Detailed Step-by-Step Protocol

The following protocol is a self-validating system. Successful synthesis relies on the strict exclusion of moisture and adherence to safety protocols.

G reagents Dissolve 3-Aminopropanol in Anhydrous Et₂O reaction_setup Cool to 0°C (Ice Bath) reagents->reaction_setup addition Add BrCN solution dropwise over 1 hr reaction_setup->addition reaction Stir at 0°C for 2 hrs, then warm to RT overnight addition->reaction quench Filter precipitate, quench filtrate with NaHCO₃(aq) reaction->quench extraction Extract aqueous layer with Et₂O (3x) quench->extraction drying Combine organic layers, dry over MgSO₄ extraction->drying filtration Filter drying agent drying->filtration concentration Concentrate in vacuo to obtain free base (oil) filtration->concentration salt_formation Dissolve oil in Et₂O, add 2M HCl in Et₂O concentration->salt_formation isolation Collect precipitate by filtration, wash with cold Et₂O salt_formation->isolation final_product Dry under vacuum to yield 1,3-Oxazinan-2-imine HCl isolation->final_product

Caption: Experimental workflow for the synthesis of 1,3-Oxazinan-2-imine HCl.
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopropanol (1.0 eq) in anhydrous diethyl ether (100 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve cyanogen bromide (1.05 eq) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred solution of 3-aminopropanol over a period of 1 hour. A white precipitate (amine hydrobromide salt) will form.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture warm to room temperature, stirring overnight (approx. 16 hours).

  • Workup and Extraction: Filter the reaction mixture to remove the precipitate. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Extract the aqueous layers with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,3-oxazinan-2-imine free base, typically as a viscous oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under high vacuum to afford the final product, this compound.

Critical Safety Precautions: Handling Cyanogen Bromide

Cyanogen bromide is a highly toxic, corrosive, and moisture-sensitive solid.[5][6][7] It can be fatal if inhaled, swallowed, or absorbed through the skin.[8] All manipulations must be performed in a certified chemical fume hood.

HazardMitigation and PPEEmergency Procedure
High Toxicity Work in a well-ventilated chemical fume hood. Use a dedicated workspace. Avoid generating dust.[5][9]Inhalation: Move victim to fresh air immediately and call for emergency medical transport.[8] Administer 100% oxygen if trained.[8]
Skin/Eye Contact Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., Natural Rubber, Neoprene).[5][7] Double-gloving is recommended.[9]Skin: Immediately brush off any solid, remove contaminated clothing, and rinse with copious amounts of water for at least 15 minutes.[5][6] Eyes: Flush with water for at least 15 minutes, holding eyelids open.[5]
Reactivity Store in a cool, dry, well-ventilated area away from acids, water, and oxidizing agents.[7][9] Contact with acids or water can release highly toxic hydrogen cyanide (HCN) gas.[5][7]Spills: Evacuate the area. Cover the spill with dry sand or absorbent material. DO NOT use water.[7][8] Decontaminate the area with a hypochlorite solution.[5]
Waste Disposal All contaminated materials (gloves, pipette tips, glassware) must be collected in a specifically designated and labeled hazardous waste container for cyanogen bromide.[5]Follow institutional guidelines for hazardous waste disposal.

Characterization of the Final Product

Structural confirmation of this compound is achieved through a combination of spectroscopic methods. The expected data is summarized below.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₄H₉ClN₂O[10][11]

  • Molecular Weight: 136.58 g/mol [10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like D₂O or DMSO-d₆. The protonated imine nitrogen and the amine protons will be exchangeable in D₂O.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.2 br s 2H -C(=NH₂ ⁺)- Protons on the protonated imine nitrogen, broad due to quadrupole moment of N and exchange.
~8.5 br s 1H -O-C-NH - Amine proton within the ring.
~4.2 t 2H -CH₂ -O- Methylene group adjacent to the electron-withdrawing oxygen atom.
~3.4 t 2H -CH₂ -NH- Methylene group adjacent to the ring nitrogen.

| ~1.9 | p | 2H | -CH₂-CH₂ -CH₂- | Central methylene group, appears as a pentet due to coupling with adjacent CH₂ groups. |

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~158.0 C =N Imine carbon, highly deshielded. Similar to carbonyl carbons in related oxazinanones.[12]
~65.0 -C H₂-O- Carbon adjacent to oxygen.
~40.0 -C H₂-NH- Carbon adjacent to nitrogen.

| ~22.0 | -CH₂-C H₂-CH₂- | Alkane-like central carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify key functional groups present in the molecule. The sample can be analyzed as a KBr pellet.

Table 4: Key FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Appearance
3300-3100 N-H Stretch -NH₂⁺, -NH- Strong, broad absorption due to multiple N-H bonds and hydrogen bonding.
2950-2850 C-H Stretch Aliphatic CH₂ Medium to strong, sharp peaks.[13]
~1670 C=N Stretch Imine/Amidinium Strong, sharp peak. The C=N stretch in imines typically appears in the 1690-1640 cm⁻¹ range.[14]
~1250 C-O Stretch C-O-C ether Strong peak.

| ~1100 | C-N Stretch | Aliphatic amine | Medium intensity peak. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale
101.07 [M+H]⁺ Mass of the free base (C₄H₈N₂O, MW=100.12) plus a proton. This would be the molecular ion peak.

| 123.05 | [M+Na]⁺ | Adduct of the free base with sodium. |

The fragmentation pattern would likely involve the loss of small neutral molecules such as ammonia (NH₃) or ethylene (C₂H₄), and cleavage of the oxazinane ring.

Discussion and Field-Proven Insights

  • Choice of Solvent: Diethyl ether is an excellent choice for this reaction as it is unreactive towards the reagents and allows for easy precipitation and isolation of both the intermediate hydrobromide salt and the final hydrochloride product.

  • Stoichiometry: A slight excess of cyanogen bromide is used to ensure complete consumption of the starting 3-aminopropanol.

  • Temperature Control: Maintaining a low temperature during the addition of cyanogen bromide is crucial to control the exothermic reaction and minimize the formation of side products.

  • Troubleshooting: If the final yield is low, ensure all reagents and solvents were rigorously dried, as cyanogen bromide hydrolyzes in the presence of water to inactive species.[15] Incomplete reaction can be addressed by extending the reaction time at room temperature.

  • Alternative Routes: While this method is robust, other synthetic strategies for related 1,3-oxazinanes exist, such as palladium-catalyzed cycloadditions or rearrangements of isoxazolidines.[16] However, for this specific target, the described method offers a direct and efficient pathway.

Conclusion

This guide has detailed a reliable and well-characterized method for the synthesis of this compound. By providing a rationale for the experimental choices, a step-by-step protocol, comprehensive characterization data, and critical safety information, this document serves as an authoritative resource for chemists. The successful application of this methodology will enable researchers to access this valuable heterocyclic scaffold for further investigation in drug discovery and chemical biology.

References

  • Cyanogen Bromide - in.nau.edu. (n.d.). Retrieved from [Link]

  • Cyanogen bromide - PENTA. (2025-03-31). Retrieved from [Link]

  • Common Name: CYANOGEN BROMIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Retrieved from [Link]

  • Cyanogenbromide-506-68-3.docx - University of Georgia Office of Research. (n.d.). Retrieved from [Link]

  • Catalysis Science & Technology. (2013-09-17). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • Catalysis Science & Technology. (2013-09-17). selective synthesis of lactams and cyclic amines from amino-alcohols. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Retrieved from [Link]

  • PMC - NIH. (2020-12-22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds | Download Scientific Diagram. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 1,3-Oxazinan-2-one. Retrieved from [Link]

  • ACS Publications. (n.d.). A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines. Retrieved from [Link]

  • Journal of the American Chemical Society. (2012-02-25). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2021-01-01). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i | Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragments of 1 H NMR spectra of... | Download Scientific Diagram. Retrieved from [Link]

  • PubMed. (n.d.). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from [Link]

  • Journal of The Chemical Society of Pakistan. (2010-12-18). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025-08-06). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • Semantic Scholar. (2021-02-27). Journal of Material Sciences & Manufacturing Research. Retrieved from [Link]

  • Google Patents. (n.d.). US20120149903A1 - Process for preparing and purifying 3-aminopropanol.
  • ACS Figshare. (n.d.). Formation of 2-Imino benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cyanogen bromide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.

Sources

"physicochemical properties of 1,3-Oxazinan-2-imine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Physicochemical Properties of 1,3-Oxazinan-2-imine Hydrochloride

Introduction: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage "fail early, fail cheap" has become a guiding principle. A significant portion of drug candidate attrition can be traced back to suboptimal physicochemical properties, which govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity.[1][2][3] A thorough understanding of these foundational characteristics is not merely a data-gathering exercise; it is a critical component of risk mitigation and strategic decision-making. This guide provides a comprehensive technical overview of this compound, structured from the perspective of a senior application scientist. We will move beyond simple data points to explore the causal relationships between a molecule's properties, the validated methods used to measure them, and their ultimate impact on its journey to becoming a viable therapeutic agent. The physicochemical properties of a drug are fundamental to its interaction with biological systems, influencing everything from bioavailability to receptor binding and potential side effects.[4][5][6]

Core Molecular Identity

A precise understanding of a compound's structure and fundamental identifiers is the bedrock of all subsequent analysis.

  • Chemical Name (IUPAC): 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride[7]

  • CAS Number: 173556-96-2[8]

  • Molecular Formula: C₄H₉ClN₂O[7]

  • Molecular Weight: 136.58 g/mol [7][8]

Melting_Point_Workflow A Sample Preparation (Dry, Powder, Pack) B Instrument Setup (Calibrated Apparatus) A->B Load Sample C Rapid Heating Phase (Approach MP) B->C Start Run D Slow Heating Phase (1-2 °C/min) C->D Reduce Ramp E Observation (Record Onset & Clear Point) D->E Equilibrate F Data Analysis (Report Range, Assess Purity) E->F Triplicate Data

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

This equilibrium-based method is considered the gold standard for determining thermodynamic solubility.

Methodology:

  • System Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess of this compound to each buffer solution in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. [9]4. Phase Separation: Allow the vials to stand, or centrifuge them, to sediment the undissolved solid.

  • Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. Filter the sample immediately using a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Validation: Ensure the presence of undissolved solid at the end of the experiment to confirm saturation.

Solubility_Workflow A Prepare pH Buffers B Add Excess Compound A->B Dispense C Equilibrate (Shake at const. Temp) B->C Incubate D Separate Phases (Centrifuge/Settle) C->D Stop Agitation E Sample & Filter (Supernatant) D->E Withdraw Aliquot F Quantify Concentration (HPLC or LC-MS) E->F Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

This method directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise determination of the pKa.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette.

  • Titration: Since the compound is a hydrochloride salt of a base, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

  • Validation: Calibrate the pH meter with at least three standard buffers before the experiment. Perform a blank titration on the solvent to account for any background effects.

pKa_Workflow A Dissolve Compound (Known Concentration) C Titrate with Base (e.g., NaOH) A->C B Calibrate pH Meter B->C Ensure Accuracy D Record pH vs. Volume C->D Incremental Addition E Plot Titration Curve D->E F Determine pKa (Half-Equivalence Point) E->F

Caption: Workflow for Potentiometric pKa Determination.

Integrated Perspective: The ADME/Tox Profile

The individual physicochemical properties do not exist in a vacuum. They are interconnected inputs that collectively shape the ADME/Tox profile of a drug candidate. [1][10]Early in vitro ADME profiling is essential to identify potential liabilities before committing to expensive and time-consuming in vivo studies. [3]

  • Absorption: Governed by a balance between solubility (for dissolution) and lipophilicity (for membrane permeation). The high polarity and charged state (predicted by pKa ) of this compound suggest that its absorption might be dissolution rate-limited or rely on active transport mechanisms.

  • Distribution: Low molecular weight favors wide distribution. However, high polarity can limit penetration across the blood-brain barrier. Plasma protein binding, another key distribution factor, is also influenced by these properties.

  • Metabolism: The chemical structure itself is the primary determinant, but properties like lipophilicity can influence the rate of metabolism by cytochrome P450 enzymes.

  • Excretion: Highly water-soluble and polar compounds are often readily eliminated by the kidneys.

ADME_Relationship cluster_props Physicochemical Properties cluster_adme ADME Processes Sol Solubility Abs Absorption Sol->Abs Exc Excretion Sol->Exc pKa pKa pKa->Abs pKa->Exc MW Molecular Weight Dist Distribution MW->Dist Lipo Lipophilicity Lipo->Abs Lipo->Dist Met Metabolism Lipo->Met

Caption: Influence of Physicochemical Properties on ADME.

Conclusion

This compound is a small, polar molecule whose hydrochloride salt form is designed to confer favorable aqueous solubility. Its key structural feature, a cyclic guanidine moiety, renders it a strong base that will be predominantly ionized under physiological conditions. While its low molecular weight is advantageous, its high polarity may present challenges for passive membrane permeability. A comprehensive experimental characterization of its melting point, pH-solubility profile, and pKa, using the robust protocols outlined herein, is an indispensable next step. This empirical data will provide the critical foundation needed to build predictive models of its in vivo behavior and guide its future development as a potential therapeutic agent.

References

  • van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.
  • Darvas, F., Dorman, G., & Urge, L. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Alexandros, A. V. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 6(1), 1-13.
  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry.
  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • Scifinder. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • BioSolveIT. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery.
  • ResolveMass Laboratories Inc. (n.d.).
  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from Creative Biostructure Drug Discovery website.
  • CN Bio. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
  • LookChem. (2023, December 13). What are the physicochemical properties of drug?
  • Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development.
  • ResearchGate. (n.d.). Calculated and Experimental pKa Values of Three Cyclic Guanidine Superbases.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91623494, this compound. PubChem.
  • Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental Science & Technology, 53(21), 12566-12576.
  • Analytical Testing Labs. (n.d.).
  • BLDpharm. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • Leaptrot, J. A., et al. (2018). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Journal of The American Society for Mass Spectrometry, 29(12), 2465-2474.
  • ResearchGate. (n.d.). Rapid experimental measurements of physicochemical properties to inform models and testing.
  • Caine, B., Dardonville, C., & Popelier, P. L. A. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
  • Kumar, N., et al. (2018).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one. PubChem.
  • Guidechem. (n.d.). 3-(2-aminoethyl)-1,3-oxazinan-2-one;hydrochloride.
  • CHM1020L Online Manual. (n.d.). Procedure.
  • The Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. In Comprehensive Medicinal Chemistry III.
  • ResearchGate. (n.d.).
  • YouTube. (2017, May 9). Qual Lab Solubility Testing.
  • The University of Manchester. (2018, April 30). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths.
  • Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(16), 8236-8245.
  • ChemicalBook. (n.d.). This compound.
  • Serajuddin, A. T., & Jarowski, C. I. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 74(1), 108-110.
  • Oxford Academic. (2025, November 22). EcoDrug PLUS: an advanced database for drug target conservation analysis and environmental risk assessment. Nucleic Acids Research.
  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • A2B Chem. (n.d.). 1,3-Oxazinan-2-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91623494, this compound. PubChem.
  • PubChemLite. (n.d.). 1,3-diazinan-2-imine hydrochloride (C4H9N3).
  • A2B Chem. (n.d.). 3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride.
  • Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE.
  • Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. 55(4).
  • Journal of The Chemical Society of Pakistan. (2010).
  • Sigma-Aldrich. (n.d.). 1,3-Oxazinan-2-one DiscoveryCPR 5259-97-2.
  • ACS Figshare. (n.d.). Formation of 2-Imino benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1,3-Oxazinan-2-imine hydrochloride is a heterocyclic compound featuring a six-membered ring containing both oxygen and nitrogen atoms, with an imine functional group at the 2-position. Its structure, particularly the cyclic amidine moiety, suggests a potential for diverse pharmacological activities. While direct research on the mechanism of action of this compound is not extensively documented in publicly available literature, its structural components, namely the cyclic imine and the guanidino-like group, provide a strong basis for postulating a plausible biological role. This guide will dissect the potential mechanistic pathways of this compound by drawing parallels with well-characterized molecules sharing similar functional groups. We will explore its potential as a modulator of key physiological targets and propose a comprehensive experimental framework to elucidate its precise mechanism of action.

Structural Features and Pharmacological Analogs

The key to understanding the potential mechanism of action of this compound lies in its constituent chemical motifs: the cyclic imine and the embedded guanidinium-like group.

The Cyclic Imine Moiety: A Gateway to Neuromodulation?

Cyclic imines are a class of compounds that have been identified as potent neurotoxins in marine biology, often targeting ion channels. Many of these natural products exhibit high affinity for nicotinic acetylcholine receptors (nAChRs), acting as antagonists.[1][2][3] The imine group (C=N) within a cyclic structure is a common pharmacophore responsible for this activity.[1][2] This suggests that this compound could potentially interact with nAChRs, leading to modulation of cholinergic neurotransmission.

The Guanidino Group: A Versatile Pharmacophore

The 2-imino-oxazinane structure bears a strong resemblance to a cyclic guanidine derivative. The guanidinium group is a highly basic functional group that is protonated at physiological pH, allowing it to form strong ionic interactions with biological targets. Guanidino-containing compounds exhibit an extensive range of pharmacological activities, including:

  • Cardiovascular Effects: Many guanidino compounds, such as guanethidine and clonidine, are known to modulate blood pressure.[4]

  • Antidiabetic Properties: The biguanide metformin, a cornerstone in diabetes treatment, contains a guanidine-related structure.[4]

  • Enzyme Inhibition: Guanidino groups can act as mimics of arginine, enabling them to interact with the active sites of enzymes such as nitric oxide synthase (NOS) and arginase.[5][6]

  • Ion Channel Modulation: Compounds like amiloride, which possess a guanidino moiety, are known to block sodium channels.[4]

Given this broad spectrum of activity, the guanidino-like feature of this compound suggests a wide array of potential molecular targets.

Hypothesized Mechanism of Action

Based on the structural analysis, we can propose a primary hypothesis for the mechanism of action of this compound:

Primary Hypothesis: this compound acts as a modulator of nicotinic acetylcholine receptors, potentially as an antagonist, leading to downstream effects on neuronal signaling. Concurrently, its guanidino-like moiety may enable it to interact with other targets, such as Na+/H+ exchangers or nitric oxide synthases, contributing to a complex pharmacological profile.

The following diagram illustrates this proposed dual-action hypothesis:

Mechanism_of_Action_Hypothesis cluster_compound This compound cluster_moieties Key Structural Moieties cluster_targets Potential Molecular Targets cluster_effects Potential Cellular Effects Compound 1,3-Oxazinan-2-imine Hydrochloride Cyclic_Imine Cyclic Imine Compound->Cyclic_Imine contains Guanidino_Like Guanidino-like Moiety Compound->Guanidino_Like contains nAChR Nicotinic Acetylcholine Receptors (nAChRs) Cyclic_Imine->nAChR targets NHE Na+/H+ Exchangers (NHE) Guanidino_Like->NHE potentially targets NOS Nitric Oxide Synthases (NOS) Guanidino_Like->NOS potentially targets Neuronal_Signaling Modulation of Neuronal Signaling nAChR->Neuronal_Signaling leads to Ion_Flux Altered Ion Flux NHE->Ion_Flux leads to NO_Production Changes in Nitric Oxide Production NOS->NO_Production leads to

Caption: Proposed dual mechanism of action for this compound.

Experimental Protocols for Mechanism of Action Elucidation

To systematically investigate the hypothesized mechanism of action, a multi-tiered experimental approach is recommended.

Tier 1: Target Binding and Functional Assays

Objective: To determine if this compound directly binds to and modulates the activity of hypothesized targets.

1. Radioligand Binding Assays for nAChR Subtypes:

  • Principle: This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Methodology:

    • Prepare cell membrane homogenates expressing specific nAChR subtypes (e.g., α4β2, α7).

    • Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).

    • Add increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of radioligand binding.

2. Functional Assays for nAChR Modulation (Electrophysiology):

  • Principle: This assay directly measures the effect of the compound on ion channel function.

  • Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Inject Xenopus oocytes with cRNA encoding the desired nAChR subunits.

    • After 2-3 days of expression, voltage-clamp the oocyte at a holding potential of -70 mV.

    • Apply acetylcholine (ACh) to elicit an inward current.

    • Co-apply ACh with varying concentrations of this compound to determine its effect on the ACh-induced current (potentiation or inhibition).

3. Enzyme Inhibition Assays for NOS and Arginase:

  • Principle: These assays measure the enzymatic activity in the presence and absence of the test compound.

  • Methodology (Nitric Oxide Synthase Assay):

    • Use a commercially available NOS assay kit that measures the conversion of L-arginine to L-citrulline and nitric oxide.

    • Incubate recombinant NOS (nNOS, eNOS, or iNOS) with its necessary cofactors and substrate (L-arginine).

    • Add increasing concentrations of this compound.

    • Measure the production of nitric oxide using a fluorescent probe.

    • Determine the IC₅₀ value.

4. Na+/H+ Exchanger (NHE) Activity Assay:

  • Principle: This assay measures the activity of NHE by monitoring intracellular pH changes.

  • Methodology:

    • Load cells expressing the NHE1 isoform with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Induce intracellular acidification using a prepulse of ammonium chloride.

    • Monitor the recovery of intracellular pH, which is mediated by NHE1 activity.

    • Perform the assay in the presence of varying concentrations of this compound to assess its inhibitory effect.

The following diagram outlines the experimental workflow for Tier 1:

Tier1_Workflow cluster_nAChR nAChR Investigation cluster_Enzyme Enzyme Inhibition cluster_Ion_Channel Ion Channel Modulation start Start: Tier 1 Experiments Binding_Assay Radioligand Binding Assay (IC50 determination) start->Binding_Assay NOS_Assay NOS Activity Assay (IC50 determination) start->NOS_Assay NHE_Assay NHE Activity Assay (IC50 determination) start->NHE_Assay Functional_Assay Electrophysiology (Functional Modulation) Binding_Assay->Functional_Assay If binding is confirmed end End: Tier 1 Data Analysis Functional_Assay->end Arginase_Assay Arginase Activity Assay (IC50 determination) NOS_Assay->Arginase_Assay Parallel Investigation Arginase_Assay->end NHE_Assay->end

Caption: Experimental workflow for Tier 1 target validation.

Tier 2: Cellular and In Vivo Studies

Objective: To investigate the effects of this compound in a more complex biological context.

1. Neuronal Cell Culture Models:

  • Principle: To assess the compound's effect on neuronal viability, neurotransmitter release, and calcium signaling.

  • Methodology:

    • Use primary neuronal cultures or differentiated neuroblastoma cell lines (e.g., SH-SY5Y).

    • Treat cells with varying concentrations of this compound.

    • Assess cell viability using an MTT or LDH assay.

    • Measure neurotransmitter release (e.g., dopamine, acetylcholine) using ELISA or HPLC.

    • Monitor intracellular calcium levels using a fluorescent calcium indicator (e.g., Fura-2 AM).

2. In Vivo Behavioral Models (Rodent):

  • Principle: To evaluate the compound's effects on behavior, which can be indicative of its central nervous system activity.

  • Methodology:

    • Administer this compound to rodents via an appropriate route (e.g., intraperitoneal, oral).

    • Conduct a battery of behavioral tests, such as:

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.

      • Hot Plate Test: To evaluate analgesic properties.

      • Forced Swim Test: To screen for antidepressant-like effects.

Data Presentation

Parameter Experimental Assay Expected Outcome
Binding Affinity (Ki) Radioligand Binding AssayQuantitative measure of binding affinity to nAChR subtypes.
Functional Potency (IC₅₀/EC₅₀) Electrophysiology, Enzyme Assays, NHE AssayConcentration at which the compound produces 50% of its maximal effect.
Cellular Toxicity (CC₅₀) MTT/LDH AssayConcentration that causes 50% cell death.
Behavioral Effects In Vivo Behavioral ModelsQualitative and quantitative changes in rodent behavior.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure provides a strong rationale for investigating its role as a modulator of nicotinic acetylcholine receptors and other targets associated with the guanidino functional group. The proposed experimental framework offers a systematic approach to unraveling its pharmacological profile. A thorough understanding of its mechanism of action will be crucial for any future drug development efforts involving this compound or its analogs. The convergence of data from binding, functional, cellular, and in vivo studies will ultimately paint a comprehensive picture of the therapeutic potential of this compound.

References

  • Sączewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

  • Joshi, S., & Rawat, M. S. M. (2013). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 5(12), 1030-1035. [Link]

  • Molgó, J., Aráoz, R., & Tandeau de Marsac, N. (2014). Cyclic Imine Toxins: Chemistry, Origin, Metabolism, Pharmacology, Toxicology, and Detection. In Seafood and Freshwater Toxins (pp. 539-578). CRC Press. [Link]

  • Ekelund, S., & Ståhle, L. (2001). Guanidino-containing drugs in cancer chemotherapy: biochemical and clinical pharmacology. Biochemical Pharmacology, 61(10), 1157-1165. [Link]

  • ResearchGate. (n.d.). Selected examples of guanidine-based drugs.[Link]

  • Ramos, A. D., & Vasconcelos, V. (2010). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Chemical Reviews, 110(8), 4488-4503. [Link]

  • Ramos, A. D., & Vasconcelos, V. (2010). Cyclic Imines: Chemistry and Mechanism of Action: A Review. ResearchGate. [Link]

  • Pater, A., et al. (2018). Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Journal of Medicinal Chemistry, 61(15), 6743-6754. [Link]

  • Ramos, A. D., & Vasconcelos, V. (2010). Cyclic Imines: Chemistry and Mechanism of Action: A Review. Chemical Reviews, 110(8), 4488-4503. [Link]

  • Turner, A. D., & Goya, A. (2015). A Review of Cyclic Imines in Shellfish: Worldwide Occurrence, Toxicity and Assessment of the Risk to Consumers. Toxins, 7(8), 3056-3085. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. [Link]

  • Lee, K., & Kim, K. (2001). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Tetrahedron Letters, 42(40), 7083-7085. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[5][7]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 106-111. [Link]

  • PubChem. (n.d.). 1,3-Oxazinan-2-one. National Center for Biotechnology Information. [Link]

  • Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE. [Link]

Sources

Technical Guide: 1,3-Oxazinan-2-imine hydrochloride (CAS 173556-96-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Oxazinan-2-imine hydrochloride, identified by CAS number 173556-96-2, is a heterocyclic compound belonging to the oxazine family.[1] This class of compounds is noted for its diverse biological activities and potential applications in the field of medicinal chemistry.[1] This guide provides a consolidated overview of the known properties and structure of this compound, drawing from available chemical databases and supplier information.

Chemical Identity and Structure

The fundamental identification and structural details of this compound are crucial for its application in research and synthesis.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 173556-96-2[2]
IUPAC Name 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride[2]
Molecular Formula C4H9ClN2O[2]
Molecular Weight 136.58 g/mol [2]
Synonyms This compound, 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride, MFCD28165869[2]
Parent Compound 5,6-dihydro-4H-1,3-oxazin-2-amine[2]
Component Compounds 5,6-dihydro-4H-1,3-oxazin-2-amine, Hydrochloric Acid[2]

Chemical Structure:

The structure of this compound is characterized by a six-membered 1,3-oxazinane ring with an imine group at the second position, present as a hydrochloride salt.[2]

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in public literature. The table below summarizes the computed data available.

Table 2: Computed Physicochemical Properties

PropertyValueSource
InChI InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H[2]
InChIKey VAJRHCFTDYXLOG-UHFFFAOYSA-N[2]
SMILES C1CN=C(OC1)N.Cl[2]
Applications and Research Context

Publicly accessible research explicitly detailing the applications of this compound is limited. Its availability from various chemical suppliers suggests its use as a building block or intermediate in organic synthesis.[3][4] The oxazine scaffold is a known pharmacophore, and it is plausible that this compound is utilized in the synthesis of more complex molecules for drug discovery and development.[1]

Synthesis and Handling

Synthesis:

Specific, peer-reviewed synthesis protocols for this compound are not readily found in the public domain. However, general synthetic routes to similar cyclic imines often involve the cyclization of appropriate amino alcohols with cyanogen bromide or related reagents.

General Synthetic Workflow (Hypothetical):

G A Amino Alcohol Precursor C Cyclization Reaction A->C B Cyclization Reagent (e.g., CNBr) B->C D Crude Product C->D E Purification (e.g., Crystallization, Chromatography) D->E F This compound E->F

Caption: A generalized workflow for the synthesis of cyclic imines.

Handling and Storage:

As with any chemical reagent, proper handling and storage are essential. While a specific safety data sheet (SDS) is not widely available, general precautions for handling hydrochloride salts of organic compounds should be followed.[5]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound (CAS 173556-96-2) is a chemical intermediate with potential applications in synthetic and medicinal chemistry. While comprehensive public data on its biological activity and specific applications are scarce, its structural features suggest it is a valuable building block for the synthesis of novel compounds. Further research is required to fully elucidate its properties and potential uses.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Cyclopenten-1-one, 2-hydroxy-3,5,5-trimethyl (CAS 53263-56-2). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Oxazine Scaffold - A Privileged Structure in Medicinal Chemistry

Oxazine derivatives, a versatile class of six-membered heterocyclic compounds containing oxygen and nitrogen atoms, have consistently captured the attention of medicinal chemists.[1][2][3] Their structural diversity, arising from the varied positions of the heteroatoms (1,2-, 1,3-, and 1,4-oxazines), provides a rich canvas for synthetic modification.[1][2] This inherent adaptability is a key reason for their broad pharmacological profile, which includes promising anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, among others.[2][3][4][5] The oxazine nucleus is not just a synthetic curiosity; it is a "privileged structure" found in numerous bioactive natural products and serves as a foundational building block for potent therapeutic agents.[4]

This guide moves beyond a simple inventory of reported activities. As a senior application scientist, my objective is to provide a logical framework and field-proven methodologies for unlocking the therapeutic potential of novel oxazine libraries. We will explore the causality behind experimental choices, detail robust screening protocols, and establish a self-validating system for hit identification and preliminary validation.

Chapter 1: Strategic Framework for a Screening Campaign

Before a single pipette touches a plate, a well-defined strategy is paramount. The initial screening approach for a novel compound library is a critical decision point that dictates the subsequent workflow. The two dominant paradigms are phenotypic screening and target-based screening.

  • Phenotypic Screening: This "black-box" approach assesses the effect of a compound on a whole system (e.g., a cell or an organism) without a preconceived mechanistic hypothesis. It asks the question: "Does this compound have a desired biological effect?" This is particularly powerful for novel scaffolds like oxazines, where the mechanism of action may be unknown.

  • Target-Based Screening: This approach presupposes a known molecular target (e.g., a specific enzyme or receptor) and assays the ability of a compound to modulate its activity. It is highly efficient for lead optimization once a target has been validated.

For a library of novel oxazine derivatives, a tiered, funnel-like approach starting with broad phenotypic screening is often the most productive strategy. This maximizes the chances of discovering unexpected activities.

The following diagram illustrates a generalized screening cascade, a logical workflow designed to efficiently identify and validate promising compounds from a large library.

Screening_Cascade Library Novel Oxazine Derivative Library Primary Primary Phenotypic Screen (e.g., Cytotoxicity, Antimicrobial Zone) Library->Primary High-Throughput Inactive Inactive Compounds (Archive) Primary->Inactive No significant activity Active Primary Hits Primary->Active Activity detected DoseResponse Dose-Response & Potency (IC50 / MIC Determination) Active->DoseResponse ConfirmedHits Confirmed & Potent Hits DoseResponse->ConfirmedHits Potency confirmed Secondary Secondary / Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition) ConfirmedHits->Secondary Elucidate Mechanism Lead Validated Lead Candidates Secondary->Lead Mechanism validated

Caption: A generalized screening cascade for novel compounds.

Chapter 2: Anticancer Activity Screening

The potential of oxazine derivatives as anticancer agents is a major area of investigation.[1][6] A primary screen in this context is typically a cytotoxicity assay, which provides a broad measure of a compound's ability to kill cancer cells or inhibit their proliferation.[7][8]

Core Principle: Assessing Cell Viability

The most common and robust primary assays do not count dead cells directly but measure metabolic activity, which is proportional to the number of viable cells in a culture.[7][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for this purpose.[9][10] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT into a purple, insoluble formazan.[7][10] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[9][11]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls for robust and interpretable data.

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Novel oxazine derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in sterile PBS), filtered and protected from light[11][12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.[9]

    • Leave the outermost wells filled with 100 µL of sterile PBS to minimize evaporation (evaporation moat).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the oxazine derivatives in complete medium from your DMSO stocks. A typical starting range is 0.1 to 100 µM.

    • Crucial Control: Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

    • Carefully aspirate the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions (and vehicle control) to the appropriate wells in triplicate.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the compound-containing medium.

    • Add 100 µL of fresh, serum-free medium to each well.[10]

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[13]

  • Solubilization and Measurement:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]

Data Analysis: The primary output is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.[13]

  • Calculate Percent Viability:

    • % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle - OD_Blank)] * 100

  • Plot a dose-response curve with % Viability on the Y-axis versus the log of the compound concentration on the X-axis.

  • Use non-linear regression analysis (e.g., log[inhibitor] vs. response) to determine the IC₅₀ value.

Data Presentation: Cytotoxicity of Novel Oxazines

Quantitative data should be summarized in a clear, tabular format for easy comparison of potency across different cell lines.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)
OXA-001MCF-7Breast Adenocarcinoma12.5
OXA-001HT-29Colorectal Adenocarcinoma25.1
OXA-002MCF-7Breast Adenocarcinoma> 100
OXA-002HT-29Colorectal Adenocarcinoma89.3
DoxorubicinMCF-7Breast Adenocarcinoma0.8

(Table contains hypothetical data for illustrative purposes)

Chapter 3: Antimicrobial Activity Screening

Given the rise of multidrug-resistant pathogens, the search for new antimicrobial agents is a global priority. Oxazine derivatives have shown significant promise in this area.[14][15] The initial screening aims to identify compounds that can inhibit the growth of clinically relevant bacteria and fungi.

Core Principle: Inhibition of Microbial Growth

The foundational methods for antimicrobial screening rely on observing the inhibition of microbial growth in the presence of a test compound.[16] There are two key stages:

  • Primary Qualitative Screen: Assays like the agar well diffusion method provide a rapid, visual indication of antimicrobial activity (a "yes/no" answer).

  • Secondary Quantitative Screen: For active compounds, a broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.[17][18][19]

The following workflow visualizes the process from primary screening to quantitative MIC determination.

Antimicrobial_Workflow Start Oxazine Compound (in DMSO) WellDiffusion Primary Screen: Agar Well Diffusion Start->WellDiffusion AgarPlate Agar Plate with Bacterial/Fungal Lawn AgarPlate->WellDiffusion Incubate1 Incubate (18-24h) WellDiffusion->Incubate1 MeasureZone Measure Zone of Inhibition (ZOI) Incubate1->MeasureZone NoZone No Inhibition (Inactive) MeasureZone->NoZone ZOI = 0 mm Active Primary Hit (ZOI > 0) MeasureZone->Active ZOI > 0 mm Microdilution Secondary Screen: Broth Microdilution Assay Active->Microdilution Incubate2 Incubate (18-24h) Microdilution->Incubate2 ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubate2->ReadMIC

Caption: Workflow for antimicrobial screening and MIC determination.

Detailed Protocol: Broth Microdilution for MIC Determination

This method provides the quantitative data needed to assess the potency of a hit from a primary screen.[18][20]

Materials:

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well round-bottom microtiter plates[21]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, MHB)

  • Oxazine derivative stocks (in DMSO)

  • Positive control antibiotic (e.g., Gentamicin, Fluconazole)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation (Serial Dilution):

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.[21]

    • Add 100 µL of your test compound (at 2x the highest desired concentration) to the first column of wells.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to 3, and so on, down to column 10. Discard 100 µL from column 10.[21]

    • This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).[21]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.

    • The final volume in each well is 200 µL, and the desired final inoculum is 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.[20]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity (growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[17][18]

    • The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Data Presentation: Antimicrobial Activity of Novel Oxazines
Compound IDTest OrganismGram StainMIC (µg/mL)
OXA-003S. aureusPositive16
OXA-003E. coliNegative128
OXA-004S. aureusPositive64
OXA-004C. albicansN/A (Fungus)32
GentamicinS. aureusPositive1
GentamicinE. coliNegative2

(Table contains hypothetical data for illustrative purposes)

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is a hallmark of numerous diseases, making the discovery of novel anti-inflammatory agents crucial.[6] A common and effective in vitro model for primary screening involves using macrophages (like the human THP-1 monocytic cell line or murine RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce an inflammatory response.[22]

Core Principle: Measuring Inflammatory Mediators

Upon stimulation with LPS, macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[22][23] A primary screen can quantify the inhibition of these mediators. The Griess assay is a simple, rapid, and reliable colorimetric method for measuring nitrite (NO₂⁻), a stable breakdown product of NO in cell culture supernatant.[24][25]

The Griess reaction involves a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant purple azo compound, the intensity of which is proportional to the nitrite concentration.[25]

Detailed Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (phenol red-free for this assay)

  • LPS from E. coli

  • Sterile 24-well or 96-well plates

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

    • (Store separately in dark bottles at 4°C; mix 1:1 immediately before use).[24]

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with various concentrations of your oxazine derivatives. Include a vehicle control (DMSO).

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (cells only).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • After incubation, carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new flat-bottom 96-well plate.

    • Prepare a standard curve using serial dilutions of the NaNO₂ standard (e.g., 100 µM down to 1.56 µM) in culture medium.

    • Add 100 µL of the freshly mixed Griess Reagent (Solutions A and B, 1:1) to each well containing supernatant or standard.[24]

    • Incubate for 10-15 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm.[24][26]

    • Subtract the background absorbance (medium only).

    • Calculate the nitrite concentration in each sample by interpolating from the NaNO₂ standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Causality Check: It is critical to run a parallel MTT assay on the same cells to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply due to compound-induced cytotoxicity. A compound is only considered a valid anti-inflammatory "hit" if it significantly reduces NO production at non-toxic concentrations.

Conclusion and Forward Outlook

This guide has outlined a strategic and methodologically sound approach to the primary biological screening of novel oxazine derivatives. By starting with broad phenotypic screens for anticancer, antimicrobial, and anti-inflammatory activities, researchers can efficiently identify promising hit compounds. The detailed, self-validating protocols for the MTT, Broth Microdilution, and Griess assays provide the robust quantitative data (IC₅₀, MIC, and % inhibition) necessary for advancing these hits into the next stage of the drug discovery pipeline.

The journey from a novel molecule to a validated lead candidate is complex. The hits identified through these primary screens must undergo rigorous secondary and mechanistic studies. For anticancer agents, this involves assays for apoptosis induction or cell cycle arrest.[13] For antimicrobial hits, time-kill kinetics and resistance studies are necessary. For anti-inflammatory candidates, measuring effects on cytokine expression (e.g., TNF-α, IL-6) via ELISA would be a logical next step. The foundational screening work detailed here is the essential first step in unlocking the full therapeutic potential of the versatile oxazine scaffold.

References

  • Salehi B, Quispe C, Chamkhi I, El Omari N, Balahbib A, Sharifi-Rad J, et al. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Front Pharmacol. 2021 Jan 18; 11:592654. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Sindhu T J, Bhat A R, Krishnakumar K, Sonia D Arikkatt, Girly Vincent, Meena Chandran. BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. 2013. [Link]

  • Asif M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020. [Link]

  • Fernando A, et al. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health. [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. 2013. [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. 2020. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. 2013. [Link]

  • Devaraj S, Jialal I. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. [Link]

  • OXAZINE AND ITS DERIVATIVES: POTENTIAL LEADS FOR DISCOVERY OF NEW AND POTENT ANTIMICROBIAL AND ANTITUBERCLOSIS DRUGS, A REVIEW. ResearchGate. 2021. [Link]

  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. 2008. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Nitric Oxide Assay? ResearchGate. 2013. [Link]

  • Navigating the Landscape: Innovative Screening Models for Anti-Inflammatory Drug Discovery. Slideshare. [Link]

  • Tsikas D. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. 2021. [Link]

  • Balouiri M, Sadiki M, Ibnsouda SK. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. 2024. [Link]

  • In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. 2021. [Link]

  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcones compounds. Zanco Journal of Pure and Applied Sciences. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. 2025. [Link]

  • Synthesis and Biological Activities of[9][14]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones. Oriental Journal of Chemistry. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. 2025. [Link]

  • A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. IJPPR. 2016. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. 2022. [Link]

  • A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Advanced Research and Reviews. [Link]

  • Nitric Oxide Assay (NO). ScienCell Research Laboratories. [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. 2022. [Link]

  • Balouiri M, Sadiki M, Ibnsouda SK. Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

Sources

"in vitro evaluation of 1,3-Oxazinan-2-imine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the In Vitro Evaluation of 1,3-Oxazinan-2-imine Hydrochloride

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of this compound, a heterocyclic compound featuring a cyclic guanidine moiety. While specific biological data for this exact molecule is sparse, the known pharmacological activities of the 1,3-oxazine scaffold and related cyclic guanidines suggest significant potential for therapeutic applications, including antimicrobial, anti-inflammatory, and enzyme-modulating activities.[1][2][3][4][5] This document outlines a logical, multi-phased testing cascade designed for researchers and drug development professionals. It moves from foundational cytotoxicity profiling to specific target-based assays and preliminary ADME characterization, providing detailed protocols and the scientific rationale behind each experimental choice.

Introduction: The Scientific Rationale

The 1,3-Oxazinan-2-imine core structure is of significant interest in medicinal chemistry. It belongs to the broader class of 1,3-oxazine derivatives, which are recognized for a wide spectrum of biological activities, including antitumor, antimalarial, and antimicrobial effects.[4][5] Furthermore, the embedded 2-imine group forms a cyclic guanidine isostere. Guanidinium-containing molecules are known to engage in critical biological interactions, often mimicking the side chain of arginine to bind to enzyme active sites or receptor pockets. Indeed, related bis-cyclic guanidine libraries have yielded potent antiplasmodial and antimicrobial compounds, while other guanidino-purines have been developed as protein kinase inhibitors.[1][2][6]

Given this background, a systematic in vitro evaluation of this compound is warranted to elucidate its biological activity profile and therapeutic potential. This guide presents a strategic workflow designed to efficiently characterize the compound's cytotoxicity, identify potential molecular targets, and assess its basic drug-like properties.

Diagram: Proposed In Vitro Evaluation Cascade

This diagram outlines the logical flow from initial, broad-spectrum analysis to more specific, mechanistic studies.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Target & Mechanistic Assays cluster_2 Phase 3: Phenotypic & ADME Profiling A Compound QC (Purity, Solubility) B General Cytotoxicity Screen (e.g., MTT Assay) A->B Establish Test Concentrations C Enzyme Inhibition Assays (e.g., Kinases, Proteases) B->C Inform on Non-Toxic Concentration Range D Receptor Binding Assays (Competitive Binding) B->D Inform on Non-Toxic Concentration Range E Phenotypic Screens (e.g., Antimicrobial MIC) B->E Inform on Non-Toxic Concentration Range F In Vitro ADME (Metabolic Stability) C->F Prioritize Hits for Drug-like Properties D->F Prioritize Hits for Drug-like Properties E->F Prioritize Hits for Drug-like Properties G cluster_workflow 96-Well Plate Workflow A 1. Add Enzyme & Test Compound B 2. Pre-incubate (15 min, 37°C) A->B C 3. Add Substrate (Initiate Reaction) B->C D 4. Read Absorbance (Kinetic Mode) C->D E 5. Calculate V₀ & % Inhibition D->E F 6. Determine IC50 E->F

Caption: A streamlined workflow for a spectrophotometric enzyme inhibition assay.

Data Presentation: Hypothetical Enzyme Inhibition Data
Enzyme TargetCompound IC50 (µM)Positive Control IC50 (µM)
Cyclin-Dependent Kinase 2 (CDK2)5.8Roscovitine: 0.2
MurE Ligase (E. coli)12.3N/A
Trypsin> 100Aprotinin: 0.006

Phase 3: ADME Profiling - Metabolic Stability

Expert Rationale: A compound's therapeutic potential is heavily influenced by its metabolic fate. Early in vitro assessment of metabolic stability using liver microsomes is a cost-effective, high-throughput method to predict in vivo hepatic clearance. [7][8]Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). [9][8]Measuring the rate at which the parent compound disappears over time provides a crucial parameter for predicting its pharmacokinetic profile.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining metabolic stability. [7][10] 1. Reagents and Materials:

  • Pooled Human Liver Microsomes (HLM).
  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • 0.1 M Phosphate Buffer (pH 7.4).
  • This compound (test compound).
  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
  • Acetonitrile with an internal standard (for protein precipitation and sample analysis).
  • LC-MS/MS system for quantification.

2. Assay Procedure:

  • Thaw the HLM on ice. Dilute the microsomes to a final protein concentration of 0.5-1.0 mg/mL in the phosphate buffer.
  • Prepare two sets of reaction tubes on ice: one set with the NADPH regenerating system ("+NADPH") and one without ("-NADPH") to control for non-enzymatic degradation.
  • Add the test compound to all tubes at a final concentration of 1 µM.
  • Pre-warm the reaction mixtures for 5 minutes at 37°C.
  • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the "+NADPH" tubes.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each reaction tube and immediately quench it by adding it to a tube containing cold acetonitrile with the internal standard. This stops the reaction and precipitates the microsomal proteins.
  • Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
  • Plot the natural log of the percentage of the parent compound remaining versus time.
  • The slope of this line (k) represents the elimination rate constant.
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

Conclusion

This guide presents a robust and scientifically grounded framework for the initial in vitro characterization of this compound. By systematically progressing from broad cytotoxicity screening to targeted enzyme assays and foundational ADME profiling, researchers can efficiently build a comprehensive biological activity profile for this promising compound. The data generated from this cascade will be critical for making informed decisions regarding further investigation, lead optimization, and the potential advancement of this scaffold into more complex preclinical models.

References

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • IAEA. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(1), 101131. [Link]

  • Sestelo, J. P., et al. (2019). Identification of Bis-Cyclic Guanidines as Antiplasmodial Compounds from Positional Scanning Mixture-Based Libraries. Molecules, 24(6), 1108. [Link]

  • Ostresh, J. M., et al. (2005). Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library. Chemical Biology & Drug Design, 65(2), 111-118. [Link]

  • Gajula, S. N. R., et al. (2020). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism. IntechOpen. [Link]

  • Lensing, C. J., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules, 28(12), 4758. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Wikipedia. (n.d.). Ligand binding assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Tolleson, W. H., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. International Journal of Molecular Sciences, 21(21), 8145. [Link]

  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of-[7][11]Oxazine Derivatives. Der Pharma Chemica, 9(12), 86-93. [Link]

  • Hubball, J. A., & Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(23), 7393. [Link]

  • Onwuka, A. M., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(2), 195-201. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-258. [Link]

  • Whalen, C. E., et al. (2023). Identification of Covalent Cyclic Peptide Inhibitors in mRNA Display. Journal of the American Chemical Society, 145(25), 13686–13695. [Link]

  • Gucky, T., et al. (2013). Synthesis and biological evaluation of guanidino analogues of roscovitine. European Journal of Medicinal Chemistry, 62, 347-359. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Sravanthi, M., et al. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 102-106. [Link]

  • Ozturkcan, S. A., et al. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(4), 518-523. [Link]

Sources

The Ascendant Therapeutic Trajectory of 1,3-Oxazine Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The realm of heterocyclic chemistry has consistently furnished scaffolds of profound therapeutic relevance. Among these, the 1,3-oxazine core, a six-membered heterocycle containing nitrogen and oxygen atoms at positions 1 and 3, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability and ability to engage with a diverse array of biological targets have propelled the development of 1,3-oxazine derivatives with a wide spectrum of pharmacological activities. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, explores the burgeoning therapeutic potential of these versatile compounds, delving into their synthesis, mechanisms of action, and key structure-activity relationships across various disease modalities.

The Architectural Versatility of the 1,3-Oxazine Scaffold: A Foundation for Diverse Bioactivity

The unique structural attributes of the 1,3-oxazine ring system, including its conformational flexibility and the presence of both hydrogen bond donors and acceptors, underpin its ability to interact with a multitude of biological macromolecules. This has led to the discovery of 1,3-oxazine derivatives with potent anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] The exploration of this scaffold continues to yield novel therapeutic agents with promising preclinical and, in some cases, clinical profiles.

Anticancer Potential: Targeting the Hallmarks of Malignancy

1,3-oxazine derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[3][5][6] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inducing Apoptosis and Disrupting Cell Cycle Progression

A primary anticancer mechanism of many 1,3-oxazine compounds is the induction of apoptosis, or programmed cell death. Studies have shown that certain derivatives can trigger the intrinsic apoptotic pathway by increasing the levels of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death.[7] Furthermore, some 1,3-oxazine-based compounds have been found to inhibit key enzymes involved in cancer progression, such as topoisomerase II, which is crucial for DNA replication and repair.[7] Molecular docking studies have also suggested that some derivatives can bind to and inhibit the activity of protein kinases like Aurora A kinase, a key regulator of mitosis.[8] For instance, novel pyrido[2,3-b][9][10]oxazine derivatives have been rationally designed as potent and selective epidermal growth factor receptor-tyrosine kinase (EGFR-TK) inhibitors, targeting resistance mutations in non-small cell lung cancer.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 1,3-oxazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any fused aromatic systems. For example, in a series of 4H-benzo[d][9][12]oxazines, the presence of a substituted aryl group at the C-2 position was found to be crucial for potent cell proliferation inhibition in breast cancer cell lines.[1] Quantitative structure-activity relationship (QSAR) studies have been employed to correlate physicochemical parameters and topological indices with the antiproliferative activities of these compounds, providing a predictive framework for the design of more potent analogues.[13][14]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A fundamental step in evaluating the anticancer potential of novel 1,3-oxazine compounds is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[2][15]

Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test 1,3-oxazine compounds in culture medium. Replace the existing medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).[15]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[15]

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Combating Microbial Threats: The Antibacterial and Antiviral Dimensions

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,3-Oxazine derivatives have demonstrated promising activity against a range of bacterial and viral pathogens.[2][4][16]

Antibacterial Activity: A Broad Spectrum of Inhibition

1,3-oxazine compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis.[17][18][19][20]

While the precise mechanisms of action for many antibacterial 1,3-oxazines are still under investigation, it is hypothesized that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. The structural similarity of the 1,3-oxazine core to certain natural metabolites may allow these compounds to act as competitive inhibitors of key bacterial enzymes.

The Kirby-Bauer disk diffusion method is a standard and widely used technique to assess the antibacterial activity of chemical compounds.[12][17][21]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible to the compound, a clear zone of no growth (zone of inhibition) will form around the disk.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus, E. coli) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[12]

  • Agar Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[12][21]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the 1,3-oxazine compound onto the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[1][21]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[21]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters using a ruler or calipers. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[12]

Antiviral Activity: A Frontier in 1,3-Oxazine Research

The antiviral potential of 1,3-oxazine derivatives is a rapidly evolving area of research.[4] Some compounds have shown activity against various viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV).[4]

A plausible mechanism for the antiviral activity of some 1,3-oxazine derivatives is the inhibition of viral entry into host cells.[22][23][24] These compounds may interact with viral surface glycoproteins or host cell receptors, thereby preventing the initial attachment and fusion events required for viral infection. For example, the non-nucleoside reverse transcriptase inhibitor trifluoromethyl-1,3-oxazine-2-one has demonstrated high activity against various HIV-1 mutant strains.[4]

Taming Inflammation: The Anti-inflammatory Effects of 1,3-Oxazines

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[20] 1,3-Oxazine derivatives have emerged as promising anti-inflammatory agents.[25][26]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of 1,3-oxazines are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[26][27][28] Molecular docking studies have supported the interaction of 1,3-oxazine derivatives with the active site of the COX-2 enzyme.[25] Additionally, these compounds can suppress the production of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines by modulating signaling pathways like NF-κB and MAPK.[5]

Experimental Protocol: In Vitro Anti-inflammatory Assays

A panel of in vitro assays is typically used to evaluate the anti-inflammatory potential of 1,3-oxazine compounds.

1. Inhibition of Protein Denaturation Assay:

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced denaturation of proteins, such as bovine serum albumin or egg albumin.[29]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the culture supernatant of lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[5][9]

Step-by-Step Protocol (Griess Assay):

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the 1,3-oxazine compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[9]

  • Supernatant Collection: Collect the cell culture supernatant.[9]

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[9]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[9]

The Synthetic Landscape: Crafting Bioactive 1,3-Oxazines

The therapeutic potential of 1,3-oxazines is intrinsically linked to the development of efficient and versatile synthetic methodologies. Several strategies have been established for the synthesis of these heterocyclic compounds, with a growing emphasis on green and sustainable approaches.[10][30][31]

Key Synthetic Strategies
  • Multicomponent Reactions: One-pot condensation reactions involving an amine, an aldehyde (often formaldehyde), and a phenol or naphthol derivative are widely employed for the synthesis of benzoxazine and naphthoxazine derivatives.[9] These reactions can be catalyzed by various acids or bases and are often performed under mild conditions.[12][32]

  • Cyclization of Chalcones: The reaction of α,β-unsaturated ketones (chalcones) with urea or thiourea in the presence of a base provides a convenient route to a diverse range of substituted 1,3-oxazines.[4][15]

Representative Synthetic Protocol: One-Pot Synthesis of Naphthoxazine Derivatives

Materials:

  • β-Naphthol

  • Primary amine (e.g., aniline)

  • Formaldehyde solution

  • Catalyst (e.g., nano-Al₂O₃/BF₃/Fe₃O₄)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine β-naphthol (1.0 mmol), the primary amine (1.0 mmol), and the catalyst (e.g., 0.040 g) in water (1.50 mL).[9]

  • Add formaldehyde solution (2.0 mmol) to the mixture.[9]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 20 minutes), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[9]

  • Upon completion, if a magnetic catalyst is used, separate it using an external magnet. The catalyst can often be washed, dried, and reused.[9]

  • Extract the product from the aqueous layer with ethyl acetate.[9]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental and biological processes discussed, the following diagrams illustrate a generalized synthetic workflow and a simplified signaling pathway relevant to the anti-inflammatory activity of 1,3-oxazine compounds.

Generalized Synthetic Workflow

G Reactants Reactants (e.g., Naphthol, Amine, Aldehyde) Reaction Reaction (Stirring, Reflux) Reactants->Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Pure 1,3-Oxazine Derivative Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Caption: A generalized workflow for the synthesis of 1,3-oxazine derivatives.

Simplified Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway COX2_iNOS COX-2 & iNOS Gene Expression NF_kB_Pathway->COX2_iNOS Prostaglandins_NO Prostaglandins & Nitric Oxide COX2_iNOS->Prostaglandins_NO Inflammation Inflammation Prostaglandins_NO->Inflammation Oxazine 1,3-Oxazine Derivative Oxazine->COX2_iNOS Inhibition

Caption: Simplified signaling pathway illustrating the anti-inflammatory action of 1,3-oxazine derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,3-oxazine derivatives, showcasing their therapeutic potential.

Table 1: Anticancer Activity of Selected 1,3-Oxazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Oxazine A9 Colon (HRT)0.231[3]
4H-benzo[d][9][12]oxazine derivative Breast (MCF-7)3.1 - 95[1]
Pyrido[2,3-b][9][10]oxazine 7f Lung (HCC827)0.09[11]
Pyrido[2,3-b][9][10]oxazine 7f Lung (H1975)0.89[11]

Table 2: Anti-inflammatory Activity of Selected 1,3-Oxazine Derivatives

Compound IDAssayInhibition (%)Concentration (µg/mL)Reference
Naphthoxazine 4a Albumin Denaturation78.4100[25]
Naphthoxazine 4g Heat-induced HemolysisIC₅₀ = 4.807-[26]
Oxazine 98 Protease InhibitionHigh-[25]
Oxazine 99 DPPH AntioxidantHigh-[25]

Future Perspectives and Conclusion

The therapeutic landscape of 1,3-oxazine compounds is both broad and deep, with a growing body of evidence supporting their potential in oncology, infectious diseases, and inflammatory conditions. The continued exploration of this versatile scaffold, driven by innovative synthetic strategies and a deeper understanding of their mechanisms of action, holds immense promise for the discovery of next-generation therapeutics. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and toxicological profiles through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The 1,3-oxazine core, with its inherent chemical versatility and biological promiscuity, is poised to remain a cornerstone of drug discovery for years to come.

References

  • BenchChem. (2025).
  • Kiss, L., et al. (n.d.). Antiproliferative Activity of (−)
  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-oxazine derivatives.
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Gupta, N., et al. (2023). 1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. Request PDF.
  • MilliporeSigma. (n.d.).
  • Chylińska, J. B., Janowiec, M., & Urbański, T. (1971). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6. British Journal of Pharmacology, 43(3), 649–657.
  • ResearchGate. (n.d.). Anti-inflammatory activity of 1,3-oxazine derivatives 4a-n against....
  • Chylińska, J. B., Janowiec, M., & Urbański, T. (n.d.).
  • Taylor & Francis Online. (n.d.).
  • MDPI. (n.d.).
  • IJCRT.org. (2022).
  • PubMed. (n.d.).
  • Forgács, E., et al. (n.d.). Antiproliferative Activity of (−)
  • ResearchGate. (n.d.).
  • Chaitra, G., & Rohini, R. M. (n.d.). Synthesis and Biological Activities of[9][12]-Oxazine Derivatives. Der Pharma Chemica.

  • Mordarski, M., & Chylińska, J. B. (1971). Antitumor properties of 1,3-oxazine derivatives. Derivatives of dihydro-1,3-oxazine condensed with an aromatic ring in position 5,6. Archivum Immunologiae et Therapiae Experimentalis, 19(4), 533–545.
  • ResearchGate. (n.d.).
  • Abdel Rahman, D. E. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, 61(2), 151–159.
  • PubMed. (n.d.). Antitumor properties of 1,3-oxazine derivatives.
  • ResearchGate. (n.d.). (PDF) Green Approach for the Synthesis of New 1,3-Oxazines.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery.
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Novel pyrido[2,3-b][9][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.

  • Cihan University-Erbil Repository. (2024).
  • MDPI. (n.d.).
  • National Institutes of Health. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][10]oxazin-3(4H).

  • Khollat, A., & Moradi, L. (2024). Efficient synthesis of some[9][12]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 14(1), 16211.

  • Eckstein, Z., & Urbański, T. (1963). 1,3-OXAZINE DERIVATIVES. Advances in Heterocyclic Chemistry, 18, 311–342.
  • National Institutes of Health. (n.d.). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors.
  • SciRes Literature. (2020). Green Approach for the Synthesis of New 1,3-Oxazines.
  • National Institutes of Health. (n.d.). Development of novel entry inhibitors targeting emerging viruses.
  • National Institutes of Health. (2022).
  • PubMed. (n.d.). [Antiviral action of derivatives of 1,3,4-oxadiazine on reproduction of infectious rhinotracheitis virus].
  • ResearchGate. (2025).
  • MDPI. (2023).
  • National Institutes of Health. (n.d.). COX Inhibitors.
  • PubMed. (n.d.).
  • International Association of Providers of AIDS Care. (n.d.). How Entry Inhibitors Work.
  • New Journal of Chemistry. (n.d.). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions.
  • Journal of The Chemical Society of Pakistan. (2010).
  • MDPI. (n.d.). Special Issue : Viral Entry Inhibitors 2022.
  • PubMed. (n.d.).

Sources

An In-depth Technical Guide to the Structural Elucidation of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Structural Certainty

In the landscape of drug discovery and materials science, the 1,3-oxazinane scaffold is a privileged heterocyclic structure, appearing in a range of biologically active molecules and synthetic intermediates.[1][2][3] The introduction of an exocyclic imine functionality, particularly as a hydrochloride salt, presents a unique chemical entity: 1,3-Oxazinan-2-imine hydrochloride. Its potential as a cyclic guanidine isostere makes it a compound of significant interest for medicinal chemists. However, its utility is fundamentally predicated on an unambiguous and rigorously confirmed molecular structure. Isomeric possibilities, tautomeric forms, and unexpected reaction outcomes necessitate a multi-faceted analytical approach.

This guide eschews a simple recitation of techniques. Instead, it offers a strategic, logic-driven workflow for the complete structural elucidation of this target molecule. We will explore not only what experiments to perform, but why each is chosen, how they interrelate, and how to interpret the resulting data to build an unshakeable structural hypothesis, culminating in its definitive confirmation.

Part 1: The Strategic Analytical Workflow

The structural elucidation of a novel compound is a process of systematic inquiry. Each analytical technique provides a unique piece of the puzzle. The logical flow is designed to move from broad, general information (molecular mass, functional groups) to the specific, high-resolution details of atomic connectivity and spatial arrangement.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Mapping cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Confirms Molecular Formula IR Infrared Spectroscopy (FTIR) Identifies Key Functional Groups MS->IR Step 2 Conclusion Confirmed Structure MS->Conclusion NMR_1D 1D NMR (¹H, ¹³C, DEPT) Proton/Carbon Environment & Count IR->NMR_1D Step 3 IR->Conclusion NMR_2D 2D NMR (COSY, HSQC, HMBC) Establishes Atomic Connectivity NMR_1D->NMR_2D Step 4 (Iterative with Step 3) XRAY Single-Crystal X-ray Diffraction Unambiguous 3D Structure NMR_2D->XRAY Step 5 (Gold Standard) NMR_2D->Conclusion XRAY->Conclusion Start Pure Sample of 1,3-Oxazinan-2-imine HCl Start->MS Step 1

Caption: Logical workflow for structural elucidation.

Part 2: Foundational Analysis - Mass and Functionality

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Experience: We begin with HRMS, specifically using a soft ionization technique like Electrospray Ionization (ESI), for two primary reasons. First, it provides the accurate mass of the ion, allowing for the confident determination of the molecular formula.[4] Second, ESI is ideal for pre-charged species like hydrochloride salts, readily transferring the cationic portion of the molecule, 1,3-oxazinan-2-iminium, into the gas phase for analysis. We anticipate observing the protonated parent molecule, [M+H]⁺, where 'M' is the free base (C₄H₈N₂O).

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Infuse the sample solution directly or via LC injection. Acquire the full scan mass spectrum from m/z 50-500.

  • Data Processing: Determine the accurate mass of the most abundant ion and use molecular formula calculation software to confirm the elemental composition.

Data Presentation: Expected Mass Spectrometry Data

Ion SpeciesMolecular FormulaCalculated m/zExpected Observation
[M+H]⁺ [C₄H₉N₂O]⁺101.0715High-resolution mass confirming the elemental composition. This is the primary ion of interest.
[M+Na]⁺ [C₄H₈N₂ONa]⁺123.0534Potential sodium adduct, often observed in ESI.

Trustworthiness: Tandem MS (MS/MS) experiments can further validate the structure by inducing fragmentation. The fragmentation of cyclic guanidine-like structures often involves characteristic ring-opening events or losses of small neutral molecules.[5][6] Observing these predictable fragmentation patterns significantly increases confidence in the initial structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR spectroscopy is a rapid, non-destructive technique that provides immediate confirmation of key functional groups.[1][7] For this compound, the IR spectrum is expected to be highly characteristic. The protonation of the imine nitrogen to form an iminium salt delocalizes the double bond character, resulting in a distinctive C=N⁺ stretching frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300-3100N-H Stretch-NH₂⁺ and ring -NH-Broad absorptions indicative of the protonated amine/imine groups.
~2950-2850C-H StretchMethylene (-CH₂-)Confirms the presence of the aliphatic backbone.
~1680-1650 C=N⁺ Stretch Iminium Key diagnostic peak for the protonated imine functionality.
~1250-1050C-O-C StretchEtherStrong, characteristic absorption for the oxazinane ring ether linkage.

Part 3: Unraveling Connectivity - The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules in solution. A full suite of 1D and 2D experiments is required for an unambiguous assignment.

1D NMR (¹H, ¹³C, DEPT-135): The Atomic Census

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. A DEPT-135 experiment is crucial for distinguishing between CH, CH₂, and CH₃ carbons. For this molecule, we expect three distinct methylene (CH₂) signals and one quaternary carbon signal. A solvent like DMSO-d₆ is chosen to ensure that the exchangeable N-H protons are observable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Observe chemical shift (δ), multiplicity (e.g., singlet, triplet), coupling constants (J), and integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Acquire a DEPT-135 spectrum to confirm the presence of three CH₂ groups (which will appear as negative signals).

Data Presentation: Predicted NMR Data (in DMSO-d₆)

Atom Position¹H δ (ppm), Mult.¹³C δ (ppm)DEPT-135Key 2D Correlations (from Part 3.2)
C2 -~158C (Quaternary)HMBC to H4, H6, NH
C4 ~3.5 (t)~65CH₂ (Negative)COSY to H5; HSQC to C4; HMBC to C2, C5, C6
C5 ~1.8 (p)~25CH₂ (Negative)COSY to H4, H6; HSQC to C5; HMBC to C4, C6
C6 ~4.2 (t)~40CH₂ (Negative)COSY to H5; HSQC to C6; HMBC to C2, C4, C5
NH/NH₂⁺ ~8.5 (br s)--HMBC to C2

Note: Chemical shifts are predictive and may vary.

2D NMR (COSY, HSQC, HMBC): Connecting the Dots

Expertise & Experience: While 1D NMR gives us the parts list, 2D NMR provides the assembly instructions.

  • COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons), establishing the -CH₂-CH₂-CH₂- spin system of the C4-C5-C6 fragment.

  • HSQC (Heteronuclear Single Quantum Coherence) maps each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation) is the key to confirming the overall structure. It reveals correlations between protons and carbons over 2-3 bonds. The crucial correlations will be from the protons on C4 and C6 to the iminium carbon (C2), bridging the heteroatoms and confirming the cyclic structure.

Caption: Key HMBC correlations confirming the ring closure.

Part 4: The Gold Standard - Single-Crystal X-ray Diffraction

Expertise & Experience: Single-crystal X-ray diffraction stands as the ultimate arbiter of molecular structure.[8] It provides a precise three-dimensional map of electron density in the solid state, from which atomic positions, bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding to the chloride anion) can be determined with unparalleled accuracy.[9] Its application is entirely dependent on the ability to grow a single, high-quality crystal suitable for diffraction.

Trustworthiness: The resulting structure is not an interpretation but a direct spatial representation. For a hydrochloride salt, the analysis will definitively show the protonated 1,3-oxazinan-2-iminium cation and the chloride counter-ion in the crystal lattice, confirming the site of protonation and resolving any ambiguity.[10][11]

Experimental Protocol: X-ray Crystallography Workflow

  • Crystallization: The primary challenge. Screen various solvents and techniques (e.g., slow evaporation, vapor diffusion, solvent layering) to obtain diffraction-quality single crystals.

  • Mounting and Data Collection: Mount a suitable crystal on a goniometer head and cool it in a cryostream. Collect diffraction data using a modern diffractometer.

  • Structure Solution: Process the diffraction data and solve the phase problem to generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data until a final, validated structure is achieved.

Data Presentation: Representative Crystallographic Parameters

ParameterExample ValueDescription
Chemical FormulaC₄H₉ClN₂OFormula of the asymmetric unit.
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry of the crystal packing.
a, b, c (Å)e.g., 8.1, 10.2, 9.5Unit cell dimensions.
β (°)e.g., 95.5Unit cell angle.
R1, wR2< 0.05Refinement factors indicating the quality of the final model.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is a case study in the power of a coordinated, multi-technique analytical strategy. High-resolution mass spectrometry establishes the molecular formula. Infrared spectroscopy confirms the presence of the key iminium, amine, and ether functional groups. A comprehensive suite of 1D and 2D NMR experiments meticulously pieces together the atomic connectivity, defining the carbon-hydrogen framework and confirming the cyclic structure. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof, revealing the precise three-dimensional architecture of the molecule in the solid state. Each technique provides self-validating data that, when combined, creates a robust and irrefutable structural assignment, paving the way for the confident application of this molecule in research and development.

References

  • Felton, J. S., & Knize, M. G. (1991). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B: Biomedical Sciences and Applications, 569(1-2), 181-197. [Link]

  • Naoki, H., et al. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry, 36(1), 30-37. [Link]

  • Ozturkcan, A., Turhan, K., & Zuhal, T. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 823-829. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[7][12]-Oxazine Derivatives. Der Pharma Chemica, 10(4), 136-145. [Link]

  • Ozturkcan, A., Turhan, K., & Zuhal, T. (2013). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). The mass spectra of the guanidines. [Image]. ResearchGate. [Link]

  • Al-Joboury, M. K. H. (2015). Synthesis and Characterization of Some 1,3-Oxazine -6-One, 1,3-Oxazine -6,6- Dione and N-Bromo Amines Derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1 compared with related heterocycles. [Image]. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). General reaction of 1,3-oxazine derivatives. [Image]. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. [Link]

  • Al-Juburi, R. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52. [Link]

  • Lee, K., et al. (2002). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Tetrahedron Letters, 43(45), 8209-8211. [Link]

  • Bandeira, N., et al. (2010). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Pacific Symposium on Biocomputing, 15, 296-307. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. [Table]. ResearchGate. [Link]

  • Malan, P., & Singh, S. K. (2019). Nature and Applications of Heterocyclic Compounds in Behalf of Spectroscopic Analysis. Journal of Emerging Technologies and Innovative Research, 6(6), 212-218. [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray diffraction structures. [Image]. ResearchGate. [Link]

  • Çetin, A., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(4), 1146-1154. [Link]

  • The Royal Society of Chemistry. (2013). Copies of ¹H NMR and ¹³C NMR spectra of all new compounds. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazinan-2-one. PubChem Compound Database. [Link]

  • Dziurka, M., & Ratuszna, A. (2012). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(1), 44-47. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and X-ray Diffraction of Cyclopalladated Compounds Derived from Imine Ligands. Crystal Structure Theory and Applications, 11(4), 51-59. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Guss, J. M. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 1-7. [Link]

  • Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE. gsrs.ncats.nih.gov. [Link]

  • CEM Corporation. (n.d.). Heterocyclic Chemistry. [Link]

  • Wang, T., et al. (2017). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Geochemical Journal, 51(3), 257-264. [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. [Link]

  • Li, Y., et al. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 975-980. [Link]

Sources

The 1,3-Oxazinane Scaffold: A Privileged Motif in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the 1,3-oxazinane ring system has emerged as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Derivatives of this six-membered heterocycle, containing an oxygen and a nitrogen atom at positions 1 and 3, respectively, have demonstrated a remarkable breadth of biological activities. Their synthetic tractability and the stereochemical diversity that can be readily introduced make them a highly attractive starting point for the design of new drugs. This in-depth technical guide provides a comprehensive literature review of 1,3-oxazinane derivatives, delving into their synthesis, structural intricacies, and diverse pharmacological applications, with a focus on providing actionable insights for researchers in the field.

I. The Strategic Synthesis of the 1,3-Oxazinane Core: A Gateway to Molecular Diversity

The accessibility of the 1,3-oxazinane ring system through various synthetic routes is a key factor driving its exploration in drug discovery. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.

A. The Mannich Reaction: A Cornerstone of 1,3-Oxazinane Synthesis

The Mannich reaction, a three-component condensation, stands as a classical and versatile method for the construction of 1,3-oxazinane derivatives.[1][2] This reaction typically involves the condensation of a primary amine, formaldehyde (or another suitable aldehyde), and a compound containing an active hydrogen, often a phenol or a β-keto ester.

The causality behind this experimental choice lies in its convergent nature, allowing for the rapid assembly of complex molecules from simple starting materials. The reaction proceeds through the initial formation of an iminium ion from the amine and formaldehyde. This electrophilic species is then intercepted by a nucleophile, leading to the formation of the 1,3-oxazinane ring. The use of different amines, aldehydes, and active hydrogen-containing compounds provides a straightforward avenue to a diverse library of derivatives.

The reaction mechanism can be dissected into two key stages: the formation of the electrophilic iminium ion and the subsequent nucleophilic attack and cyclization.[3][4]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack & Cyclization Amine R-NH₂ Formaldehyde CH₂O Amine->Formaldehyde Nucleophilic attack Iminium [R-N⁺H=CH₂] Formaldehyde->Iminium Dehydration ActiveH Nucleophile (e.g., Phenol) Iminium->ActiveH Electrophilic attack Intermediate Mannich Base Intermediate ActiveH->Intermediate Oxazinane 1,3-Oxazinane Derivative Intermediate->Oxazinane Intramolecular Cyclization

Caption: Mechanism of the Mannich reaction for 1,3-oxazinane synthesis.

Experimental Protocol: General Procedure for the Synthesis of Naphthoxazine Derivatives via Mannich Reaction [5]

  • Reactant Preparation: In a round-bottom flask, dissolve 2-naphthol (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol.

  • Addition of Amine: To this solution, add a primary amine (1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized 1,3-oxazinane derivative using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

B. [4+2] Cycloaddition Reactions: A Modern Approach to Ring Construction

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variants offer a powerful and stereocontrolled method for the synthesis of six-membered rings, including 1,3-oxazinanes.[6] This approach involves the reaction of a diene with a dienophile. In the context of 1,3-oxazinane synthesis, either the diene or the dienophile can contain the requisite nitrogen and oxygen heteroatoms.

The rationale for employing cycloaddition reactions lies in their high degree of stereospecificity and regioselectivity, allowing for the precise construction of complex stereochemical architectures. The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.

In an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. For the synthesis of 1,3-oxazines, an imine can act as the dienophile, reacting with a suitable diene.

Diels_Alder_Mechanism Diene Diene TransitionState Cyclic Transition State Diene->TransitionState Dienophile Dienophile (Imine) Dienophile->TransitionState Oxazine 1,3-Oxazine Adduct TransitionState->Oxazine Concerted Cycloaddition

Caption: Generalized mechanism of a hetero-Diels-Alder reaction for 1,3-oxazine synthesis.

II. The Pharmacological Kaleidoscope of 1,3-Oxazinane Derivatives

The 1,3-oxazinane scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The ability to readily modify the substituents at various positions of the ring allows for the fine-tuning of their pharmacological profiles.

A. Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the development of 1,3-oxazinane derivatives as potential anticancer agents.[3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes and the disruption of cellular signaling pathways.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on Aromatic Rings: The nature and position of substituents on aromatic rings attached to the 1,3-oxazinane core play a crucial role in determining anticancer potency. Electron-withdrawing groups, such as halogens or nitro groups, have often been associated with enhanced activity.

  • N-Substitution: The substituent on the nitrogen atom of the oxazinane ring can significantly influence activity. Bulky or lipophilic groups may enhance binding to target proteins.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
1a 4-Cl-PhHMCF-7 (Breast)5.2[7]
1b 3,4,5-(OCH₃)₃-PhHMCF-7 (Breast)8.9[7]
2a 4-NO₂-PhCH₃HCT-116 (Colon)3.7[8]
2b 4-F-PhCH₃HCT-116 (Colon)6.1[8]

Experimental Protocol: MTT Assay for Cytotoxicity Screening [9]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,3-oxazinane derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

B. Antimicrobial Activity: Combating Infectious Diseases

1,3-Oxazinane derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[10]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine and bromine, on the aromatic rings is often correlated with enhanced antibacterial and antifungal activity.[11]

  • Lipophilicity: Increasing the lipophilicity of the molecule can improve its ability to penetrate microbial cell membranes, leading to increased potency.

Compound IDR1R2Bacterial StrainMIC (µg/mL)Reference
3a 4-Br-PhHStaphylococcus aureus16[11]
3b 4-Cl-PhHEscherichia coli32[11]
4a 2,4-di-Cl-PhCH₃Candida albicans8[10]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [12][13]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare a series of twofold dilutions of the 1,3-oxazinane derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Antiviral Activity: A Case Study of Efavirenz

Perhaps the most prominent example of a biologically active 1,3-oxazinane derivative is Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[6][14] Efavirenz contains a 1,3-oxazinan-2-one core and highlights the therapeutic potential of this heterocyclic system.

The development of Efavirenz involved extensive structure-activity relationship studies to optimize its potency, pharmacokinetic profile, and safety. This case study underscores the importance of the 1,3-oxazinane scaffold in the design of clinically successful drugs.

D. Anti-inflammatory and Antioxidant Activities

Several 1,3-oxazinane derivatives have been reported to possess significant anti-inflammatory and antioxidant properties.[9][15] The anti-inflammatory activity is often evaluated by measuring the inhibition of protein denaturation or the stabilization of red blood cell membranes. Antioxidant activity is typically assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Structure-Activity Relationship (SAR) Insights:

  • Phenolic Moieties: The presence of phenolic hydroxyl groups can contribute to antioxidant activity by acting as radical scavengers.

  • Electron-donating Groups: Substituents that increase the electron density of the aromatic rings can enhance antioxidant potential.

III. Structural Elucidation and Conformational Analysis: Understanding the 3D Architecture

The biological activity of 1,3-oxazinane derivatives is intimately linked to their three-dimensional structure and conformational preferences. A thorough understanding of their stereochemistry and conformational dynamics is therefore crucial for rational drug design.

A. Spectroscopic Characterization

The structural elucidation of newly synthesized 1,3-oxazinane derivatives relies heavily on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectra of 1,3-oxazinanes typically show characteristic signals for the methylene protons of the heterocyclic ring. The chemical shifts and coupling constants of these protons provide valuable information about the substitution pattern and stereochemistry of the molecule.[5][16]

  • ¹³C NMR Spectroscopy: The carbon NMR spectra provide information about the carbon framework of the molecule, with characteristic chemical shifts for the carbons of the 1,3-oxazinane ring.[5][16]

  • FT-IR Spectroscopy: Infrared spectroscopy is useful for identifying the presence of key functional groups, such as N-H, C=O (in oxazinan-2-ones), and C-O-C stretching vibrations.[9]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.[5]

B. Conformational Analysis: The Dynamic Nature of the 1,3-Oxazinane Ring

The 1,3-oxazinane ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable.[17][18] The substituents on the ring can influence the conformational equilibrium. For instance, bulky substituents on the nitrogen atom may favor an equatorial orientation to minimize steric hindrance.

The specific conformation adopted by a 1,3-oxazinane derivative can have a profound impact on its biological activity by influencing how it interacts with its biological target. Computational modeling and NMR spectroscopic techniques are powerful tools for studying the conformational preferences of these molecules.

Conformational_Analysis Chair_Eq Chair (Equatorial) Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Ring Inversion Chair_Ax Chair (Axial) Chair_Ax->Twist_Boat Twist_Boat->Chair_Eq Twist_Boat->Chair_Ax Ring Inversion

Caption: Conformational isomers of the 1,3-oxazinane ring.

IV. Future Perspectives and Conclusion

The 1,3-oxazinane scaffold continues to be a vibrant area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, ensure that this privileged motif will remain a focus of drug discovery efforts for the foreseeable future.

Future research in this area is likely to focus on:

  • Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and environmentally friendly methods for the synthesis of 1,3-oxazinane derivatives will continue to be a priority.

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms by which 1,3-oxazinane derivatives exert their biological effects will be crucial for the development of more potent and selective therapeutic agents.

  • Application of Computational Methods: The use of computational tools for in silico screening, SAR analysis, and the prediction of pharmacokinetic properties will play an increasingly important role in the rational design of new 1,3-oxazinane-based drugs.

V. References

  • Chaitra G, Rohini RM. Synthesis and Biological Activities of[9][13]-Oxazine Derivatives. Der Pharma Chemica. 2017;9(1):92-98.

  • Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

  • Wiegand I, Hilpert K, Hancock REW. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-175.

  • Ozturkcan SA, Turhan K, Turgut Z. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. 2011;33(6):939-945.

  • Babaei E, Mirjalili BBF. Ultrasound-assisted one-pot synthesis of 1,3-oxazine derivatives catalysed by BF3–SiO2 under neat conditions. ResearchGate. 2016.

  • Akhmetgareev et al. Conformational analysis of N-substituted 1,3-oxazines. ResearchGate. 2015.

  • Efficient synthesis of some[9][13]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. PMC - NIH. 2022.

  • IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate.

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. 2020;63(1):105-112.

  • Synthesis and Characterization of Some New Carbazolyloxy Substituted Oxazinane Derivatives. Asian Journal of Chemistry. 2013;25(6):3299-3302.

  • Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. PMC - NIH. 2022.

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. 2013;4(11):418-426.

  • Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. PMC - NIH. 2019.

  • Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. OUCI. 2025.

  • Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. ResearchGate. 2014.

  • Efavirenz: History, Development and Future. PMC - PubMed Central. 2022.

  • Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines. ResearchGate.

  • Minimum inhibitory concentration (MIC) data of the synthesized compounds. ResearchGate.

  • Design, synthesis, characterization and evaluation of some 1,3-oxazine derivatives as potent antimicrobial agents. ResearchGate. 2013.

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.

  • Synthesis of 1,3-oxazines: (a) mannich reaction; (b) rearrangement;... ResearchGate.

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. 2016;9(1):1-7.

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. 2021.

  • Microwave-assisted synthesis of novel[5][9] oxazine derivatives as potent anti-bacterial and antioxidant agents. arkat usa. 2024.

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. 2023.

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. PMC - NIH. 2021.

  • (PDF) SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 1-3 OXAZINE DERIVATIVES BEARING SCHIFF BASE MOIETY. ResearchGate. 2023.

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. 2017.

  • Therapeutic Utility of 1, 3-Thiazines - Mini Review. Bentham Science. 2019.

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. 2023.

Sources

Methodological & Application

Application Notes and Protocols for 1,3-Oxazinan-2-imine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the 1,3-Oxazinan-2-imine Scaffold

The 1,3-oxazine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development.[1][2][3][4] This six-membered ring containing nitrogen and oxygen atoms serves as a versatile scaffold for the design of novel therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] 1,3-Oxazinan-2-imine hydrochloride, a specific salt of the 2-imino-1,3-oxazinane core, presents an intriguing candidate for further investigation. The hydrochloride salt form typically enhances the solubility and stability of the parent compound, making it amenable to biological screening and formulation studies.

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its physicochemical properties and detailed, field-proven experimental protocols to explore its therapeutic potential. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles, drawing from the broader knowledge of 1,3-oxazine derivatives.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to designing robust experimental protocols. The key properties of this compound are summarized in the table below, based on available data from chemical databases.[5][6][7]

PropertyValueSource
Molecular Formula C4H9ClN2O[5]
Molecular Weight 136.58 g/mol [5]
IUPAC Name 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride[5]
CAS Number 173556-96-2[5]
Appearance Solid (predicted)-
Solubility Expected to be soluble in water and polar organic solvents.General property of hydrochloride salts.

Experimental Workflows and Protocols

The following sections detail step-by-step protocols for investigating the potential biological activities of this compound. These workflows are designed to be adaptable and can be modified based on specific research objectives and available resources.

I. General Handling and Stock Solution Preparation

Rationale: Proper handling and accurate preparation of stock solutions are critical for obtaining reproducible experimental results. The hydrochloride salt form suggests good solubility in aqueous solutions, which is advantageous for biological assays.

Protocol:

  • Safety Precautions: Before handling, consult the Safety Data Sheet (SDS).[8] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[8] Handle the compound in a well-ventilated area or a chemical fume hood.[8]

  • Compound Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Selection: For initial experiments, sterile, deionized water or phosphate-buffered saline (PBS) are recommended solvents. For cell-based assays, ensure the final solvent concentration is non-toxic to the cells.

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 1.366 mg of the compound in 1 mL of the chosen solvent.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C for long-term use. For short-term use (up to one week), storage at 4°C is acceptable. Avoid repeated freeze-thaw cycles.

G cluster_prep Stock Solution Workflow weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at -20°C filter->store

Stock solution preparation workflow.
II. In Vitro Antimicrobial Activity Screening

Rationale: The 1,3-oxazine scaffold is a known pharmacophore in a variety of antimicrobial agents.[1][4] Therefore, a primary investigation into the biological activity of this compound should include a comprehensive antimicrobial screening panel. The following protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Microorganism Preparation:

    • Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the 10 mM stock solution of this compound to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Include a positive control (a known antibiotic/antifungal) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial suspension to each well.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

G cluster_mic Antimicrobial MIC Assay Workflow prep_culture Prepare Microbial Cultures inoculate Inoculate with Microbes prep_culture->inoculate serial_dilution Serial Dilution of Compound serial_dilution->inoculate incubate Incubate Plates inoculate->incubate read_results Determine MIC incubate->read_results

Workflow for MIC determination.
III. Preliminary Cytotoxicity Assessment in Mammalian Cell Lines

Rationale: Before proceeding to more complex biological assays, it is crucial to assess the general cytotoxicity of the compound. This helps to establish a therapeutic window and to distinguish between specific biological effects and non-specific toxicity. The MTT assay is a widely used colorimetric method to assess cell viability.

Protocol:

  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line if investigating anticancer potential) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

G cluster_cyto Cytotoxicity Assay Workflow seed_cells Seed Mammalian Cells treat_compound Treat with Compound seed_cells->treat_compound incubate_cells Incubate (24-72h) treat_compound->incubate_cells mtt_assay Perform MTT Assay incubate_cells->mtt_assay analyze_data Calculate IC50 mtt_assay->analyze_data

Workflow for cytotoxicity assessment.

Future Directions and Advanced Protocols

Based on the preliminary data obtained from the above protocols, further investigations can be pursued. For instance, if significant antimicrobial activity is observed, mechanism of action studies such as membrane permeability assays or DNA binding assays can be conducted. If selective cytotoxicity towards cancer cells is identified, apoptosis assays and cell cycle analysis would be the logical next steps.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. The protocols detailed in this guide provide a solid framework for initiating a comprehensive investigation into its biological activities. By systematically applying these methodologies, researchers can elucidate the therapeutic potential of this compound and contribute to the growing body of knowledge on 1,3-oxazine derivatives.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. This compound | C4H9ClN2O | CID 91623494 - PubChem. [Link]

  • PubChem. 1,3-Oxazinan-2-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. [Link]

  • PubMed. New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazinanes. [Link]

  • Chem-Space. This compound. [Link]

  • Asif, M. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. 2020, 7(1), 60-73. [Link]

  • Chaitra G, Rohini RM. Synthesis and Biological Activities of[5][6]-Oxazine Derivatives. Der Pharma Chemica. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia. 2017, 55(4). [Link]

  • Begum, S., & Shaik, A. B. Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. 2020, 63(1), 12-19. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Khan, I. Medicinal chemistry of oxazines as promising agents in drug discovery. Chemical Biology & Drug Design. 2020, 95(1), 26-44. [Link]

  • Journal of The Chemical Society of Pakistan. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

Sources

Application Notes and Protocols for 1,3-Oxazinan-2-imine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 1,3-Oxazinan-2-imine Scaffold in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the dual needs for enhanced therapeutic efficacy and improved safety profiles. Within this dynamic environment, privileged scaffolds—molecular frameworks that exhibit binding affinity for multiple biological targets—are of paramount importance. The 1,3-oxazinan-2-imine moiety has emerged as a scaffold of significant interest, particularly in the challenging arena of neurodegenerative diseases. Its utility extends to a range of other therapeutic areas, including oncology and infectious diseases, owing to its unique stereoelectronic properties.[1][2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the medicinal chemistry applications of 1,3-oxazinan-2-imine hydrochloride, with a primary focus on its role as a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[4][5][6] We will delve into the rationale behind its design, its mechanism of action, and provide detailed, field-proven protocols for its synthesis, characterization, and biological evaluation.

The hydrochloride salt form of the 1,3-oxazinan-2-imine core is often employed to enhance aqueous solubility and improve handling characteristics, which are critical considerations for both in vitro and in vivo studies. The parent compound, 1,3-Oxazinan-2-imine, has the following chemical structure and properties:

PropertyValueSource
Molecular FormulaC4H9ClN2OPubChem[7][8]
Molecular Weight136.58 g/mol PubChem[7][8]
IUPAC Name5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloridePubChem[7]

Part 1: The BACE1 Hypothesis and the Emergence of 1,3-Oxazinan-2-imine Inhibitors

Alzheimer's disease is pathologically characterized by the extracellular deposition of amyloid-beta (Aβ) peptides in the brain.[6] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[9] BACE1 initiates this amyloidogenic cascade, making its inhibition a prime therapeutic strategy for reducing Aβ production and potentially slowing disease progression.[10][11]

The development of brain-penetrant BACE1 inhibitors has been a significant challenge. Many early candidates were plagued by poor pharmacokinetic properties, including low brain permeability and rapid efflux from the central nervous system (CNS) mediated by transporters like P-glycoprotein (P-gp).[6][12] The 1,3-oxazinan-2-imine scaffold emerged from rational drug design efforts aimed at overcoming these hurdles.[4][6] The cyclic amidine structure offers a lower pKa compared to acyclic counterparts, a feature that has been shown to reduce P-gp efflux and improve the brain-to-plasma ratio of drug candidates.[4][6][13]

Mechanism of Action: Targeting the Catalytic Dyad of BACE1

The 2-imino or 2-amino group of the 1,3-oxazine ring is crucial for its inhibitory activity. It is designed to interact with the catalytic aspartic acid dyad (Asp32 and Asp228) in the active site of BACE1. This interaction, typically a hydrogen bond network, mimics the transition state of APP cleavage, thereby potently inhibiting the enzyme's function.

BACE1_Inhibition cluster_BACE1 BACE1 Active Site cluster_Inhibitor 1,3-Oxazinan-2-imine Derivative Asp32 Asp32 Abeta Amyloid-beta (Aβ) Production Asp32->Abeta Asp228 Asp228 Hydrophobic_Pocket Hydrophobic Pocket (S1/S3) Oxazine_Ring 1,3-Oxazine Ring Amidine_Group Amidine Moiety (2-Imino Group) Oxazine_Ring->Amidine_Group Side_Chains Side Chains (R1, R2) Oxazine_Ring->Side_Chains Amidine_Group->Asp32 Amidine_Group->Asp228 H-Bond Interaction Side_Chains->Hydrophobic_Pocket Hydrophobic Interactions APP Amyloid Precursor Protein (APP) APP->Asp32 Normal Cleavage No_Abeta Aβ Production Blocked BACE1_Active_Site->No_Abeta Inhibition

Caption: BACE1 Inhibition by 1,3-Oxazinan-2-imine Derivatives.

Part 2: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general, plausible synthetic route adapted from literature procedures for related 1,3-oxazine derivatives.[14][15][16] The synthesis of substituted derivatives for structure-activity relationship (SAR) studies would involve the use of appropriately substituted starting materials.

Materials:

  • 3-Aminopropan-1-ol

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO3)

  • Diethyl ether

  • Methanol (MeOH)

  • Hydrochloric acid (HCl) in diethyl ether (2 M solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Magnetic stirrer and hotplate

  • Round-bottom flasks and condenser

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Cyclization to form the 2-amino-1,3-oxazine:

    • In a 250 mL round-bottom flask, dissolve 3-aminopropan-1-ol (1 equivalent) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol dropwise over 30 minutes, maintaining the temperature below 5 °C. Caution: Cyanogen bromide is highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5,6-dihydro-4H-1,3-oxazin-2-amine.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude product from the previous step in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Slowly add a 2 M solution of HCl in diethyl ether (1.2 equivalents) dropwise with stirring.

    • A white precipitate of this compound should form.

    • Continue stirring at 0 °C for 30 minutes.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization:

    • Determine the melting point of the final product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro BACE1 Enzymatic Assay (FRET-based)

This protocol is based on commercially available BACE1 assay kits and provides a robust method for determining the IC50 of test compounds.[2][7][17][18]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., based on the "Swedish" mutation of APP)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test compound (this compound derivative)

  • Known BACE1 inhibitor (positive control)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): Assay buffer and substrate.

      • Positive Control (no inhibitor): Assay buffer, BACE1 enzyme, and substrate.

      • Test Wells: Assay buffer, BACE1 enzyme, substrate, and serially diluted test compound.

      • Positive Inhibitor Control: Assay buffer, BACE1 enzyme, substrate, and known BACE1 inhibitor.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Reaction and Measurement:

    • Initiate the reaction by adding the BACE1 enzyme to all wells except the blank.

    • Incubate the plate at 37 °C for a specified time (e.g., 60 minutes), protected from light.

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 320 nm, Em: 405 nm).[2]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other wells.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (0% inhibition) and the positive inhibitor control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cellular Aβ Reduction Assay

This assay measures the ability of a compound to inhibit BACE1 activity in a cellular context, leading to a reduction in secreted Aβ peptides.[1][9][19]

Materials:

  • HEK293 cells stably overexpressing human APP (HEK293-APP)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Lysis buffer

  • Aβ40 and Aβ42 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Seed HEK293-APP cells in a 96-well plate at a density that allows for sub-confluency after 24 hours.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the cells for 24 hours.

  • Sample Collection:

    • Collect the conditioned medium from each well.

    • Lyse the cells in each well using a suitable lysis buffer to measure total protein for normalization.

  • Aβ Quantification (ELISA):

    • Perform ELISAs for Aβ40 and Aβ42 on the collected conditioned medium according to the manufacturer's instructions.

    • Measure the total protein concentration in the cell lysates (e.g., using a BCA assay).

  • Data Analysis:

    • Normalize the Aβ concentrations to the total protein concentration for each well.

    • Calculate the percent reduction in Aβ40 and Aβ42 for each compound concentration relative to the vehicle control.

    • Determine the IC50 values for Aβ reduction by plotting the percent reduction against the log of the compound concentration.

Protocol 4: P-glycoprotein (P-gp) Efflux Assay

This assay determines if a compound is a substrate for the P-gp efflux pump, which is crucial for assessing its potential for brain penetration.[20][21][22]

Materials:

  • MDCKII cells stably overexpressing human MDR1 (MDCKII-MDR1) and parental MDCKII cells

  • Transwell inserts

  • Transport buffer (e.g., HBSS)

  • Test compound

  • Known P-gp inhibitor (e.g., elacridar)

  • LC-MS/MS system

Procedure:

  • Cell Culture on Transwells:

    • Seed MDCKII-MDR1 and parental MDCKII cells on Transwell inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Bidirectional Transport Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to either the apical (A) or basolateral (B) chamber.

    • Incubate for a defined period (e.g., 90 minutes) at 37 °C.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

    • Perform the same experiment in the presence of a known P-gp inhibitor to confirm P-gp mediated transport.

  • Quantification and Data Analysis:

    • Quantify the concentration of the test compound in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An ER significantly greater than 2 in MDCKII-MDR1 cells, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a P-gp substrate.

Protocol 5: hERG Safety Assay (Automated Patch Clamp)

Early assessment of potential cardiotoxicity is critical. The hERG assay evaluates the potential of a compound to block the hERG potassium channel, which can lead to QT prolongation and life-threatening arrhythmias.[4][5][8][23]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

  • Extracellular and intracellular solutions for patch-clamp recording

  • Test compound

  • Known hERG channel blocker (e.g., E-4031) as a positive control

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of the hERG-expressing cells.

  • Automated Patch-Clamp Recording:

    • Load the cells, solutions, and test compounds onto the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit hERG channel currents.

    • Apply a cumulative concentration of the test compound to the cells and record the corresponding hERG current inhibition.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel at each concentration of the test compound.

    • Calculate the percent inhibition of the hERG current.

    • Determine the IC50 value for hERG channel blockade by plotting the percent inhibition against the log of the compound concentration.

Part 3: Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive profile of a this compound derivative.

ParameterDesired Outcome for a CNS Drug CandidateRationale
BACE1 IC50 (Enzymatic) < 100 nMPotent inhibition of the target enzyme.
BACE1 IC50 (Cellular Aβ) < 500 nMEfficacy in a more physiologically relevant system.
P-gp Efflux Ratio < 2.0Low potential for efflux from the brain, enabling higher CNS concentrations.
hERG IC50 > 10 µMLow risk of cardiotoxicity. A safety margin of at least 30-fold over the therapeutic plasma concentration is generally desired.
Brain/Plasma Ratio (in vivo) > 1.0Indicates good brain penetration.

A successful lead compound will exhibit high potency against BACE1, good cell permeability, low P-gp efflux, and a clean safety profile, particularly with respect to hERG inhibition.[12] Future work would involve in vivo pharmacokinetic and pharmacodynamic studies in animal models of Alzheimer's disease to assess the compound's ability to lower brain Aβ levels and potentially impact cognitive function.[10][12][24]

Drug_Development_Workflow start Lead Identification (1,3-Oxazinan-2-imine core) synthesis Synthesis & SAR start->synthesis in_vitro In Vitro Evaluation synthesis->in_vitro synthesis->in_vitro pk_pd In Vivo PK/PD in_vitro->pk_pd Promising Candidates safety Safety & Toxicology pk_pd->safety clinical Clinical Trials safety->clinical Optimized Lead bace1_enz BACE1 Enzymatic Assay bace1_cell Cellular Aβ Assay bace1_enz->bace1_cell pgp P-gp Efflux Assay bace1_cell->pgp pgp->pk_pd herg hERG Safety Assay pgp->herg herg->safety

Caption: Drug Development Workflow for 1,3-Oxazinan-2-imine BACE1 Inhibitors.

Conclusion

The this compound scaffold represents a significant advancement in the design of BACE1 inhibitors for the potential treatment of Alzheimer's disease. Its favorable physicochemical properties, which can be tuned to reduce P-gp efflux and enhance brain penetration, make it a valuable starting point for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and comprehensive biological evaluation of novel derivatives based on this promising scaffold. By systematically applying these methods, researchers can efficiently identify and optimize lead candidates with the potential for clinical development.

References

  • Fuchino, K., Mitsuoka, Y., Masui, M., et al. (2018). Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain. Journal of Medicinal Chemistry, 61(12), 5122-5137. [Link]

  • Gijsen, H. J. M., Alonso de Diego, S. A., De Cleyn, M., et al. (2015). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 58(20), 8146-8163. [Link]

  • BPS Bioscience. BACE1 Assay Kit. [Link]

  • PubChem. This compound. [Link]

  • Evotec. hERG Safety Assay. [Link]

  • Creative Bioarray. hERG Safety Assay. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[4][17]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 85-91. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Patel, D. N., & Desai, N. C. (2014). CNS Amyloid-β, Soluble APP-α and-β Kinetics during BACE Inhibition. Journal of Neuroscience, 34(24), 8277-8286. [Link]

  • Szakonyi, Z., Zupkó, I., Sillanpää, R., & Fülöp, F. (2014). 1,3-Oxazines and their Benzo Derivatives. Molecules, 19(10), 15685-15715. [Link]

  • Gijsen, H. J. M., Basak, A., Timmers, M., et al. (2017). A Brain-Penetrant and Bioavailable Pyrazolopiperazine BACE1 Inhibitor Elicits Sustained Reduction of Amyloid β In Vivo. ACS Medicinal Chemistry Letters, 8(11), 1152-1157. [Link]

  • Zhang, L., Wang, Y., Wang, J., et al. (2020). Design, synthesis, and biological activity evaluation of BACE1 inhibitors with antioxidant activity. Drug Development Research, 81(2), 206-214. [Link]

  • Ereshefsky, L., Scott, J. D., Boinpally, R., et al. (2019). Pharmacokinetics and Pharmacodynamics of the BACE1 Inhibitor Verubecestat (MK-8931) in Healthy Japanese Adults: A Randomized, Placebo-Controlled Study. Clinical Pharmacology & Therapeutics, 105(5), 1234-1243. [Link]

  • Lu, J., Lu, J. X., & Glicksman, M. A. (2013). A Kinetic Aggregation Assay Enabling Selective and Sensitive Aβ Amyloid Quantification in Cells and Tissues. PLoS One, 8(10), e77209. [Link]

  • Darwish, K. M., et al. (2023). In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations. Molecules, 28(10), 4059. [Link]

  • Darwish, K. M., et al. (2021). Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy. RSC Medicinal Chemistry, 12(10), 1735-1750. [Link]

  • Fuchino, K., Mitsuoka, Y., Masui, M., et al. (2018). Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain. Journal of Medicinal Chemistry, 61(12), 5122-5137. [Link]

  • Paganetti, P., Calanca, V., Galli, C., et al. (2005). β-site specific intrabodies to decrease and prevent generation of Alzheimer's Aβ peptide. Journal of Cell Biology, 168(6), 863-868. [Link]

  • Banks, P. (2016). Analysis of the Effect of Aggregated β-Amyloid on Cellular Signaling Pathways Critical for Memory in Alzheimer's Disease. Technology Networks. [Link]

  • Wang, Y., Zhang, L., Wang, J., et al. (2023). Synthesis and Biological Evaluation of 2-Amino-1-phenyl-benzimidazole Derivatives as BACE1 Inhibitors. Letters in Drug Design & Discovery, 20(3), 243-251. [Link]

  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[4][17]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 85-91. [Link]

  • Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

  • Paris, D., Ganey, N. J., Laporte, V., et al. (2010). Reduction of β-amyloid pathology by celastrol in a transgenic mouse model of Alzheimer's disease. Journal of Neuroinflammation, 7, 17. [Link]

  • Hersey, A., et al. (2019). Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy. Journal of Medicinal Chemistry, 62(17), 7775-7785. [Link]

  • Al-Rawi, J. M. A., & Al-Ajely, M. S. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols. International Journal of Science and Research Archive, 2(2), 74-86. [Link]

  • Gijsen, H. J. M., Alonso de Diego, S. A., De Cleyn, M., et al. (2015). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 58(20), 8146-8163. [Link]

  • BMG Labtech. P-glycoprotein (Pgp) inhibition assay. [Link]

  • BioIVT. P-gp (MDR1) Transporter Assay (ABCB1). [Link]

  • Babaei, E., & Mirjalili, B. B. F. (2021). Efficient synthesis of some[4][17]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. Scientific Reports, 11(1), 1-13. [Link]

  • Karaca, H., & Yilmaz, I. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6), 795-800. [Link]

  • Elarfi, M. J., & Al-Difar, H. A. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 23-27. [Link]

Sources

Application Note: 1,3-Oxazinan-2-imine Hydrochloride as a Versatile Guanylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The guanidine functional group is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active natural products and pharmaceuticals.[1] Its ability to exist as a resonance-stabilized cation at physiological pH allows it to engage in strong, specific hydrogen bonding interactions with biological targets such as enzymes and receptors. Consequently, the development of efficient and reliable methods for synthesizing substituted guanidines is of paramount importance.[2][3] This application note details the use of 1,3-Oxazinan-2-imine hydrochloride, a stable and highly effective cyclic guanylating agent, for the synthesis of N-substituted guanidines. We will explore its properties, mechanism of action, and provide a detailed protocol for its application in a laboratory setting.

Reagent Profile: Understanding this compound

This compound is a crystalline solid that serves as a convenient and stable precursor for the introduction of a guanidine moiety.[4] Unlike many highly reactive or hazardous guanylating agents, its salt form enhances stability and simplifies handling.[5]

Diagram 1: Chemical Structure

cluster_structure compound This compound C1 O C2 CH2 C1->C2 C3 CH2 C2->C3 C4 CH2 C3->C4 N1 N C4->N1 C5 C N1->C5 C5->C1 N2 NH2+ C5->N2 Cl Cl-

Caption: Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 173556-96-2[4][6]
Molecular Formula C₄H₉ClN₂O[4][6]
Molecular Weight 136.58 g/mol [4][6]
IUPAC Name 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride[4]
Appearance Solid (typical)N/A
Purity Typically >95%[7]
Safety and Handling

As with any chemical reagent, proper safety precautions are essential.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

  • Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]

Mechanism of Action: The Guanylation Reaction

The utility of this compound lies in its function as an electrophilic "masked" guanidine. The core of the reaction is a nucleophilic attack by a primary or secondary amine on the exocyclic imine carbon. This attack initiates a ring-opening cascade, ultimately transferring the guanidinyl group to the incoming amine.

Causality of the Mechanism: The reaction is driven by the inherent reactivity of the imine group, which is activated by protonation (from its hydrochloride form or added acid). The six-membered ring, while relatively stable, contains two heteroatoms (O and N) that facilitate a clean ring-opening upon nucleophilic addition. The departure of the stable, water-soluble 3-aminopropanol byproduct provides a thermodynamic driving force for the reaction.

Diagram 2: General Reaction Mechanism for Guanylation

G start 1,3-Oxazinan-2-imine (Reagent) step1 Nucleophilic Attack start->step1 amine Primary/Secondary Amine (R1R2-NH) amine->step1 intermediate Tetrahedral Intermediate step1->intermediate Formation of C-N bond step2 Ring Opening intermediate->step2 Proton transfer & C-O bond cleavage product N,N',N''-Trisubstituted Guanidinium Salt step2->product byproduct 3-Aminopropanol (Byproduct) step2->byproduct

Caption: Mechanism of amine guanylation.

Application Protocol: Synthesis of N-Phenylguanidine Hydrochloride

This section provides a representative, self-validating protocol for the guanylation of aniline, a common primary aromatic amine.

Diagram 3: Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow reagents 1. Weigh Reagents: - 1,3-Oxazinan-2-imine HCl - Aniline - Triethylamine (Base) solvent 2. Add Solvent (e.g., Anhydrous DMF) reagents->solvent setup 3. Assemble Glassware under Inert Atmosphere (N2) solvent->setup arrow1 arrow1 mix 4. Combine Reagents at 0°C to RT monitor 5. Stir & Monitor (TLC or LC-MS) mix->monitor arrow2 arrow2 quench 6. Solvent Removal (in vacuo) extract 7. Aqueous Work-up (Extraction with EtOAc/Water) quench->extract purify 8. Purification (Recrystallization or Chromatography) extract->purify arrow3 arrow3 characterize 9. Characterization (¹H NMR, ¹³C NMR, HRMS) yield 10. Calculate Yield characterize->yield arrow1->mix arrow2->quench arrow3->characterize

Caption: Step-by-step experimental workflow.

Materials and Equipment
  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup (optional)

Detailed Step-by-Step Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (e.g., 1.37 g, 10 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous DMF (e.g., 20 mL) and stir to dissolve.

  • Reagent Addition: Add aniline (e.g., 0.93 g, 10 mmol, 1.0 eq) to the solution, followed by the dropwise addition of triethylamine (e.g., 1.53 mL, 11 mmol, 1.1 eq) at room temperature. Rationale: Triethylamine acts as a base to neutralize the hydrochloride salt, facilitating the reaction.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Self-Validation: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting amine is consumed.

  • Work-up - Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure using a rotary evaporator (high vacuum).

  • Work-up - Extraction: Dissolve the residue in EtOAc (50 mL) and water (50 mL). Transfer to a separatory funnel. Separate the layers. Wash the organic layer with saturated aq. NaHCO₃ (2 x 30 mL) and then brine (1 x 30 mL). Rationale: The aqueous washes remove the triethylamine hydrochloride salt and the 3-aminopropanol byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting N-phenylguanidine product (as a free base or salt) can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected Outcome: The spectra should correspond to the desired N-phenylguanidine structure, with characteristic signals for the guanidinyl protons and the aromatic ring.

Scope, Limitations, and Troubleshooting

Reaction Scope

The choice of amine nucleophile is a critical parameter for success. The reactivity generally follows the nucleophilicity and steric accessibility of the amine.

Table 2: Representative Reaction Scope and Expected Outcomes

Amine TypeExampleSteric HindranceNucleophilicityExpected YieldRationale
Primary AliphaticBenzylamineLowHighHighUnhindered and highly nucleophilic, leading to rapid reaction.
Secondary AliphaticDibenzylamineMediumHighModerate-HighSteric bulk around the nitrogen may slow the reaction rate.
Primary AromaticAnilineLowModerateModerate-HighLess nucleophilic than aliphatic amines but generally effective.
Electron-deficient4-NitroanilineLowLowLow-ModerateReduced nucleophilicity of the nitrogen slows the reaction significantly.
Hindered SecondaryDiisopropylamineHighHighVery LowSevere steric hindrance prevents effective nucleophilic attack.
Troubleshooting Guide

Table 3: Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low or No Reaction 1. Insufficiently nucleophilic amine.2. Steric hindrance.3. Ineffective base.1. Increase reaction temperature (e.g., to 50-80 °C).2. Increase reaction time.3. Consider a stronger, non-nucleophilic base if applicable.
Recovery of Starting Amine Reaction has not gone to completion.See "Low or No Reaction". Confirm reagent purity and stoichiometry.
Multiple Products Observed 1. Side reactions.2. Instability of product during work-up or purification.1. Run the reaction at a lower temperature.2. Ensure the work-up is performed promptly and without excessive heat. Use buffered aqueous solutions if the product is pH-sensitive.
Difficulty in Purification Byproducts (e.g., 3-aminopropanol) co-elute with the product.Perform thorough aqueous washes during the work-up. A salt trituration or recrystallization may be more effective than chromatography for highly polar guanidines.

Conclusion

This compound stands out as a valuable synthetic intermediate for the construction of guanidine-containing molecules. Its operational simplicity, enhanced stability as a hydrochloride salt, and the mild reaction conditions required for its use make it an attractive alternative to other traditional guanylating agents. The straightforward ring-opening mechanism provides a predictable and high-yielding pathway to a diverse range of N-substituted guanidines, making it a powerful tool for researchers in medicinal chemistry and organic synthesis.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91623494, this compound. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641496, 1,3-Oxazinan-2-one. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Guanidine synthesis from various precursors. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Retrieved from Organic Chemistry Portal. [Link]

  • Pátek, M., Smrcina, M., Nakanishi, E., & Izawa, H. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. Journal of Combinatorial Chemistry, 2(4), 370-377. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C4H9ClN2O | CID 91623494. Retrieved from PubChem. [Link]

  • Abid, O. H., Tawfeeq, A. M., & Muslim, R. F. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4).
  • Journal of The Chemical Society of Pakistan. (n.d.). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. Retrieved from ResearchGate. [Link]

  • Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry, 70(2), 463-469. [Link]

  • ResearchGate. (n.d.). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Retrieved from ResearchGate. [Link]

  • Ali, B., et al. (2020). Synthesis of the Guanidine Derivative: N-{5][6][8]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2020(3), M1149. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazinanes. Retrieved from Organic Chemistry Portal. [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[4][5]-Oxazine Derivatives. Der Pharma Chemica, 10(4), 114-121.

  • ResearchGate. (n.d.). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Developments in Guanylating Agents. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,3-Oxazinan-2-ones from Amines and 1,3-Diols Through Dialkyl Carbonate Chemistry. Retrieved from ResearchGate. [Link]

  • Lamb, H., & Downs, D. M. (2017). Reactive enamines and imines in vivo: Lessons from the RidA paradigm. Current opinion in chemical biology, 37, 30-36. [Link]

  • Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE. Retrieved from gsrs. [Link]

  • ResearchGate. (n.d.). synthesis of some heterocyclic compounds via cyclization of imidoyl chloride. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Oxazinan-2-one. Retrieved from PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 1,3,4-Oxadiazinane-2-thiones Derived from (1R,2S)-Ephedrine, (1S,2S)-Pseudoephedrine and (1R,2S)-Norephedrine. Retrieved from ResearchGate. [Link]

Sources

Application Note & Protocols: A Framework for the Characterization of Novel Bioactive Compounds Using 1,3-Oxazinan-2-imine hydrochloride as a Model

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery and characterization of novel small molecules are fundamental to advancing therapeutics and understanding complex biological systems.[1][2][3][4] 1,3-Oxazinan-2-imine hydrochloride is a heterocyclic compound belonging to the oxazine class of molecules.[5] While derivatives of 1,3-oxazines have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific biological profile of this compound remains largely uncharacterized.[6][7][8]

This document serves as a comprehensive guide for the initial characterization of a novel chemical entity, using this compound as a representative model. As a Senior Application Scientist, the goal is to provide a logical, tiered experimental framework that progresses from broad initial screening to more focused mechanistic studies. This approach ensures a systematic evaluation of the compound's potential bioactivity, starting with its effects on cell viability and leading to the elucidation of its mechanism of action.[1]

The protocols detailed herein are established, robust methods that form the cornerstone of early-stage drug discovery and chemical biology.[9][10][11] By explaining the causality behind each experimental choice, this guide aims to equip researchers with the tools and rationale to confidently assess the biological impact of uncharacterized small molecules.

Part 1: A Tiered Strategy for Novel Compound Characterization

A systematic approach is crucial when investigating a compound with an unknown mechanism of action. A tiered or phased strategy allows for efficient resource allocation and logical decision-making. The workflow begins with broad, high-throughput assays and progressively narrows down to more complex, low-throughput mechanistic studies based on initial findings.

Here, we propose a three-tiered approach:

  • Tier 1: Primary Screening. Assess general cytotoxicity and impact on cell viability across a range of concentrations. This is a critical first step to identify a suitable concentration window for subsequent, more sensitive functional assays.

  • Tier 2: Functional and Phenotypic Screening. Investigate specific cellular responses, such as the induction of apoptosis or the inhibition of cell proliferation. These assays provide the first clues as to the compound's potential therapeutic application.

  • Tier 3: Mechanism of Action (MoA) Elucidation. Once a reproducible phenotypic effect is confirmed, the focus shifts to identifying the molecular targets and signaling pathways involved.

G Tiered Experimental Workflow for a Novel Compound cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Screening cluster_2 Tier 3: Mechanism of Action (MoA) T1_Start Dose-Response Treatment (e.g., 0.1 µM to 100 µM) T1_Assay1 MTT/MTS Assay (Metabolic Viability) T1_Start->T1_Assay1 T1_Assay2 LDH Release Assay (Membrane Integrity) T1_Start->T1_Assay2 T1_End Determine IC50/CC50 Identify Non-Toxic Concentrations T1_Assay1->T1_End T1_Assay2->T1_End T2_Start Select Non-Toxic Doses T1_End->T2_Start Proceed if Viability is Affected T2_Assay1 Apoptosis Assay (Caspase-3/7 Activity) T2_Start->T2_Assay1 T2_Assay2 Proliferation Assay (BrdU/EdU Incorporation) T2_Start->T2_Assay2 T2_End Identify Phenotypic Effect (e.g., Pro-apoptotic, Anti-proliferative) T2_Assay1->T2_End T2_Assay2->T2_End T3_Start Confirmed Phenotype T2_End->T3_Start Proceed if Function is Altered T3_Assay1 Western Blotting (Signaling Pathway Analysis) T3_Start->T3_Assay1 T3_Assay2 Target Deconvolution (e.g., Kinase Profiling) T3_Start->T3_Assay2 T3_End Elucidate Molecular Target and Pathway T3_Assay1->T3_End T3_Assay2->T3_End

Caption: A logical workflow for characterizing novel compounds.

Part 2: Tier 1 Protocols - Viability and Cytotoxicity

The initial goal is to determine the concentration range at which this compound affects cell health. This is commonly achieved by assessing cell viability (a measure of metabolic activity) and cytotoxicity (a measure of membrane integrity).[12][13]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15]

MTT_Principle cluster_cell Metabolically Active Cell MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Reductases (NAD(P)H) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Mitochondria->Formazan Reduction

Caption: Hypothetical inhibition of the Akt survival pathway.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Western blotting can be used to measure the phosphorylation status of key proteins in a signaling pathway. A decrease in the phosphorylation of a protein like Akt (at Ser473) after treatment would support the hypothesis that the compound inhibits the pathway.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with this compound for a short duration (e.g., 30 minutes to 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Conclusion and Future Directions

This application note outlines a systematic, multi-tiered framework for the initial characterization of a novel compound, using this compound as a model. By progressing from broad cytotoxicity screening to specific functional assays and finally to mechanistic studies, researchers can efficiently build a comprehensive biological profile of a new chemical entity. The data gathered from these core assays—IC50 values, apoptosis induction, and pathway modulation—provide the critical foundation needed for further preclinical development and more advanced mechanism of action studies.

References

  • Zheng, W., Thorne, N., & McKew, J. C. (2013). Cell-Based Assays for High-Throughput Screening. In G. S. Sittampalam, N. P. Coussens, & M. L. Brimacombe (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Gao, C., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In The AGT Cytogenetics Laboratory Manual (4th ed.). [Link]

  • ABclonal. (2019). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Kumar, A. C. V., et al. (2015). Synthesis and Biological Activities of-[1][9]Oxazine Derivatives. Der Pharma Chemica, 7(12), 1-8. [Link]

  • Asif, M. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 12-20. [Link]

Sources

Analytical Methods for the Quantification of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and precise quantification of 1,3-Oxazinan-2-imine hydrochloride, a polar cyclic imine of interest in pharmaceutical research and development. Recognizing the compound's physicochemical properties—high polarity, basicity, and its nature as a hydrochloride salt—this document outlines two robust, validated analytical approaches: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices and adherence to international validation standards.

Introduction and Scientific Rationale

This compound (PubChem CID: 91623494) is a cyclic amine derivative whose accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control.[1][2] The compound's structure, featuring a polar imine group and presented as a hydrochloride salt, poses specific analytical challenges.[3] Standard reversed-phase chromatography can suffer from poor retention, while gas chromatography often requires derivatization to manage the compound's low volatility and high polarity.[3][4]

Therefore, the selection of an appropriate analytical technique is paramount. This guide focuses on two primary methods:

  • RP-HPLC with UV Detection: A widely accessible, robust method suitable for assay and purity determinations where concentration levels are relatively high (µg/mL range). The challenge of retaining this polar analyte is addressed through the use of an ion-pairing agent or a polar-embedded stationary phase.

  • LC-MS/MS: The gold standard for bioanalytical studies or trace-level impurity quantification (pg/mL to ng/mL range). Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in complex biological matrices.[5][6][7]

Every protocol herein is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methods are fit for their intended purpose.[8][9][10]

Method 1: Quantification by Reverse-Phase HPLC with UV Detection

This method is designed for the quantification of this compound in bulk drug substance or simple formulations. It employs an ion-pairing reagent to enhance the retention of the polar analyte on a standard C18 column.

Principle

The analyte, being a protonated amine hydrochloride, is highly water-soluble. To achieve adequate retention on a nonpolar C18 stationary phase, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or heptafluorobutyric acid) is added to the mobile phase.[11] This reagent forms a neutral, hydrophobic complex with the positively charged analyte, which can then be effectively retained and separated. Detection is achieved by monitoring the UV absorbance of the imine chromophore.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Heptafluorobutyric Acid (HFBA), >99.5%

  • Phosphoric Acid (ACS grade)

  • 0.45 µm PVDF syringe filters

2.2.2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.

  • Analytical balance

  • pH meter

  • Sonicator

2.2.3. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% HFBA in Water
Mobile Phase B 0.1% HFBA in Acetonitrile
Gradient 5% B to 40% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 215 nm[12]

| Run Time | 15 minutes |

2.2.4. Solution Preparation

  • Diluent: Mobile Phase A (0.1% HFBA in Water).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the sample powder expected to contain ~10 mg of the analyte into a 10 mL volumetric flask. Add ~7 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm syringe filter before injection.[13][14]

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9][15]

2.3.1. Specificity

  • Protocol: Inject the diluent, a placebo (formulation matrix without the active ingredient), a standard solution, and a sample solution.

  • Acceptance Criteria: The diluent and placebo injections should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the sample solution should be spectrally pure (if using a PDA detector) and have no co-elution with degradation products or excipients.

2.3.2. Linearity

  • Protocol: Prepare at least five concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. Inject each concentration in triplicate.

  • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.[12]

2.3.3. Accuracy (Recovery)

  • Protocol: Spike a placebo blend with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target sample concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[12]

2.3.4. Precision

  • System Precision: Inject a standard solution (e.g., 50 µg/mL) six times.

  • Method Precision: Prepare six independent sample preparations from a single homogeneous batch.

  • Acceptance Criteria: The relative standard deviation (%RSD) for both system and method precision should be ≤ 2.0%.[8]

2.3.5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Protocol: Determine based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: LOQ is typically established at an S/N ratio of 10, while LOD is at an S/N ratio of 3.[12]

Illustrative Data
Validation ParameterSpecificationIllustrative Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
System Precision (%RSD) ≤ 2.0%0.5%
Method Precision (%RSD) ≤ 2.0%1.1%
LOQ (µg/mL) Report Value (S/N=10)1.0 µg/mL
LOD (µg/mL) Report Value (S/N=3)0.3 µg/mL
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_weigh Weigh Reference Standard s_dissolve Dissolve in Diluent s_weigh->s_dissolve spl_weigh Weigh Sample Powder spl_dissolve Dissolve & Sonicate in Diluent spl_weigh->spl_dissolve s_dilute Serial Dilution for Calibration Curve s_dissolve->s_dilute spl_filter Filter (0.45 µm) spl_dissolve->spl_filter autosampler Inject into HPLC System s_dilute->autosampler spl_filter->autosampler separation C18 Column Separation autosampler->separation detection UV Detection (215 nm) separation->detection integrate Integrate Peak Area detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification of 1,3-Oxazinan-2-imine HCl.

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for determining low concentrations of this compound in complex matrices such as plasma, urine, or for trace-level impurity analysis.

Principle

This method leverages the selectivity of liquid chromatography combined with the high sensitivity of tandem mass spectrometry. Due to the analyte's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase.[16] The analyte is separated and then ionized, typically using electrospray ionization (ESI) in positive mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[7][17]

Experimental Protocol

3.2.1. Materials and Reagents

  • As in Method 1, with the addition of:

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a related compound with similar chromatographic behavior can be used.

3.2.2. Instrumentation

  • LC-MS/MS system: A UPLC/UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

3.2.3. Chromatographic and MS Conditions

ParameterCondition
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined by infusion of a standard solution. Hypothetical values based on MW 100.13 for the free base:Analyte: Q1: 101.1 -> Q3: 56.1 (Quantifier), 84.1 (Qualifier)IS: Determined based on IS structure

3.2.4. Solution and Sample Preparation

  • Stock and Calibration Standards: Prepared similarly to Method 1 but at much lower concentrations (e.g., 0.1-100 ng/mL) and including the internal standard at a fixed concentration in all samples and standards.

  • Sample Preparation (Plasma - Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4 °C.[18]

    • Transfer the supernatant to an autosampler vial for injection.[7]

Method Validation Considerations

Validation follows the same ICH principles but with considerations for matrix effects, as outlined in regulatory guidance for bioanalytical method validation.

  • Matrix Effect: Assessed by comparing the analyte's response in post-extraction spiked blank matrix with its response in a neat solution.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte's response in a pre-extraction spiked sample to a post-extraction spiked sample.

Illustrative Data
Validation ParameterSpecificationIllustrative Result
Linearity (r²) ≥ 0.9950.998
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)3.5% to 9.1%
Lower LOQ (ng/mL) Report Value (S/N > 10)0.5 ng/mL
Matrix Effect CV ≤ 15%8.2%
Workflow Diagramdot

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Aliquot Plasma Sample spike Add Acetonitrile with Internal Standard vortex Vortex to Precipitate Protein centrifuge Centrifuge supernatant Transfer Supernatant inject Inject into LC-MS/MS supernatant->inject separation HILIC Separation ms_detect ESI+ Ionization MRM Detection integrate Integrate Analyte & IS Peaks ms_detect->integrate ratio Calculate Peak Area Ratio quantify Quantify vs. Calibration Curve

Sources

Application Note: Protocol for Dissolving 1,3-Oxazinan-2-imine Hydrochloride for Experimental Use

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the dissolution of 1,3-Oxazinan-2-imine hydrochloride (CAS: 173556-96-2), a heterocyclic compound pertinent to various research applications.[1][2][3] Proper solubilization is a critical first step for ensuring reproducible and accurate results in downstream experiments. This guide outlines protocols for preparing stock solutions in both aqueous and organic solvent systems, discusses the rationale behind solvent selection, and provides essential information on the compound's properties, stability, and handling. The protocols are designed for researchers in drug development and life sciences, emphasizing best practices for accuracy and safety.

Introduction

This compound is a hydrochloride salt form of a cyclic imine base.[1] The hydrochloride salt form is commonly used for research compounds to improve aqueous solubility and stability compared to the free base.[4][5][6] The imine functional group is a key pharmacophore in various biologically active molecules.[7][8][9] However, the stability of imine bonds can be sensitive to pH and hydrolysis, making standardized dissolution procedures essential.[10] This application note provides validated starting protocols for solubilizing this compound to generate reliable stock solutions for biological assays and other scientific investigations.

Chemical & Physical Properties

A foundational understanding of the compound's properties is crucial for effective dissolution.

PropertyValueSource
Molecular Formula C₄H₉ClN₂OPubChem[1]
Molecular Weight 136.58 g/mol PubChem[1]
IUPAC Name 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloridePubChem[1]
Appearance White to off-white solid (typical)General Knowledge
Storage Store at 2-8°C is recommended for similar compoundsAnalogy[11]

Note: Explicit solubility data for this compound is not widely published. The following protocols are based on the general properties of amine hydrochloride salts and cyclic imines.

Required Materials and Equipment

Materials:

  • This compound powder

  • Sterile, deionized (DI) or Milli-Q® water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Ethanol (EtOH), 200 proof (100%), anhydrous

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Sterile filter units (0.22 µm pore size), compatible with the chosen solvent

Equipment:

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

Safety & Handling Precautions

  • Always handle the compound in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.[12]

  • Although specific toxicity data for this compound is limited, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.[12]

  • Refer to the supplier's Safety Data Sheet (SDS) for the most comprehensive hazard information before beginning any work.

Protocol 1: Preparation of Aqueous Stock Solutions

This is the recommended starting method for applications compatible with aqueous systems (e.g., many cell-based assays), as hydrochloride salts are generally designed for aqueous solubility.[4][6]

Step-by-Step Method:

  • Calculation: Determine the mass of this compound needed to achieve the desired stock concentration.

    • Example for a 10 mM stock solution:

      • Volume (V) = 10 mL = 0.01 L

      • Concentration (C) = 10 mM = 0.01 mol/L

      • Molecular Weight (MW) = 136.58 g/mol

      • Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

      • Mass = 0.01 mol/L * 0.01 L * 136.58 g/mol = 0.01366 g = 13.66 mg

  • Weighing: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it into a sterile conical tube.

    • Rationale: Precision in weighing is fundamental for accurate final concentrations.

  • Solvent Addition: Add approximately 80% of the final desired volume of the aqueous solvent (e.g., 8 mL of sterile DI water or PBS for a final 10 mL volume) to the tube.

    • Rationale: Adding a portion of the solvent first allows for more effective mixing and prevents powder from sticking to the cap.

  • Dissolution: Tightly cap the tube and vortex vigorously for 30-60 seconds. If the solid is not fully dissolved, proceed with sonication.

    • Action: Place the tube in a bath sonicator for 5-10 minute intervals. Check for dissolution visually after each interval. Gentle warming (to 37°C) can also be applied but should be used cautiously to avoid potential degradation.

    • Rationale: Sonication uses ultrasonic waves to break up particle agglomerates and accelerate the dissolution process.[13]

  • Final Volume Adjustment: Once the compound is fully dissolved (the solution appears clear with no visible particulates), add the solvent to reach the final desired volume (e.g., bring the volume to 10 mL).

  • Sterilization: For biological applications, sterile-filter the solution through a 0.22 µm syringe filter into a new, sterile storage tube.

    • Rationale: This removes any potential microbial contamination and undissolved micro-particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Rationale: Cyclic imines can be susceptible to hydrolysis over time in aqueous solutions.[7][10] Frozen storage in aliquots preserves the integrity of the stock.

Protocol 2: Preparation of Organic Stock Solutions (DMSO)

DMSO is a powerful polar aprotic solvent used when high concentrations are needed or if aqueous solubility is limited.[13][14]

Step-by-Step Method:

  • Calculation & Weighing: Follow steps 1 and 2 from Protocol 1 to weigh the required mass of the compound into a sterile tube.

  • Solvent Addition: Add the desired final volume of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Most compounds are readily soluble in DMSO. If needed, brief sonication can be applied as described in Protocol 1.

    • Note: DMSO is hygroscopic (absorbs water from the air). Keep the stock bottle tightly sealed and work efficiently to minimize water absorption, which can affect compound stability and solubility.

  • Storage: Store the DMSO stock solution in small, tightly-sealed aliquots at -20°C.

    • Critical Consideration: When preparing working solutions for cell culture, the final concentration of DMSO should typically be kept below 0.5% (v/v), as higher concentrations can be toxic to cells. Always prepare an equivalent DMSO control in your experiments.

Experimental Workflow & Solvent Selection

The choice of solvent is dictated by the experimental requirements and the compound's intrinsic properties. The following diagram outlines the decision-making process.

G cluster_prep Preparation cluster_decision Solvent Selection cluster_protocols Dissolution Protocols cluster_validation Validation & Storage start Start: Weigh 1,3-Oxazinan-2-imine HCl exp_system What is the final experimental system? start->exp_system aqueous_path Protocol 1: Aqueous Solvent (Water, PBS) exp_system->aqueous_path Aqueous-based (e.g., cell culture) organic_path Protocol 2: Organic Solvent (DMSO) exp_system->organic_path Organic-based OR High concentration needed validation Visually inspect for clarity. Sterile filter (if aqueous). aqueous_path->validation organic_path->validation storage Aliquot & Store -20°C or -80°C validation->storage

Caption: Decision workflow for solvent selection and stock solution preparation.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound won't dissolve Insufficient mixing; concentration exceeds solubility limit.Continue vortexing/sonicating. Gentle warming (37°C) may help. If it persists, the concentration may be too high for that solvent; prepare a more dilute stock solution.
Precipitation upon dilution The compound is less soluble in the final working solution (e.g., adding a concentrated DMSO stock to aqueous media).This is a common issue when "crashing out" a compound.[15] Try diluting the DMSO stock serially in the final medium. Perform a small-scale test to ensure solubility at the final working concentration before treating valuable samples.
Solution color changes Compound degradation or contamination.Discard the solution. Prepare a fresh stock using high-purity reagents and sterile technique. Check the stability information for the compound.
Inconsistent results Improper storage; repeated freeze-thaw cycles.Always aliquot stock solutions into single-use volumes to avoid repeated temperature cycling which can degrade the compound.

References

  • Selwood, T., et al. (2012). Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and Pinnatoxin A in Aqueous Media. The Journal of Organic Chemistry. Available at: [Link][7][8][9]

  • Delgado, F. J., et al. (2018). Structure‐stability correlations for imine formation in aqueous solution. ResearchGate. Available at: [Link][10]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91623494, this compound. Available at: [Link][1]

  • Babu, R. J. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link][5]

  • Liberty University. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. (2018). Available at: [Link][6]

  • Henderson, J. L., et al. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Available at: [Link][14]

  • ResearchGate. Discussion on dissolving highly insoluble compounds. (2020). Available at: [Link][13]

  • Chemistry Stack Exchange. Discussion on dissolving a powdered drug. (2024). Available at: [Link][15]

Sources

"handling and storage guidelines for 1,3-Oxazinan-2-imine hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 1,3-Oxazinan-2-imine hydrochloride (CAS No. 173556-96-2). As a research chemical with limited publicly available safety data, this guide synthesizes established best practices for handling analogous chemical classes, namely cyclic imines and amine hydrochloride salts. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety and maintain compound integrity. The causality behind each procedural recommendation is explained to foster a deeper understanding of the chemical's nature.

Introduction and Chemical Profile

This compound is a heterocyclic compound with the molecular formula C₄H₉ClN₂O and a molecular weight of 136.58 g/mol .[1] Its structure features a six-membered 1,3-oxazinane ring containing an exocyclic imine functional group, which is protonated and stabilized as a hydrochloride salt. The imine moiety is a key reactive center, while the hydrochloride salt form influences its physical state and stability.[2][3]

The chemistry of cyclic imines is of significant interest due to their utility as precursors in the synthesis of various nitrogen-containing alkaloids and their presence in certain classes of marine biotoxins.[4][5] The imine group's electrophilic carbon and nucleophilic nitrogen atoms make it susceptible to a variety of chemical transformations.[2] However, this reactivity also necessitates careful handling to prevent unwanted reactions, such as hydrolysis.[3][6]

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C₄H₉ClN₂OPubChem[1]
Molecular Weight 136.58 g/mol PubChem[1]
IUPAC Name 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloridePubChem[1]
CAS Number 173556-96-2BLDpharm
Physical Form Assumed to be a solid at room temperatureGeneral knowledge of hydrochloride salts

Hazard Assessment and Personal Protective Equipment (PPE)

Given the unknown specific toxicity of this compound, it must be handled as a potentially hazardous substance. The primary hazards are anticipated to be skin and eye irritation, and potential respiratory tract irritation if inhaled as a dust.

Engineering Controls
  • Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[7][8]

PPE TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from dust particles and accidental splashes.[7]
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated.[9]
Body Protection A lab coat or other protective clothing.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, such as a fume hood, is typically sufficient. For large spills or situations where dust cannot be controlled, a respirator may be necessary.Avoids inhalation of the compound as a dust.[9]
Hygiene Practices
  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Remove and wash contaminated clothing before reuse.

Storage and Stability

The stability of this compound is influenced by its two primary chemical features: the imine bond and the hydrochloride salt. Imines are susceptible to hydrolysis, a reaction that is reversible and can be catalyzed by acid or base.[3][6][10] The hydrochloride salt form generally increases the stability of the amine/imine compound compared to its free base form and renders it a solid, which is easier to handle. However, hydrochloride salts can be hygroscopic (readily absorb moisture from the air).

Recommended Storage Conditions

To maintain the integrity of the compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. A recommended temperature is 2-8°C.Lower temperatures slow down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[11]
Container Keep in a tightly sealed, opaque container.Prevents exposure to moisture and light, which can accelerate degradation.[9]
Incompatible Materials
  • Strong Bases: Will deprotonate the hydrochloride salt to form the free base, which may be less stable.

  • Strong Oxidizing Agents: May react with the imine or other parts of the molecule.

  • Water/Moisture: Can lead to hydrolysis of the imine bond.[3][6]

Experimental Protocols

Receiving and Initial Storage Workflow

The following workflow should be adopted upon receiving a shipment of this compound.

G cluster_receiving Receiving Area cluster_handling In Fume Hood cluster_storage Designated Storage A Receive Shipment B Inspect Container Integrity A->B Visually Check C Don Appropriate PPE B->C If Intact D Carefully Unpack Outer Container C->D E Transfer to Pre-labelled, Dry Storage Vial D->E F Backfill with Inert Gas (Ar/N2) E->F G Seal Tightly F->G H Store at 2-8°C G->H

Caption: Workflow for receiving and storing the compound.

Protocol for Preparing a Stock Solution

Due to the potential for hydrolysis, it is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be in an anhydrous aprotic solvent. Aqueous solutions of hydrochloride salts can be slightly acidic.[12]

  • Preparation: Perform all steps in a chemical fume hood.

  • Solvent Selection: Choose a suitable anhydrous, aprotic solvent (e.g., DMSO, DMF). The solubility of the compound should be determined on a small scale first.

  • Weighing: Weigh the desired amount of this compound in a dry, tared vial.

  • Dissolution: Add the anhydrous solvent to the vial. Gently agitate or vortex until the solid is fully dissolved. Gentle warming may be used if necessary, but be aware that heat can degrade some compounds.[12]

  • Storage of Stock Solution: If storage is unavoidable, aliquot the solution into smaller, single-use volumes in vials with airtight caps. Store at -20°C or -80°C under an inert atmosphere.[12] This minimizes freeze-thaw cycles and exposure to atmospheric moisture.

Emergency Procedures

Spill Response

G Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Supervisor and Colleagues Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill (<1g) Assess->SmallSpill Small LargeSpill Large Spill (>1g) Assess->LargeSpill Large PPE Wear Appropriate PPE SmallSpill->PPE EHS Contact Emergency Services / EH&S LargeSpill->EHS Contain Cover with Dry Absorbent Material PPE->Contain Collect Carefully Sweep into a Labeled Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean

Caption: Flowchart for chemical spill response.

  • Small Spill (<1 g): If you are trained and have the appropriate PPE, you may clean up the spill.[13] Avoid generating dust. Cover the spill with an inert absorbent material (e.g., sand or vermiculite), carefully sweep it up, and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Large Spill (>1 g): Evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) office or emergency services.

First Aid Measures

Immediate action is required in the event of accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13][14]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13][15]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect solid waste, including contaminated absorbent materials from spills, in a clearly labeled, sealed container.

  • Liquid Waste: Collect unused solutions in a labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Procedure: Generally, organic hydrochloride salts can be neutralized and then disposed of. However, due to the unknown hazards of this specific compound, it is recommended to dispose of it through a licensed hazardous waste disposal company. For small quantities, after appropriate neutralization with a base like sodium bicarbonate to a neutral pH, and with local regulatory approval, disposal down the drain with copious amounts of water may be possible.[17]

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • UCLA Chemistry and Biochemistry. Standard Operating Procedures. [Link]

  • Krasavin, M. Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. National Center for Biotechnology Information. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. [Link]

  • Aráoz, R., et al. Cyclic Imines: Chemistry and Mechanism of Action: A Review. PubMed. [Link]

  • Sciencemadness Discussion Board. Converting to the hydrochloric salt for storage?. [Link]

  • Florida State University, Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • Healthy Bean. PPE for Chemical Handling: A Quick Guide. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

  • Chemistry Steps. Imines are usually unstable and are easily hydrolysed. [Link]

  • Chemistry Stack Exchange. Imine stability in acids and bases. [Link]

  • BYJU'S. Imine Hydrolysis. [Link]

  • PubMed Central. Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins. [Link]

  • MDPI. Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. [Link]

Sources

Application Note & Protocols: Derivatization of 1,3-Oxazinan-2-imine Hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-oxazinane scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[1][2] This application note provides a comprehensive guide for the strategic derivatization of 1,3-oxazinan-2-imine hydrochloride, a versatile yet underexplored chemical starting point. We present detailed protocols for N-acylation and N-sulfonylation of the exocyclic imine nitrogen, enabling the rapid generation of a diverse chemical library suitable for high-throughput biological screening (HTS). This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising heterocyclic core.

Introduction: The Rationale for Derivatization

The 1,3-oxazinan-2-imine core contains a cyclic guanidine-like moiety, a functional group present in numerous biologically active natural products. Its rigid, chair-like conformation and the presence of multiple hydrogen bond donors and acceptors make it an attractive scaffold for targeting a variety of protein classes. However, the parent molecule's polarity, conferred by the hydrochloride salt form, can limit its cell permeability and overall drug-like properties.

Derivatization serves a dual purpose:

  • Exploration of Structure-Activity Relationships (SAR): By systematically modifying the scaffold with a diverse set of chemical moieties, researchers can probe the molecular interactions critical for biological activity, leading to the identification of "hits" and "leads".[3]

  • Modulation of Physicochemical Properties: The addition of lipophilic or other functional groups can tune properties such as solubility, permeability, and metabolic stability, which are essential for developing viable drug candidates.

This guide focuses on derivatizing the exocyclic imine nitrogen, as it is the most accessible and reactive site for modification following a simple deprotonation step.

Core Chemistry and Strategic Considerations

The starting material, this compound, is a salt. The imine group is protonated, rendering it unreactive towards electrophiles. Therefore, the critical first step in any derivatization attempt is a base-mediated deprotonation to liberate the neutral, nucleophilic free imine.

Key Reactive Site: The exocyclic nitrogen of the 2-imine group.

Choice of Base: A non-nucleophilic organic base is paramount. Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are ideal. They are strong enough to deprotonate the iminium salt but are too bulky to compete as nucleophiles in the subsequent reaction, thus preventing unwanted side products. Inorganic bases like potassium carbonate can also be used, particularly in polar aprotic solvents.

Reaction Environment: Anhydrous (dry) solvents are crucial. Acyl halides and sulfonyl chlorides are highly reactive towards water, which would lead to hydrolysis of the reagent and quench the reaction. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to further exclude moisture.

Derivatization Strategies and Protocols

Two robust and high-yielding strategies for library generation are presented: N-Acylation and N-Sulfonylation.

Strategy 1: N-Acylation

N-acylation is a fundamental transformation that introduces an amide-like linkage.[4] This strategy allows for the introduction of a vast array of functionalities by varying the "R" group on the acylating agent (e.g., acyl chloride or anhydride).

cluster_workflow N-Acylation Workflow Start 1,3-Oxazinan-2-imine Hydrochloride Deprotonation Deprotonation (DIPEA, Anhydrous DCM) Start->Deprotonation Acylation N-Acylation (R-COCl) Deprotonation->Acylation In situ Workup Aqueous Work-up Acylation->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Screening Biological Screening Characterization->Screening

Caption: General workflow for the N-acylation of 1,3-Oxazinan-2-imine.

Protocol 3.1.1: General Protocol for N-Acylation with Acyl Chlorides

This protocol is designed as a self-validating system with clear checkpoints.

  • Materials:

    • This compound

    • Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for chromatography

    • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DCM to create a suspension (approx. 0.1 M concentration). Place the flask in an ice bath (0 °C).

    • Deprotonation: Slowly add DIPEA (1.2 eq) dropwise to the stirring suspension. Stir for 15-20 minutes at 0 °C. The suspension should become a clear, homogeneous solution as the free imine is formed.

      • Expert Insight: Running the deprotonation at 0 °C controls the exotherm and ensures stability of the free imine. A persistent suspension may indicate incomplete deprotonation or poor-quality starting material.

    • Acylation: In a separate dry vial, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting free imine (visualized with KMnO₄ stain) is consumed.

    • Quenching & Work-up: Once complete, cool the reaction mixture back to 0 °C and slowly add saturated NaHCO₃ solution to quench any unreacted acyl chloride.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% Ethyl Acetate in Hexanes).

    • Validation: Combine the pure fractions and concentrate to yield the final N-acylated product. Confirm its identity and purity via LC-MS and ¹H NMR analysis.[5][6]

Strategy 2: N-Sulfonylation

This strategy is analogous to N-acylation but uses sulfonyl chlorides to generate N-sulfonylguanidines. These derivatives are often more stable and can act as excellent hydrogen bond mimics in biological systems.

Protocol 3.2.1: General Protocol for N-Sulfonylation with Sulfonyl Chlorides

  • Materials:

    • This compound

    • Sulfonyl chloride of choice (e.g., tosyl chloride, mesyl chloride)

    • Triethylamine (TEA) or DIPEA

    • Anhydrous Acetonitrile (MeCN)

    • Deionized water

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Reaction Setup: To an oven-dried flask under N₂, add this compound (1.0 eq) and the sulfonyl chloride (1.1 eq).

    • Add anhydrous MeCN (approx. 0.1 M). Cool the mixture to 0 °C.

    • Base Addition: Slowly add TEA (2.5 eq) dropwise to the stirring mixture.

      • Causality Note: A slight excess of base is often beneficial for sulfonylation reactions to drive them to completion and neutralize the HCl byproduct generated.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitoring & Work-up: Check for completion using TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and water. Separate the layers.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purification & Validation: Purify the crude product by flash chromatography (Silica, Hexanes/EtOAc gradient). Characterize the final product by LC-MS and NMR to confirm structure and purity (>95% for screening).[7]

StrategyReagent ClassKey BaseTypical SolventAvg. Yield Range
N-Acylation Acyl ChloridesDIPEADCM60-90%
N-Sulfonylation Sulfonyl ChloridesTEAAcetonitrile55-85%
Table 1: Summary of Proposed Derivatization Strategies.

Analytical Characterization of the Library

Rigorous characterization is essential to ensure the quality of the compound library. Each synthesized derivative must be analyzed to confirm its identity, purity, and quantity before biological screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for library analysis.[8] It provides rapid confirmation of the expected molecular weight of the product and an estimation of its purity based on the UV chromatogram.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should be performed on all final compounds to confirm the covalent structure.[7] The appearance of new signals corresponding to the added "R" group and shifts in the signals of the core scaffold protons provide definitive structural proof.

  • High-Performance Liquid Chromatography (HPLC): For lead compounds, HPLC with UV detection is used to determine purity with high accuracy (typically >95% is required for dose-response assays).

cluster_analytical Analytical & Screening Workflow Crude Crude Product Purified Purified Product Crude->Purified Chromatography QC QC Passed (>95% Purity) Purified->QC LC-MS & NMR Stock DMSO Stock (e.g., 10 mM) QC->Stock Solubilization Plate Assay Plate Generation (Serial Dilution) Stock->Plate Automated Liquid Handling HTS High-Throughput Screen Plate->HTS Assay Readout Data Data Analysis (Hit Identification) HTS->Data

Caption: From purified compound to hit identification.

Preparation for High-Throughput Screening (HTS)

Once a library of derivatives has been synthesized and validated, it must be properly prepared for automated screening.[3]

Protocol 5.1: Compound Plating for Biological Screening

  • Solubilization: Dissolve each purified compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (typically 10 mM). Ensure complete dissolution.

  • Stock Plate Creation: Using automated liquid handlers, transfer the stock solutions into appropriately formatted microplates (e.g., 384-well stock plates).[9] These serve as the master source plates.

  • Assay Plate Generation: From the stock plates, create assay-ready plates by serially diluting the compounds into the appropriate assay buffer. For quantitative HTS (qHTS), a multi-point concentration-response curve is generated for each compound.[9]

  • Quality Control: It is advisable to run a small set of control plates to ensure the assay is robust and that the compounds are behaving as expected in the assay buffer (e.g., no precipitation).[10] The Z'-factor is a common statistical metric used to validate the quality of an HTS assay.[11]

  • Storage: Store all DMSO stock plates at -20°C or -80°C in a desiccated environment to prevent water absorption and compound degradation.

Conclusion

The this compound scaffold provides a versatile entry point for the creation of diverse small molecule libraries. The N-acylation and N-sulfonylation protocols detailed herein are robust, scalable, and amenable to parallel synthesis, making them ideal for generating compound collections for biological screening. By combining strategic chemical derivatization with rigorous analytical quality control and standardized HTS preparation, researchers can effectively explore the therapeutic potential of this promising heterocyclic system.

References

  • Chaitra, G., & Rohini, R. M. (n.d.). Synthesis and Biological Activities of[1][5]-Oxazine Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6).
  • Wolan, A., & Zborowski, K. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35–54.
  • Bartwal, G., & Khurana, J. (2019). Representative examples of biologically active 1,3‐oxazines. ResearchGate. Retrieved from [Link]

  • Wolan, A., & Zborowski, K. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed. Retrieved from [Link]

  • Sallal, Z. S. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone compounds. Baghdad Science Journal.
  • (n.d.). Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)3-assisted, acid-catalyzed one-pot cyclocondensation reaction. ResearchGate. Retrieved from [Link]

  • Pusterla, T. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. Retrieved from [Link]

  • (n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Retrieved from [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.).
  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic Letters, 12(18), 4124–4127.
  • (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. LinkedIn. Retrieved from [Link]

  • Yoon, U. C., & Kim, D. U. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. Molecules, 27(5), 1699.
  • Lin, B., & Gu, C. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • van der Meer, F., et al. (2023). Targeted Small-Molecule Identification Using Heartcutting Liquid Chromatography–Infrared Ion Spectroscopy. Analytical Chemistry, 95(7), 3583–3590.
  • Kaufman, J., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400.
  • (n.d.). NMR characterization of small and large molecules. Resolvemass Laboratories Inc. Retrieved from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1,3-Oxazinane Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of 1,3-Oxazinanes in Drug Discovery

The 1,3-oxazinane scaffold, a six-membered heterocycle containing nitrogen and oxygen, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this versatile core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzymatic inhibitory properties.[3][4][5] The synthetic tractability of the 1,3-oxazinane ring system allows for the creation of large, diverse chemical libraries, making them ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[6][7]

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds against a specific biological target.[8][9] This application note provides a detailed guide for researchers on the development and implementation of robust HTS assays tailored for the screening of 1,3-oxazinane libraries. We will delve into the principles of assay design, validation, and provide detailed protocols for two distinct assay formats: a fluorescence-based enzymatic assay and a cell-based luminescence reporter assay.

Core Principles of HTS Assay Design for 1,3-Oxazinane Libraries

A successful HTS campaign hinges on the quality and reliability of the chosen assay. When screening 1,3-oxazinane libraries, several key principles must be considered to ensure the generation of meaningful and reproducible data.

Target Selection: The choice of a biological target should be guided by the known or hypothesized activities of 1,3-oxazinanes. For instance, given their reported anticancer effects, screening against specific kinases or proteases involved in cancer progression is a logical starting point.[10][11] Similarly, their antimicrobial properties suggest assays targeting essential bacterial or fungal enzymes.

Assay Format: The selection of an appropriate assay format is critical and depends on the nature of the biological target. Common formats include:

  • Biochemical Assays: These assays utilize purified biological molecules, such as enzymes or receptors, to directly measure the effect of a compound on their activity. Fluorescence and luminescence-based readouts are prevalent due to their high sensitivity and compatibility with automation.[][13]

  • Cell-Based Assays: These assays are performed using living cells and can provide more physiologically relevant information by assessing a compound's effect within a cellular context.[10][14] Reporter gene assays, calcium flux assays, and cell viability assays are common examples.

  • Label-Free Assays: Technologies like Surface Plasmon Resonance (SPR) and Differential Scanning Fluorimetry (DSF) offer the advantage of detecting molecular interactions without the need for labels, which can sometimes interfere with the assay.[15]

Assay Validation: Rigorous validation is essential to ensure the robustness and reliability of an HTS assay. Key validation parameters include:

  • Z'-Factor: This statistical parameter is a measure of the separation between the positive and negative controls in an assay and is a critical indicator of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16][][18]

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay.

  • Reproducibility: The assay should yield consistent results across multiple plates and on different days.

  • DMSO Tolerance: The assay must be tolerant to the concentration of dimethyl sulfoxide (DMSO) used to dissolve the library compounds, typically around 1%.

Protocol 1: Fluorescence-Based Enzymatic Assay for Screening 1,3-Oxazinane Libraries Against a Cysteine Protease

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to identify inhibitors of a model cysteine protease, such as papain or a specific cathepsin, from a 1,3-oxazinane library. FRET-based assays are widely used in HTS due to their sensitivity and homogeneous format.[4]

Principle

The assay utilizes a peptide substrate labeled with a FRET pair (a donor and a quencher fluorophore). In its intact state, the close proximity of the quencher to the donor results in the suppression of the donor's fluorescence. Upon cleavage of the peptide by the protease, the donor and quencher are separated, leading to an increase in fluorescence signal. Inhibitors of the protease will prevent substrate cleavage, resulting in a low fluorescence signal.

Experimental Workflow for FRET-based Protease Assay

FRET_Protease_Assay cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Controls dispense_compounds Dispense Compounds & Controls reagents->dispense_compounds library 1,3-Oxazinane Library (in DMSO) library->dispense_compounds add_enzyme Add Protease Enzyme dispense_compounds->add_enzyme incubate1 Pre-incubation (Compound + Enzyme) add_enzyme->incubate1 add_substrate Add FRET Substrate incubate1->add_substrate incubate2 Incubation (Enzymatic Reaction) add_substrate->incubate2 read_plate Read Fluorescence (Plate Reader) incubate2->read_plate calculate Calculate % Inhibition read_plate->calculate identify_hits Identify Hits calculate->identify_hits

Caption: Workflow for the FRET-based protease inhibitor screen.

Materials and Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 1 mM EDTA, 0.01% Tween-20.

  • Cysteine Protease: e.g., Papain (Sigma-Aldrich) or recombinant human Cathepsin K (R&D Systems).

  • FRET Peptide Substrate: e.g., Z-FR-AMC (for papain-like proteases).

  • 1,3-Oxazinane Library: 10 mM stock in 100% DMSO.

  • Positive Control: A known inhibitor of the target protease (e.g., E-64 for cysteine proteases).

  • Negative Control: DMSO.

  • Assay Plates: 384-well, black, low-volume, non-binding surface plates.

  • Plate Reader: Capable of measuring fluorescence intensity with appropriate excitation and emission wavelengths for the FRET pair.

Step-by-Step Protocol
  • Compound Plating:

    • Prepare a working solution of the 1,3-oxazinane library by diluting the 10 mM stock to 100 µM in assay buffer.

    • Using an automated liquid handler, dispense 5 µL of the diluted compounds into the wells of the 384-well assay plate.

    • Dispense 5 µL of the positive control (e.g., 10 µM E-64) and negative control (assay buffer with 1% DMSO) into designated wells.

  • Enzyme Addition:

    • Prepare a working solution of the cysteine protease in cold assay buffer at a 2X final concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Dispense 5 µL of the enzyme solution to all wells containing compounds and controls.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Incubation:

    • Prepare a working solution of the FRET peptide substrate in assay buffer at a 2X final concentration (e.g., 20 µM for a final concentration of 10 µM).

    • Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Reading:

    • Immediately after substrate addition, place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically every 5 minutes for 30-60 minutes, or as a single endpoint reading after a 30-minute incubation at 37°C. Use excitation and emission wavelengths appropriate for the FRET substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

Data Analysis
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Signalcompound - Signalbackground) / (Signalnegative control - Signalbackground)] * 100

    • The background signal is typically the average signal from wells containing only the substrate and buffer.

  • Hit Identification:

    • Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., >50% or three standard deviations from the mean of the negative controls) are considered primary hits.

  • Assay Quality Control:

    • Calculate the Z'-factor for each plate: Z' = 1 - [ (3 * SDpositive control + 3 * SDnegative control) / |Meanpositive control - Meannegative control| ]

    • A Z'-factor ≥ 0.5 indicates a robust assay.[]

ParameterRecommended Value
Final Compound Concentration10 µM
Final Enzyme Concentration5-10 nM
Final Substrate Concentration10 µM (at or below Km)
Incubation Time30-60 minutes
Incubation Temperature37°C
Z'-Factor≥ 0.5

Protocol 2: Cell-Based Luminescence Reporter Assay for Screening 1,3-Oxazinane Libraries against a G-Protein Coupled Receptor (GPCR)

This protocol outlines a cell-based assay using a split-luciferase complementation system to identify modulators (agonists or antagonists) of a target GPCR from a 1,3-oxazinane library. Such assays are valuable for screening compounds that affect GPCR signaling pathways.[11]

Principle

The assay utilizes a genetically engineered cell line that co-expresses the target GPCR fused to one fragment of a split-luciferase enzyme and a downstream signaling partner (e.g., β-arrestin or a G-protein subunit) fused to the complementary luciferase fragment. Upon GPCR activation by an agonist, the signaling partner is recruited to the receptor, bringing the two luciferase fragments into close proximity and reconstituting a functional enzyme that generates a luminescent signal in the presence of a substrate. Antagonists will block this interaction in the presence of a known agonist.

GPCR Split-Luciferase Complementation Assay Workflow

GPCR_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Hit Identification cell_culture Culture Reporter Cell Line cell_seeding Seed Cells into 384-well Plates cell_culture->cell_seeding add_compounds Add 1,3-Oxazinane Library & Controls cell_seeding->add_compounds incubate1 Incubate (Compound Treatment) add_compounds->incubate1 add_reagents Add Luciferase Substrate incubate1->add_reagents incubate2 Incubate (Signal Development) add_reagents->incubate2 read_luminescence Read Luminescence incubate2->read_luminescence agonist_analysis Agonist Mode: Calculate % Activation read_luminescence->agonist_analysis antagonist_analysis Antagonist Mode: Calculate % Inhibition read_luminescence->antagonist_analysis hit_selection Select Hits for Confirmation agonist_analysis->hit_selection antagonist_analysis->hit_selection

Caption: Workflow for a GPCR split-luciferase complementation assay.

Materials and Reagents
  • Reporter Cell Line: A stable cell line co-expressing the target GPCR-luciferase fragment 1 and signaling partner-luciferase fragment 2 (e.g., HEK293 or CHO cells).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • 1,3-Oxazinane Library: 10 mM stock in 100% DMSO.

  • Positive Control (Agonist): A known agonist for the target GPCR.

  • Positive Control (Antagonist): A known antagonist for the target GPCR.

  • Negative Control: DMSO.

  • Luciferase Assay Reagent: A commercial kit containing the luciferase substrate (e.g., Nano-Glo® Luciferase Assay System, Promega).

  • Assay Plates: 384-well, white, solid-bottom, tissue culture-treated plates.

  • Luminometer: A plate reader capable of measuring luminescence.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the reporter cells.

    • Resuspend the cells in the appropriate culture medium to a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of the 384-well assay plate.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a working solution of the 1,3-oxazinane library and controls in the assay buffer.

    • For Agonist Screening: Add 5 µL of the compound solutions to the cells.

    • For Antagonist Screening: Add 5 µL of the compound solutions, followed by the addition of the known agonist at its EC80 concentration.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 1-3 hours.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 30 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Luminescence Reading:

    • Measure the luminescence signal using a plate luminometer.

Data Analysis
  • Calculate Percent Activation (Agonist Mode):

    • Percent Activation = [(Signalcompound - Signalnegative control) / (Signalpositive control - Signalnegative control)] * 100

  • Calculate Percent Inhibition (Antagonist Mode):

    • Percent Inhibition = [1 - (Signalcompound - Signalbackground) / (Signalagonist control - Signalbackground)] * 100

  • Hit Identification:

    • In agonist mode, compounds with a percent activation above a certain threshold are considered hits.

    • In antagonist mode, compounds with a percent inhibition above a certain threshold are considered hits.

ParameterRecommended Value
Cell Seeding Density5,000 cells/well
Final Compound Concentration10 µM
Incubation Time (Compound)1-3 hours
Incubation Time (Substrate)10 minutes
Z'-Factor≥ 0.5

Conclusion

The protocols detailed in this application note provide a robust framework for the high-throughput screening of 1,3-oxazinane libraries against both enzymatic and cell-based targets. The successful implementation of these assays, coupled with rigorous data analysis and hit validation, will undoubtedly accelerate the discovery of novel 1,3-oxazinane-based lead compounds for further development into next-generation therapeutics. As with any HTS campaign, careful optimization of assay conditions for the specific target and library is crucial for achieving high-quality, reproducible results.

References

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Chaitra G, & Rohini RM. (2018). Synthesis and Biological Activities of[3]-Oxazine Derivatives. Der Pharma Chemica, 10(6), 118-126.

  • Miller, R. H., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 309-319.
  • Anastassiadis, T., et al. (2011). A public resource for characterizing the human kinome.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Ghannoum, M. A., et al. (2010). Synthesis and antimicrobial evaluation of new 1,3-oxazine and 1,3-thiazine derivatives. European Journal of Medicinal Chemistry, 45(5), 1846-1851.
  • Egan, D. A., et al. (2003). A high-throughput screening method for identifying inhibitors of protein kinases. Journal of Biomolecular Screening, 8(3), 259-268.
  • Deshmukh, A. A., et al. (2020). Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. Acta Crystallographica Section F, 76(Pt 12), 565-574.
  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
  • Inglese, J., et al. (2006). A comparison of assay performance measures in screening assays: signal window, Z'-factor, and assay variability ratio. Journal of Biomolecular Screening, 11(3), 247-252.
  • Khan, I., et al. (2018). Synthesis, carbonic anhydrase inhibitory activity and antioxidant activity of some 1,3-oxazine derivatives. Drug Development Research, 79(8), 395-404.
  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Otava Chemicals. GPCR Targeted Libraries. Retrieved from [Link]

  • Basappa, et al. (2015). Screening of Quinoline, 1,3-benzoxazine, and 1,3-oxazine-based Small Molecules Against Isolated methionyl-tRNA Synthetase and A549 and HCT116 Cancer Cells Including an in Silico Binding Mode Analysis. Organic & Biomolecular Chemistry, 13(40), 10235-10247.
  • Creative Bioarray. How to Maximize Efficiency in Cell-Based High-Throughput Screening? Retrieved from [Link]

  • Drug Target Review. (2015). Label-free technologies for monitoring drug interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012).
  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 29(14), 3326.
  • Asinex. GPCR - Research Areas - Screening Libraries. Retrieved from [Link]

  • Birmingham, A., et al. (2009). Statistical methods for analysis of high-throughput screening data. Methods in Molecular Biology, 565, 235-251.
  • Al-ajely, H. M. (2021). Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
  • Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis.
  • Finkbeiner, S., & Frumkin, M. (2015). Generic Flow Scheme for Cell-Based High-Throughput Screening. Neuron, 88(4), 653-667.
  • Asinex. Protease Library. Retrieved from [Link]

  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(2), 245-251.
  • Harris, J. L., et al. (2002). Substrate Profiling of Cysteine Proteases Using a Combinatorial Peptide Library Identifies Functionally Unique Specificities. Journal of Biological Chemistry, 277(49), 47588-47595.
  • Zhang, X. H., et al. (2024). Synthesis of 1,3-oxazinanes. Organic Chemistry Portal.
  • Masson, J. F. (2015).

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,3-Oxazine Scaffolds

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among the heterocyclic compounds, the 1,3-oxazine core has garnered significant interest due to its diverse biological activities, including antimicrobial properties.[1] Derivatives of 1,3-benzoxazine have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The structural versatility of the oxazine ring allows for the synthesis of a wide array of derivatives, offering a promising avenue for the discovery of potent new antimicrobial agents.[2][3]

These application notes provide a comprehensive framework for the systematic in vitro evaluation of novel compounds within this class, specifically focusing on 1,3-Oxazinan-2-imine hydrochloride (CAS No: 173556-96-2).[4][5][6] While extensive public-domain data on the antimicrobial profile of this specific hydrochloride salt is nascent, the protocols herein are based on established, standardized methodologies to guide researchers in accurately characterizing its potential antimicrobial efficacy. The following sections detail the necessary steps from compound handling and stock preparation to primary and secondary antimicrobial assays, ensuring a robust and reproducible assessment.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C4H9ClN2O[4][5][6]
Molecular Weight 136.58 g/mol [4][6]
CAS Number 173556-96-2[4][7]
Storage Conditions Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C.[8]

PART 1: PRELIMINARY ASSAYS & COMPOUND PREPARATION

Safety, Handling, and Storage

Before commencing any experimental work, it is imperative to adhere to standard laboratory safety protocols. When handling this compound, researchers should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, to avoid direct contact.[8] All manipulations should be performed in a well-ventilated area or a chemical fume hood. For long-term storage and to maintain compound integrity, it is recommended to store this compound at -20°C.[8]

Solubility Assessment and Stock Solution Preparation

A critical initial step is to determine the optimal solvent for this compound that ensures its complete dissolution while having minimal impact on the test microorganisms.

Protocol: Solubility Testing

  • Solvent Selection: Test solubility in a panel of solvents, starting with sterile deionized water, followed by dimethyl sulfoxide (DMSO), and ethanol.

  • Procedure:

    • Weigh out a small, precise amount of the compound (e.g., 10 mg).

    • Add a measured volume of the first solvent (e.g., 100 µL) and vortex thoroughly.

    • Continue to add the solvent in small increments until the compound is fully dissolved.

    • Record the final concentration.

  • Recommendation: For many novel compounds, DMSO is a common solvent of choice.[9] However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed a level that affects microbial growth (typically <1% v/v).

Protocol: Preparation of Stock Solution

  • Calculation: Based on the solubility test, calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).

  • Dissolution: Aseptically dissolve the weighed compound in the chosen sterile solvent.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

PART 2: PRIMARY ANTIMICROBIAL SUSCEPTIBILITY TESTING

The primary objective of these initial tests is to determine if this compound possesses antimicrobial activity and to quantify the minimum concentration required to inhibit microbial growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This method is considered a gold standard and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Protocol: Broth Microdilution

  • Materials:

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • Test microorganism culture grown to a 0.5 McFarland standard turbidity.[9][13]

    • Stock solution of this compound.

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin).

    • Sterile diluent (e.g., broth, saline).

  • Procedure:

    • Preparation of Compound Dilutions:

      • Add 100 µL of sterile broth to all wells of the 96-well plate.

      • Add 100 µL of the compound stock solution to the first well and mix thoroughly.

      • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

    • Inoculum Preparation: Adjust the turbidity of a fresh microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]

    • Inoculation: Add the prepared inoculum to each well.

    • Controls:

      • Positive Control: Broth with inoculum and a standard antibiotic.

      • Negative Control (Growth Control): Broth with inoculum but no compound.[13]

      • Sterility Control: Broth only.[13]

    • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[13]

    • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[10][13]

Data Presentation: MIC Values

MicroorganismGram StainMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positiveExperimental ValueExperimental Value
Escherichia coliGram-negativeExperimental ValueExperimental Value
Pseudomonas aeruginosaGram-negativeExperimental ValueExperimental Value
Candida albicansFungiExperimental ValueExperimental Value
Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for screening multiple compounds. It relies on the diffusion of the compound from a well through the agar, resulting in a zone of growth inhibition if the microorganism is susceptible.

Protocol: Agar Well Diffusion

  • Materials:

    • Mueller-Hinton Agar (MHA) plates.

    • Sterile cotton swabs.

    • Test microorganism culture adjusted to 0.5 McFarland standard.

    • Sterile cork borer or pipette tip to create wells.

    • Stock solution of this compound.

  • Procedure:

    • Plate Inoculation: Dip a sterile swab into the standardized inoculum and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.[13]

    • Well Creation: Use a sterile cork borer to create uniform wells in the agar.

    • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the compound solution to a designated well.

    • Controls: Include wells with a known antibiotic (positive control) and the solvent alone (negative control).

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater susceptibility.

PART 3: ADVANCED ASSAYS FOR MECHANISTIC INSIGHTS

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound by measuring the rate of bacterial killing over time.

Protocol: Time-Kill Assay

  • Procedure:

    • Prepare flasks containing broth with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Inoculate the flasks with the test microorganism to a starting density of ~5 x 10^5 CFU/mL.

    • Include a growth control flask without the compound.

    • Incubate all flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them on agar to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

Anti-Biofilm Activity Assay

Many chronic infections are associated with biofilms. This assay assesses the ability of this compound to either prevent biofilm formation or eradicate established biofilms.

Protocol: Crystal Violet Biofilm Assay

  • Procedure:

    • Biofilm Formation: Grow the test microorganism in a 96-well plate in the presence of sub-MIC concentrations of the compound.

    • Incubation: Incubate for 24-48 hours to allow for biofilm formation.

    • Washing: Gently wash the wells to remove planktonic cells.

    • Staining: Stain the adherent biofilm with 0.1% crystal violet solution.

    • Solubilization: Solubilize the stain with an appropriate solvent (e.g., 30% acetic acid or ethanol).

    • Quantification: Measure the absorbance of the solubilized stain using a plate reader.

  • Interpretation: A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

VISUALIZATION OF EXPERIMENTAL WORKFLOWS

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Compound Stock Solution serial_dilution Serial Dilution of Compound stock->serial_dilution inoculum 0.5 McFarland Inoculum inoculate Inoculate with Bacteria (~5x10^5 CFU/mL) inoculum->inoculate plate 96-Well Plate (Broth Filled) plate->serial_dilution serial_dilution->inoculate incubate Incubate (16-24h, 37°C) inoculate->incubate read_mic Visually Read MIC incubate->read_mic

Caption: Workflow for Bro.th Microdilution Assay.

Time_Kill_Assay_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling & Plating cluster_results Data Analysis prep_flasks Prepare Flasks with Broth + Compound (0.5x, 1x, 2x, 4x MIC) inoculate Inoculate with Bacteria (~5x10^5 CFU/mL) prep_flasks->inoculate incubate Incubate with Shaking inoculate->incubate sample Withdraw Aliquots at Time = 0, 2, 4, 8, 12, 24h incubate->sample plate Serial Dilute & Plate for CFU Count sample->plate count_colonies Count Colonies & Calculate CFU/mL plate->count_colonies plot_data Plot log10(CFU/mL) vs. Time count_colonies->plot_data interpret Determine Bactericidal/ Bacteriostatic Activity plot_data->interpret

Caption: Workflow for Time-Kill Kinetic Assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of this compound as a potential antimicrobial agent. Positive results from these initial in vitro assays, particularly a low MIC value and evidence of bactericidal activity, would warrant further investigation. Subsequent studies could include exploring the compound's spectrum of activity against a broader panel of clinical isolates, assessing its mechanism of action, and evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index. The systematic application of these standardized methods will ensure the generation of high-quality, reproducible data, paving the way for the potential development of new and effective antimicrobial therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests.
  • Synthesis, antimicrobial activity, and molecular docking study of 1,3-oxazines derivatives. (2025, March 20).
  • National Institutes of Health. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes.
  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel One-Pot Synthesis and Antimicrobial Activity of 2-amino-4H-1,3.
  • Arkat USA. (2024, October 11). Microwave-assisted synthesis of novel[9][13] oxazine derivatives as potent anti- bacterial and antioxidant agents. Retrieved from

  • BLDpharm. (n.d.). N/A|this compound.
  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. (n.d.).
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition.
  • National Institutes of Health. (n.d.). This compound | C4H9ClN2O | CID 91623494 - PubChem.
  • ResearchGate. (2017, March 17). (PDF) Novel One-Pot Synthesis and Antimicrobial Activity of 2-Amino-4H-1,3- Oxazines and 2-Amino-4H-1,3-Thiazines.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf.
  • PubMed. (n.d.). Synthesis and antibacterial activities of chiral 1,3-oxazinan-2-one derivatives.
  • Chem-Impex. (n.d.). 173556-96-2|this compound.
  • National Institutes of Health. (n.d.). 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem.
  • PubChem. (n.d.). This compound.
  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020, January 4).
  • ResearchGate. (2021, January 4). (PDF) ANTIMICROBIAL POTENT OXAZINE-2-AMINE DERIVATIVES.
  • CymitQuimica. (n.d.). This compound.
  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(. (n.d.).
  • National Institutes of Health. (n.d.). Reactive enamines and imines in vivo: Lessons from the RidA paradigm.
  • ring transformations of 1,3-oxazin-4-one derivatives. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Oxazinan-2-imine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis.

I. Synthesis Overview & Mechanism

The synthesis of this compound is a crucial process in the development of various pharmacologically active compounds. The core structure, a cyclic guanidine, is a key pharmacophore in numerous natural products and synthetic drugs. A common and effective method for this synthesis involves the cyclization of 3-aminopropanol with cyanogen bromide.

Reaction Pathway:

The reaction proceeds through a nucleophilic attack of the primary amine of 3-aminopropanol on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the nitrile carbon, leading to the formation of the 1,3-oxazinane ring. The final product is isolated as a hydrochloride salt.

Synthesis_Pathway 3-Aminopropanol 3-Aminopropanol Intermediate Isourea Intermediate 3-Aminopropanol->Intermediate Nucleophilic Attack Cyanogen Bromide Cyanogen Bromide Cyanogen Bromide->Intermediate Product 1,3-Oxazinan-2-imine Hydrochloride Intermediate->Product Intramolecular Cyclization & HCl Salt Formation

Caption: General reaction pathway for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, providing quick and actionable answers.

Q1: What is the role of cyanogen bromide in this reaction, and are there any safer alternatives?

A1: Cyanogen bromide serves as the electrophilic source of the carbon atom that forms the imine functionality in the final product. It is a highly reactive and toxic reagent that should be handled with extreme caution in a well-ventilated fume hood.[1] While effective, its hazardous nature has led to the exploration of alternative, less toxic reagents for guanylation reactions. Some alternatives include the use of S-methylisothiourea or cyanamide derivatives, though reaction conditions may need significant optimization.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in cyclic guanidine synthesis can often be attributed to several factors:

  • Reagent Purity: Ensure the purity of your 3-aminopropanol and cyanogen bromide. Impurities in the starting materials can lead to unwanted side reactions.[2]

  • Moisture: The presence of water can lead to the hydrolysis of cyanogen bromide and other reactive intermediates. It is crucial to use anhydrous solvents and properly dried glassware.[2]

  • Reaction Temperature: This reaction is often temperature-sensitive. If the reaction is sluggish, gentle heating might be necessary. However, excessive heat can lead to the decomposition of the product or starting materials.[2]

  • Stoichiometry: Precise control of the stoichiometry of the reactants is critical. An excess of either reactant can lead to the formation of byproducts.

Q3: I am observing the formation of a significant amount of a white precipitate that is not my desired product. What could it be?

A3: A common byproduct in reactions involving cyanogen bromide is cyameluric acid or its derivatives, which are often insoluble in common organic solvents. This can arise from the self-trimerization of cyanogen bromide, especially in the presence of trace moisture or basic impurities. Ensuring a clean reaction setup and the slow, controlled addition of cyanogen bromide can help minimize this side reaction.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting materials and the formation of the product. A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the desired product and any byproducts.[2]

III. Troubleshooting Guide

This guide provides a structured approach to resolving specific issues encountered during the synthesis of this compound.

Problem 1: Incomplete Reaction - Starting Material Remains
Probable Cause Recommended Solution Analytical Verification
Insufficient Reaction Time or Temperature Monitor the reaction over a longer period. If the reaction remains stalled, consider a modest increase in temperature (e.g., in 5-10°C increments).[2]TLC or LC-MS analysis at various time points to track the consumption of starting materials.
Poor Reagent Quality Verify the purity of 3-aminopropanol and cyanogen bromide. 3-Aminopropanol can be purified by distillation.[3] Cyanogen bromide should be a white crystalline solid; discoloration may indicate decomposition.[1]NMR spectroscopy or melting point analysis of the starting materials.
Inadequate Mixing Ensure efficient stirring throughout the reaction, especially if a heterogeneous mixture is formed.Visual inspection of the reaction mixture.
Problem 2: Formation of Multiple Byproducts
Probable Cause Recommended Solution Analytical Verification
Side Reactions of Cyanogen Bromide Add cyanogen bromide slowly and at a low temperature to control its reactivity and minimize self-trimerization.[1]LC-MS to identify the mass of the byproducts.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. Protic solvents other than the reactant itself may compete in the reaction.Run a control reaction without the primary substrate to check for solvent reactivity.
Decomposition of Product The cyclic guanidine product may be unstable under prolonged heating or in the presence of acid/base. Minimize reaction time and work up the reaction promptly upon completion.Monitor the product concentration over time by LC-MS after the initial formation.
Problem 3: Difficulty in Product Isolation and Purification
Probable Cause Recommended Solution Analytical Verification
Product is Highly Polar/Water-Soluble As a hydrochloride salt, the product is likely highly polar. Use appropriate purification techniques such as recrystallization from a suitable solvent system (e.g., ethanol/ether) or column chromatography on silica gel with a polar mobile phase.TLC analysis of the crude product and purified fractions.
Contamination with Inorganic Salts If a base is used during workup, ensure all inorganic salts are removed. This can be achieved by washing the organic extract with water or by filtration if the product is precipitated.Conduct a flame test or use ion chromatography to detect inorganic ions.
Oily Product Instead of Solid The product may be hygroscopic or an oil at room temperature. Try to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent.NMR spectroscopy to confirm the structure of the oily product.
Troubleshooting Workflow

Troubleshooting_Workflow Start Synthesis Issue LowYield Low Yield? Start->LowYield Byproducts Multiple Byproducts? LowYield->Byproducts No CheckPurity Verify Reagent Purity & Stoichiometry LowYield->CheckPurity Yes Isolation Isolation Issues? Byproducts->Isolation No ControlAddition Control Reagent Addition Rate Byproducts->ControlAddition Yes PurificationMethod Optimize Purification Method Isolation->PurificationMethod Yes OptimizeConditions Optimize Reaction Time & Temperature CheckPurity->OptimizeConditions Success Successful Synthesis OptimizeConditions->Success ControlAddition->Success PurificationMethod->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Experimental Protocols

General Synthesis Protocol for this compound

Materials:

  • 3-Aminopropanol

  • Cyanogen Bromide

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Hydrochloric acid (in a suitable solvent, e.g., diethyl ether)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopropanol (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Dissolve cyanogen bromide (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Add the cyanogen bromide solution dropwise to the stirred solution of 3-aminopropanol over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0°C and add a solution of hydrochloric acid dropwise until the pH is acidic.

  • The product, this compound, may precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Characterization Data
Technique Expected Observations
¹H NMR Characteristic peaks for the three methylene groups of the oxazinane ring and a broad signal for the amine protons.
¹³C NMR A peak in the range of 150-160 ppm corresponding to the imine carbon.
FT-IR A strong absorption band around 1650-1680 cm⁻¹ for the C=N stretch and broad absorptions for the N-H and O-H (if any residual) stretches.
Mass Spec A molecular ion peak corresponding to the protonated form of the free base (C₄H₈N₂O).

V. Safety Precautions

  • Cyanogen Bromide: This reagent is highly toxic and corrosive. It can be fatal if inhaled, swallowed, or absorbed through the skin.[1] Always handle it in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a quench solution (e.g., sodium hypochlorite) readily available in case of spills.

  • Hydrochloric Acid: This is a corrosive acid. Handle with care and appropriate PPE.

  • Solvents: Use flammable solvents in a well-ventilated area, away from ignition sources.

VI. References

  • Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. National Institutes of Health. Available at: [Link]

  • A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Proposed mechanism for the synthesis of cyclic guanidine. ResearchGate. Available at: [Link]

  • Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. National Institutes of Health. Available at: [Link]

  • Synthesis of N-Substituted 1,3-Oxazinan-2-ones 3a-i. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazinanes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia. Available at: [Link]

  • Synthesis and Biological Activities of[4][5]-Oxazine Derivatives. Der Pharma Chemica. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ]. ResearchGate. Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 173556-96-2|this compound. ChemBK. Available at: [Link]

  • 1,3-Oxazinan-2-one. PubChem. Available at: [Link]

  • Method for producing and purifying 3-aminopropanol. Google Patents. Available at:

  • The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Science of Synthesis. Available at: [Link]

  • Cyanogen Bromide. PubChem. Available at: [Link]

  • Problem in synthesis of imine?. ResearchGate. Available at: [Link]

  • How to prevent HCl from attacking in situ synthesized imine material?. ResearchGate. Available at: [Link]

  • Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. Google Patents. Available at:

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]

  • ring transformations of 1,3-oxazin-4-one derivatives. Heterocycles. Available at: [Link]

  • Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3-Oxazinan-2-imine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the utilization of 1,3-Oxazinan-2-imine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the use of this versatile guanidinylating agent. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the purity of your target guanidine-containing compounds.

Introduction to this compound in Guanidine Synthesis

This compound is a valuable reagent for the synthesis of substituted guanidines, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The reaction, at its core, involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the imine, leading to the formation of a guanidinium salt. While the reaction is conceptually straightforward, achieving high yields and purity often requires careful optimization of various reaction parameters. This guide will walk you through the critical aspects of this process.

Troubleshooting Guide

This section addresses common issues encountered during the guanylation reaction using this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1a. Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. 1b. Temperature Adjustment: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). However, be cautious as excessive heat can lead to decomposition.[1]
2. Poor Nucleophilicity of the Amine: Sterically hindered amines or electron-deficient anilines may react slowly.2a. Extended Reaction Time: For less reactive amines, longer reaction times may be necessary.[2] 2b. Stronger Base: Employ a stronger, non-nucleophilic base to fully deprotonate the amine, increasing its nucleophilicity.
3. Inappropriate Base: The choice and stoichiometry of the base are critical for neutralizing the hydrochloride and facilitating the reaction.3a. Base Selection: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be effective. 3b. Stoichiometry: Use at least 2 equivalents of the base: one to neutralize the hydrochloride salt of the reagent and one to deprotonate the amine nucleophile.
4. Suboptimal Solvent: The solvent can significantly impact the solubility of reactants and the reaction rate.4a. Solvent Screening: Test a range of anhydrous polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). For some substrates, polar protic solvents like ethanol might be suitable.[3]
Formation of Multiple Products/Impurities 1. Side Reactions: Potential for the formation of urea or other byproducts due to the presence of water or reactive impurities.1a. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis of the imine. 1b. Reagent Purity: Use high-purity starting materials. Purify the amine substrate if necessary.[1]
2. Ring-Opening of the Oxazinane Moiety: Under harsh conditions (e.g., high temperature, strong acid/base), the 1,3-oxazinane ring could potentially undergo cleavage.2a. Mild Conditions: Optimize for the mildest possible reaction conditions (temperature, base strength) that still afford a reasonable reaction rate.
Difficulty in Product Purification 1. Product is a Salt: The guanidinium product is often a salt, which can complicate purification by standard silica gel chromatography.1a. Salt Formation and Precipitation: After the reaction, the product can often be precipitated as a hydrochloride or another salt by adding a non-polar solvent. 1b. Ion-Exchange Chromatography: For challenging purifications, consider using an ion-exchange resin, such as Amberlite CG-50, to isolate the guanidinium salt.[4]
2. Co-elution with Byproducts: Polar byproducts may co-elute with the desired guanidinium salt on silica gel.2a. Alternative Chromatography: Besides ion-exchange, reversed-phase chromatography can be an effective alternative for purifying polar compounds. 2b. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the reaction between this compound and an amine?

A1: The base serves two primary functions. First, it neutralizes the hydrochloride salt of the 1,3-Oxazinan-2-imine, generating the free imine which is the active electrophile. Second, it deprotonates the amine nucleophile, increasing its reactivity towards the imine. Therefore, at least two equivalents of a non-nucleophilic base are generally recommended.

Q2: How do I choose the right solvent for my guanylation reaction?

A2: The ideal solvent should dissolve both your amine substrate and the this compound (or its free base form). Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common choices as they are less likely to participate in the reaction.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the imine.

Q3: My amine is sterically hindered. What can I do to improve the reaction yield?

A3: For sterically hindered amines, the reaction may be significantly slower. You can try several strategies:

  • Increase Reaction Time: Monitor the reaction over a longer period.

  • Increase Temperature: Gentle heating can help overcome the activation energy barrier.

  • Use a Stronger, Non-nucleophilic Base: This can increase the concentration of the more reactive deprotonated amine.

  • Consider a Catalyst: While not always necessary, Lewis acids or other catalysts have been shown to promote guanylation reactions.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method. The guanidinium product is typically much more polar than the starting amine. You can use a standard silica gel plate and a mobile phase such as a mixture of dichloromethane and methanol. Staining with ninhydrin can be useful for visualizing the amine starting material, which will show a distinct color, while the product may not stain or stain differently. LC-MS is another excellent tool for monitoring the disappearance of starting materials and the appearance of the product, providing mass confirmation.

Q5: What are some common purification strategies for the resulting guanidinium salt?

A5: Guanidinium salts are often highly polar and can be challenging to purify by traditional silica gel chromatography. Here are some effective strategies:

  • Precipitation/Recrystallization: If the product is a solid, precipitating it from the reaction mixture by adding a non-polar solvent or recrystallizing it can be very effective.

  • Ion-Exchange Chromatography: This technique is well-suited for purifying ionic compounds like guanidinium salts.[4]

  • Reversed-Phase Chromatography: This can be a good alternative to normal-phase chromatography for polar compounds.

Experimental Protocol: General Procedure for Guanylation of a Primary Amine

This protocol provides a general starting point for the guanylation of a primary amine using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Primary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.).

  • Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M. Add triethylamine (2.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Guanidinylating Agent: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM (or THF). Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., 10% Methanol in DCM) or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product can be purified by one of the methods described in the FAQs. For many guanidinium salts, trituration with a non-polar solvent like diethyl ether or hexanes can induce precipitation of the product, which can then be collected by filtration.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the guanylation reaction.

G cluster_0 Reaction Setup cluster_1 Monitoring & Initial Outcome cluster_2 Troubleshooting & Optimization cluster_3 Purification A 1. Start with Standard Conditions (Amine, 1.1 eq. Reagent, 2.2 eq. Base, DCM, RT) B 2. Monitor by TLC/LC-MS A->B C Incomplete Reaction or Low Yield? B->C D Increase Temperature (e.g., 40-60°C) C->D Yes H 3. Work-up & Purification (Precipitation, Recrystallization, Chromatography) C->H No (High Yield) E Screen Solvents (THF, MeCN, EtOH) D->E F Screen Bases (DIPEA, K2CO3) E->F G Increase Reaction Time F->G G->B Re-evaluate

Caption: Workflow for optimizing guanylation reactions.

References

  • Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry, 70(2), 463–469. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Al-Masoudi, N. A. L., & Al-Salihi, R. H. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4). [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663. [Link]

  • Kato, T., Katagiri, N., & Yamamoto, Y. (1976). Ring transformations of 1,3-oxazin-4-one derivatives. Heterocycles, 4(1), 1. [Link]

  • MacDonald, R. J., Pulleyblank, D. E., & van de Sande, J. H. (1987). Isolation of RNA using guanidinium salts. Methods in enzymology, 152, 219–226. [Link]

  • Drozdov, A. A., & Kotov, V. M. (2020). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). Russian Journal of Organic Chemistry, 56(10), 1547-1579. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Oxazinan-2-imine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important heterocyclic scaffold. As a cyclic guanidine analogue, 1,3-Oxazinan-2-imine and its derivatives are valuable building blocks in medicinal chemistry.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Synthesis Overview & Key Principles

The synthesis of this compound typically involves the cyclization of a 1,3-amino alcohol precursor. A common and effective strategy is the reaction of 3-aminopropanol with a cyanating agent, such as cyanogen bromide (BrCN), to form the cyclic imine structure, which is then isolated as its hydrochloride salt for improved stability and handling.

The core of this synthesis lies in the intramolecular cyclization, where the hydroxyl and amino groups of the 3-aminopropanol backbone react with the electrophilic carbon of the cyanating agent. The reaction's success is highly dependent on managing the reactivity of the nucleophiles and preventing common side reactions.

Synthesis_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Isolation & Purification 3_Aminopropanol 3_Aminopropanol Reaction_Vessel Reaction in Aprotic Solvent (e.g., THF, Dioxane) 3_Aminopropanol->Reaction_Vessel Cyanogen_Bromide Cyanogen_Bromide Cyanogen_Bromide->Reaction_Vessel Workup Aqueous Workup & pH Adjustment Reaction_Vessel->Workup Crude Product Salt_Formation Formation of HCl Salt (HCl in Ether/Dioxane) Workup->Salt_Formation Crystallization Recrystallization Salt_Formation->Crystallization Final_Product 1,3-Oxazinan-2-imine Hydrochloride Crystallization->Final_Product High Purity Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

A1: Low yields are typically traced back to three primary areas: incomplete reaction, side reactions, or product loss during workup.

  • Causality—Incomplete Reaction: The cyclization is an equilibrium process. The presence of water, even in trace amounts from solvents or reagents, can hydrolyze the reactive intermediate or the final imine product.[2] Furthermore, if the reaction temperature is too low, the activation energy for the cyclization may not be reached, leading to slow or stalled reactions.[3]

  • Causality—Side Reactions: 3-Aminopropanol has two nucleophilic sites. Intermolecular reactions can lead to oligomers or polymers, especially at high concentrations. The cyanating agent can also react with any nucleophilic impurities present.

  • Causality—Workup Loss: The product is a polar, water-soluble hydrochloride salt.[4] Aggressive or repeated aqueous extractions can lead to significant product loss in the aqueous phase.

Troubleshooting Steps:

Problem AreaRecommended ActionScientific Rationale
Reagent/Solvent Purity Use anhydrous solvents and freshly distilled 3-aminopropanol. Ensure the cyanating agent is dry and of high purity.Minimizes water that can hydrolyze the imine and prevents side reactions with impurities.[2]
Reaction Concentration Run the reaction under high-dilution conditions (e.g., 0.1-0.5 M). This can be achieved by the slow addition of one reagent to the other.Favors the intramolecular cyclization pathway over intermolecular polymerization by reducing the probability of two reactant molecules colliding.
Temperature Control Optimize the reaction temperature. Start at room temperature and gently heat if monitoring shows a slow reaction rate. Avoid excessive heat, which can promote side reactions.[3]Balances the need to overcome the activation energy with the risk of thermal decomposition or byproduct formation.
Product Isolation Minimize aqueous contact during workup. After quenching, extract the free base into an organic solvent before salt formation. Saturate the aqueous layer with NaCl to reduce the product's solubility.Maximizes the recovery of the polar product by manipulating its solubility characteristics.

Q2: I am observing multiple spots on my TLC, and purification is difficult. What are the common side products?

A2: The formation of multiple byproducts is a common challenge. The most likely culprits are unreacted starting material, oligomeric species, and the hydrolyzed 1,3-Oxazinan-2-one.

  • Oligomers/Polymers: Formed from intermolecular reactions between molecules of 3-aminopropanol and the cyanating agent. These are often high molecular weight, polar materials that streak on TLC.

  • 1,3-Oxazinan-2-one: If water is present during the reaction or workup, the imine can be hydrolyzed to the corresponding ketone (a cyclic carbamate).[5] This product will have a different polarity and is often difficult to separate.

  • N-Cyano or O-Cyano Intermediates: If the cyclization is incomplete, linear intermediates where the cyano group has added to either the nitrogen or oxygen may be present.

Mitigation Strategy: The key is to control the reaction conditions to favor cyclization. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) can help scavenge the HBr formed during the reaction with BrCN, preventing the protonation of the starting amine and subsequent reaction inhibition.[6]

Q3: The reaction does not seem to go to completion, even after extended reaction times. How can I improve the conversion rate?

A3: Stalled reactions often point to catalyst or reagent deactivation, or an unfavorable equilibrium.

  • Catalyst Choice: While this reaction can proceed without a catalyst, certain Lewis acids may facilitate the activation of the cyanating agent. However, strong acids can fully protonate the amine, rendering it non-nucleophilic.[6] A weak, non-nucleophilic base is often more effective to drive the reaction forward by consuming the acid byproduct.[6]

  • Reaction Monitoring: Ensure you are monitoring the reaction correctly. TLC is effective, but LC-MS can provide unambiguous identification of the product mass and help differentiate it from starting materials or byproducts.

  • Driving Equilibrium: As mentioned, this is an equilibrium process. The removal of the HBr byproduct with a stoichiometric amount of a non-nucleophilic base is the most effective way to drive the reaction to completion, according to Le Chatelier's principle.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Incomplete Reaction Cause1 Wet Reagents/ Solvents Problem->Cause1 Cause2 Suboptimal Concentration Problem->Cause2 Cause3 Incorrect Temp. or Time Problem->Cause3 Cause4 Acid Byproduct (HBr) Buildup Problem->Cause4 Sol1 Use Anhydrous Conditions Cause1->Sol1 Addresses Hydrolysis Sol2 High Dilution/ Slow Addition Cause2->Sol2 Favors Intramolecular Path Sol3 Optimize Temp. & Monitor (TLC/LCMS) Cause3->Sol3 Ensures Reaction Progress Sol4 Add Non-Nucleophilic Base (e.g., TEA) Cause4->Sol4 Drives Equilibrium

Caption: Logic diagram for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

FAQ 1: What is the best method for monitoring the reaction progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a polar solvent system (e.g., Dichloromethane/Methanol 9:1 with 1% NH4OH) to resolve the polar starting material from the slightly less polar product. Staining with ninhydrin is effective as both the starting material and product contain N-H bonds. For definitive tracking, LC-MS is superior as it confirms the mass of the desired product.

FAQ 2: What are the recommended purification techniques for this compound? The most reliable method is recrystallization. After forming the hydrochloride salt, dissolve the crude solid in a minimal amount of a hot polar solvent like isopropanol or ethanol, and then allow it to cool slowly. If the product is still impure, you may need to perform a column chromatography on silica gel on the free base form before converting it to the hydrochloride salt. The free base is less polar and more amenable to chromatography.

FAQ 3: The hydrochloride salt is difficult to crystallize and forms an oil. What can I do? Oiling out during crystallization is common for highly polar or hygroscopic salts. Try the following:

  • Solvent System: Use a solvent mixture. Dissolve the oil in a small amount of alcohol (e.g., ethanol) and then slowly add a less polar co-solvent (e.g., ethyl acetate or diethyl ether) until turbidity appears. Gentle heating to redissolve, followed by slow cooling, can induce crystallization.

  • Seed Crystals: If you have a small amount of pure solid, use it to seed the supersaturated solution.

  • Trituration: Vigorously stir the oil with a non-polar solvent (e.g., hexane or diethyl ether). This can sometimes induce solidification.

Experimental Protocol

This representative protocol is based on established methods for the synthesis of cyclic guanidines and related heterocycles.[3][7]

Objective: To synthesize this compound from 3-aminopropanol.

Materials:

  • 3-Aminopropanol (freshly distilled, anhydrous)

  • Cyanogen bromide (BrCN)

  • Triethylamine (TEA, freshly distilled)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid solution (2M in diethyl ether)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In an oven-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminopropanol (1 equivalent) and triethylamine (1.1 equivalents). Dissolve the mixture in anhydrous THF (to achieve a final concentration of ~0.2 M).

  • Reagent Addition: Dissolve cyanogen bromide (1 equivalent) in anhydrous THF in the dropping funnel.

  • Cyclization: Cool the flask containing the amine solution to 0 °C in an ice bath. Add the cyanogen bromide solution dropwise over 2-3 hours with vigorous stirring, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC (DCM:MeOH:NH4OH 90:10:1) until the 3-aminopropanol spot has been consumed.

  • Workup: Filter the reaction mixture to remove the triethylammonium bromide salt. Wash the salt with a small amount of THF. Concentrate the filtrate under reduced pressure to obtain the crude free base, likely as an oil.

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous isopropanol. Cool the solution to 0 °C and slowly add a 2M solution of HCl in diethyl ether until the pH is ~1-2 (test with pH paper). A white precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether. Recrystallize the crude this compound from hot isopropanol to yield a pure crystalline solid.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

References

  • BenchChem. (n.d.). Troubleshooting common issues in 1,3-oxazine synthesis. Retrieved January 19, 2026, from BenchChem Technical Guides.[3]

  • Ella-Menye, J. R., et al. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. PubMed.[8]

  • ResearchGate. (n.d.). Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Retrieved January 19, 2026, from ResearchGate Publications.[7][9]

  • Organic Chemistry Portal. (2024). Synthesis of 1,3-oxazinanes. Retrieved January 19, 2026, from organic-chemistry.org.[10]

  • ResearchGate. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds. Retrieved January 19, 2026, from ResearchGate Publications.[11]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 19, 2026.[4][12]

  • ResearchGate. (2018). Problem in synthesis of imine? Retrieved January 19, 2026, from ResearchGate Q&A.[2]

  • ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material? Retrieved January 19, 2026, from ResearchGate Q&A.[6]

  • ResearchGate. (n.d.). Reaction pathway for the formation of Imine compounds. Retrieved January 19, 2026, from ResearchGate Publications.[13]

  • PubChem. (n.d.). 1,3-Oxazinan-2-one. National Center for Biotechnology Information. Retrieved January 19, 2026.[5]

  • Der Pharma Chemica. (2016). Synthesis and Biological Activities of[3][7]-Oxazine Derivatives. Retrieved January 19, 2026.[1]

  • List, B., et al. (2014). Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. Organic Letters, ACS Publications.[14]

Sources

Technical Support Center: Stability Testing of 1,3-Oxazinan-2-imine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 1,3-Oxazinan-2-imine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical knowledge to conduct robust and reliable stability studies.

Introduction: The Importance of Stability Testing

This compound is a cyclic imine compound of interest in pharmaceutical research. Understanding its stability profile in solution is a critical aspect of early-stage drug development. Stability studies are essential to identify potential degradation pathways and products, which can impact the safety and efficacy of a potential drug candidate.[1][2][3] Furthermore, these studies are a regulatory requirement and are fundamental for developing a stable formulation with an appropriate shelf-life.[1][2]

This guide will walk you through the key considerations for designing and executing stability studies for this compound, with a focus on troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the stability testing of this compound in solution.

Q1: What are the likely degradation pathways for this compound in solution?

A1: Based on the chemical structure, the primary degradation pathway is likely hydrolysis of the imine bond to form 1,3-Oxazinan-2-one.[4] This is a common reaction for imines in the presence of water. Additionally, oxidative degradation can be a concern. Studies on structurally similar compounds, such as Imeglimin Hydrochloride, have shown significant degradation under basic and oxidative stress conditions.[5]

Q2: How does pH affect the stability of this compound?

A2: The stability of imines is often pH-dependent.[4] While acidic conditions can catalyze hydrolysis by protonating the imine nitrogen, making it more susceptible to nucleophilic attack by water, basic conditions can also promote degradation.[4][6] It is crucial to perform stability studies across a range of pH values (e.g., pH 2, 7, and 10) to determine the optimal pH for stability.

Q3: What are the recommended analytical techniques for monitoring the stability of this compound?

A3: A stability-indicating analytical method is required, with High-Performance Liquid Chromatography (HPLC) coupled with a UV detector being the most common choice.[3][7] For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5][8] The choice of column and mobile phase should be optimized to achieve good separation between the parent compound and its potential degradants.

Q4: What level of degradation is considered appropriate for forced degradation studies?

A4: The goal of forced degradation is to generate a detectable level of degradation products without completely degrading the parent compound. A degradation of 10-15% is generally considered adequate for the validation of a chromatographic purity assay.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Problem Potential Cause Troubleshooting Steps
Rapid degradation observed across all pH conditions. The compound is inherently unstable in aqueous solution.Consider using a co-solvent system (e.g., with acetonitrile or methanol) to reduce the water activity. Ensure the use of freshly prepared solutions for each time point.
Inconsistent results between replicate experiments. Poor control over experimental parameters (temperature, light exposure). Contamination of reagents.Use a calibrated and stable temperature-controlled environment (e.g., incubator, water bath). Protect samples from light, especially if photostability is a concern. Use high-purity solvents and reagents.
Appearance of unexpected peaks in the chromatogram. Formation of secondary degradation products. Interaction with excipients or buffer components.Utilize LC-MS to identify the mass of the unknown peaks and propose potential structures. Conduct compatibility studies with individual excipients.
No degradation is observed even under harsh stress conditions. The stress conditions are not severe enough. The analytical method is not stability-indicating.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the study. To confirm the method is stability-indicating, spike the sample with a known related substance or a potential degradant if available.

Experimental Protocols

Below are detailed protocols for conducting forced degradation and long-term stability studies for this compound.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the stock solution in a solid state and in solution at 60°C for 24 hours.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by HPLC-UV to quantify the remaining parent compound and the formation of degradation products. Use LC-MS to identify the mass of the major degradation products.

Protocol 2: Long-Term Stability Study

Objective: To determine the shelf-life of this compound in solution under defined storage conditions.

Procedure:

  • Prepare solutions of this compound in the desired buffer and at the target concentration.

  • Store the solutions under various ICH-recommended conditions (e.g., 5°C, 25°C/60% RH, 40°C/75% RH).

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), analyze the samples using a validated stability-indicating HPLC method.

  • Monitor for changes in purity, potency, and the formation of degradation products.

Visualizing Degradation and Workflows

Presumed Hydrolytic Degradation Pathway

The following diagram illustrates the likely hydrolysis of this compound to 1,3-Oxazinan-2-one.

G cluster_reactants Reactants cluster_products Products 1_3_Oxazinan_2_imine_hydrochloride 1,3-Oxazinan-2-imine hydrochloride 1_3_Oxazinan_2_one 1,3-Oxazinan-2-one 1_3_Oxazinan_2_imine_hydrochloride->1_3_Oxazinan_2_one Hydrolysis (H⁺ or OH⁻ catalyst) H2O H₂O NH4Cl NH₄Cl G Start Start: Prepare Stock Solution of This compound Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Analysis Analyze by HPLC-UV and LC-MS Sampling->Analysis Data_Evaluation Evaluate Data: - Quantify Parent Compound - Identify Degradation Products Analysis->Data_Evaluation End End: Determine Degradation Profile Data_Evaluation->End

Caption: General workflow for a forced degradation study.

References

  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909.
  • (N.D.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Lepaumier, H., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(19), 6549-6563.
  • Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(4), 113-122.
  • Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2023). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Oxazinan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wilson, P., et al. (2019). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Reactive and Functional Polymers, 142, 1-8.
  • Patel, R., et al. (2023). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 37(8), e9488.
  • Kumar, V., & Bansal, G. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 6(1), 1-10.
  • Ríos, A., & Valero, E. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 5(9), 1438-1444.
  • Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,3-OXAZINAN-2-ONE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (2013).
  • Varfolomeev, M. A., et al. (2016). Thermodynamic Properties of Trimethylene Urethane (1,3-Oxazinan-2-one). The Journal of Chemical Thermodynamics, 97, 18-26.
  • Park, K. H., et al. (2003). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Bioorganic & Medicinal Chemistry Letters, 13(12), 2051-2054.

Sources

Technical Support Center: Synthesis of Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in oxazine synthesis. Drawing from established protocols and the latest research, this center offers troubleshooting guides and frequently asked questions to ensure the successful synthesis of this important class of heterocyclic compounds.

Oxazine derivatives are vital heterocyclic motifs renowned for their broad synthetic potential and diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, their synthesis can be fraught with challenges, from low yields to competing side reactions and purification difficulties. This guide provides a structured approach to troubleshooting these common pitfalls.

I. Troubleshooting Guide: Low or No Product Yield

One of the most frequently encountered issues in oxazine synthesis is a lower-than-expected or complete absence of the desired product. The following sections break down potential causes and provide systematic solutions.

Issue 1: My 1,3-oxazine synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?

Low yields in 1,3-oxazine synthesis, often performed via a multicomponent reaction of an aminoalcohol, an aldehyde, and a phenol or other nucleophile, can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

1.1 Catalyst Selection and Optimization

The choice of catalyst is a critical parameter in modern oxazine synthesis, significantly impacting reaction rates and yields.[4]

  • Acidic Catalysts: For many syntheses, particularly in aqueous media, acidic catalysts like alum (KAl(SO₄)₂·12H₂O) have proven to be effective, non-toxic, and reusable.[5] Other solid acid catalysts, such as BF₃-SiO₂, have also been successfully employed.[4]

  • "Green" Catalysts: In line with the principles of green chemistry, catalysts like nano-Fe₃O₄@walnut shell/Cu(II) can provide high yields under mild conditions, offering an environmentally friendly alternative.[4][6]

  • Lewis Acids: Gallium(III) nitrate has been shown to be an effective Lewis acid catalyst for the synthesis of certain 1,3-oxazine derivatives.[4]

Troubleshooting Steps:

  • If you are not currently using a catalyst, consider introducing one appropriate for your substrate combination.

  • If a catalyst is already in use, it may not be optimal. Screen a small panel of different types of catalysts (e.g., Brønsted acid, Lewis acid, solid-supported) to identify the most effective one for your specific reaction.

  • Optimize the catalyst loading. Typically, catalyst amounts range from 5 to 20 mol%. A loading that is too low may result in incomplete conversion, while an excess can sometimes lead to unwanted side reactions.

1.2 Reaction Conditions

The reaction environment, including solvent, temperature, and time, plays a pivotal role in the success of oxazine synthesis.

  • Solvent Effects: While traditional syntheses often utilize organic solvents, water-mediated synthesis has emerged as a highly efficient and green option for certain reactions.[5] In some cases, solvent-free conditions, particularly with ultrasound mediation, can afford excellent yields.[4] The polarity and polarizability of the solvent can also influence the photophysical properties of oxazine derivatives.[7]

  • Temperature Control: Many contemporary protocols for 1,3-oxazine synthesis can be conducted at room temperature, especially when an appropriate catalyst is employed.[4] If your reaction is sluggish at ambient temperature, gentle heating may be necessary. However, be cautious of excessive heat, as it can promote the formation of byproducts and decomposition.[8]

  • Reaction Time: The optimal reaction time can vary significantly, from a few minutes to several hours.[4] It is essential to monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum product formation and avoid prolonged reaction times that can lead to decreased yields due to side reactions or product degradation.

Troubleshooting Flowchart:

G start Low or No Yield catalyst Evaluate Catalyst - Type (Acidic, Lewis, Green) - Loading (5-20 mol%) start->catalyst conditions Optimize Reaction Conditions - Solvent (Organic, Water, Solvent-free) - Temperature (Room Temp vs. Heating) - Time (Monitor by TLC) catalyst->conditions If catalyst is optimized success Improved Yield catalyst->success Optimization Successful substrates Assess Substrate Reactivity - Electronic Effects (EWG vs. EDG) - Steric Hindrance conditions->substrates If conditions are optimized conditions->success Optimization Successful side_reactions Identify Side Reactions - Ring Opening - Polymerization - Byproduct Formation substrates->side_reactions If substrates are suitable substrates->success Optimization Successful purification Refine Purification - Column Chromatography - Recrystallization side_reactions->purification If side reactions are minimized side_reactions->success Optimization Successful purification->success

Caption: Troubleshooting workflow for low yields in oxazine synthesis.

1.3 Substrate-Related Issues

The electronic and steric properties of the starting materials can significantly influence the outcome of the reaction.

  • Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the aromatic amine can retard the reaction rate, as they decrease the nucleophilicity of the nitrogen atom.[5] Conversely, electron-donating groups (EDGs) can accelerate the reaction.[5]

  • Steric Hindrance: Bulky substituents on the reactants can sterically hinder the approach of the reagents, leading to lower reaction rates and yields.

Troubleshooting Steps:

  • If your amine substrate contains a strong EWG, you may need to use more forcing reaction conditions (e.g., higher temperature, longer reaction time, or a more active catalyst).

  • For sterically hindered substrates, consider using a less bulky aldehyde or a catalyst with a smaller footprint.

II. FAQ: Common Side Reactions and Purification Challenges

Q1: I am observing significant byproduct formation in my benzoxazine synthesis. What are the likely side reactions and how can I mitigate them?

The synthesis of benzoxazines, particularly from diamines, can be complicated by side reactions that lead to a mixture of products and lower the yield of the desired monomer.[9]

  • Formation of Triazine Chains: A common side reaction is the formation of hyperbranched triazine chains.[9][10] This can lead to gelation of the reaction mixture, making product isolation difficult and significantly reducing the yield of the benzoxazine monomer.[9] The formation of these structures can sometimes be detected by the appearance of a characteristic signal in the 1H NMR spectrum.[10]

  • Ring-Opening Reactions: The oxazine ring can be susceptible to hydrolysis, especially in the presence of water.[11] The stability of the oxazine ring is influenced by the electronic effects of substituents on the molecule.[11] Thiol compounds can also trigger the cationic ring-opening of benzoxazines.[12]

Mitigation Strategies:

  • Careful Control of Stoichiometry: Precise control over the molar ratios of the reactants (amine, phenol, and formaldehyde) is crucial to minimize the formation of oligomeric and polymeric byproducts.

  • Reaction Conditions: Running the reaction under anhydrous conditions can help to prevent hydrolysis of the oxazine ring. The choice of solvent can also play a role in suppressing side reactions.

  • Temperature Management: As with other side reactions, avoiding excessive temperatures can help to minimize the formation of triazines and other undesired products.

Q2: I am struggling to purify my oxazine derivative. What are some effective purification strategies?

The purification of oxazine derivatives can be challenging due to the potential for co-eluting impurities or the instability of the product on silica gel.

  • Column Chromatography: This is the most common method for purifying oxazine derivatives. A silica gel stationary phase with a hexane:ethyl acetate eluent system is often effective.[5] The polarity of the eluent can be adjusted to achieve optimal separation.

  • Recrystallization: For solid products, recrystallization from a suitable solvent, such as isopropyl alcohol or ethanol, can be an effective method for obtaining highly pure material.[3]

  • Solvent Extraction: After the reaction is complete, quenching with cold water and extracting the product into an organic solvent like ethyl acetate is a standard workup procedure.[5] This is often followed by washing the organic layer with brine to remove water-soluble impurities.[5]

Solvent Selection for Purification and Characterization: The choice of solvent is also important for characterization. For instance, dichloromethane has been found to be an effective solvent for dissolving some 1,3-naphthoxazine derivatives for UV-Visible spectrophotometric analysis.[13][14]

Table 1: Common Solvents for Oxazine Synthesis and Purification

SolventApplicationNotes
WaterGreen solvent for the reaction mediumCan promote hydrolysis of the oxazine ring if not carefully controlled.[5][11]
TolueneReaction solvent for benzoxazine synthesisOften used in the synthesis of benzoxazines from diamines.[9]
EthanolReaction solvent and for recrystallizationCommonly used in the synthesis of 1,3-oxazines from chalcones.[3]
DichloromethaneSolvent for analysis (e.g., UV-Vis)Effective for dissolving certain naphthoxazine derivatives.[13]
Ethyl AcetateExtraction solventUsed in the workup to extract the product from the aqueous reaction mixture.[5]
HexaneEluent for column chromatographyOften used in combination with ethyl acetate to achieve the desired polarity for separation.[5]

III. Advanced Topics in Oxazine Synthesis

Catalyst Deactivation

In catalytic syntheses of oxazines, the deactivation of the catalyst over time can lead to a decrease in reaction rate and yield.[8][15]

  • Mechanisms of Deactivation: Common causes of catalyst deactivation include poisoning, coking (deposition of carbonaceous material), and thermal degradation (sintering).[8][16]

  • Preventing Deactivation: To prolong the life of the catalyst, it is important to use pure starting materials to avoid introducing poisons. Operating at the lowest effective temperature can help to minimize thermal degradation. For solid catalysts, periodic regeneration may be possible.

Diagram of Catalyst Deactivation Pathways:

G catalyst Active Catalyst poisoning Poisoning (e.g., Sulfur compounds) catalyst->poisoning coking Coking (Carbon deposition) catalyst->coking sintering Sintering (Thermal degradation) catalyst->sintering deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst

Caption: Major pathways leading to catalyst deactivation.

IV. Experimental Protocols

General Procedure for Alum-Catalyzed Synthesis of 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e][1][6]oxazines in Water[5]
  • To a mixture of β-naphthol (1 mmol) and a primary aromatic amine (1 mmol) in water (10 mL), add formaldehyde (2 mmol, 37% aqueous solution).

  • Add alum (KAl(SO₄)₂·12H₂O) (10 mol%) to the reaction mixture.

  • Stir the mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion of the reaction, add 20 mL of ice-cold water to the reaction mixture.

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate eluent system to afford the pure product.

V. References

  • Green Synthetic Methods of Oxazine and Thiazine Scaffolds as Promising Medicinal Compounds: A Mini-review. PubMed, [Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed, [Link]

  • A Review on Current Synthetic Strategies of Oxazines. Bentham Science Publishers, [Link]

  • A Review on Current Synthetic Strategies of Oxazines. ResearchGate, [Link]

  • Side reaction for the production of benzoxazine monomers based on diamines. ResearchGate, [Link]

  • Synthetic Methods and Pharmacological Potential of Different Oxazine Analogs. OUCI, [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. PMC, [Link]

  • Possible side reaction during the production of benzoxazine monomers based on diamines. ResearchGate, [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, [Link]

  • Water mediated synthesis of various[1][6]oxazine compounds using alum as a catalyst. Taylor & Francis, [Link]

  • Fig. 4: The effect of different solvents for the new synthesized... ResearchGate, [Link]

  • Synthesis and Biological Activities of[1][6]-Oxazine Derivatives. Der Pharma Chemica, [Link]

  • (PDF) Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate, [Link]

  • Solvent polarizability and anisotropy effects on the photophysical behavior of oxazine 1: an appropriate polarizability indicator dye. PubMed, [Link]

  • Catalyzing the Ring-Opening Polymerization of 1,3-Benzoxazines via Thioamide from Renewable Sources. ACS Applied Polymer Materials, [Link]

  • Catalyst deactivation Common causes. AmmoniaKnowHow, [Link]

  • Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube, [Link]

  • Lec 13 Catalyst deactivation. YouTube, [Link]

Sources

Technical Support Center: Degradation of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,3-Oxazinan-2-imine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot degradation-related issues during experimentation. As Senior Application Scientists, we provide not only protocols but also the rationale behind them to ensure robust and reliable results.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under standard laboratory conditions?

A1: this compound possesses a cyclic imine functional group, which is susceptible to degradation, primarily through hydrolysis and oxidation. The hydrochloride salt form generally enhances stability in the solid state by protonating the basic imine nitrogen. However, in solution, the compound's stability is highly dependent on pH, temperature, and exposure to oxidants and light. Based on studies of structurally similar compounds like Imeglimin Hydrochloride, significant degradation is most likely to occur under basic (high pH) and oxidative conditions.[1]

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: To ensure the integrity of your material, adherence to proper storage conditions is critical. The following conditions are recommended based on the compound's chemical nature.

Condition Solid State In Solution Rationale
Temperature Long-term: -20°C.[2] Short-term (1-2 weeks): -4°C.[2]Prepare fresh. If storage is necessary, store at 2-8°C for no more than 24 hours. Aliquot to avoid freeze-thaw cycles.Low temperatures slow down the rate of potential hydrolytic and oxidative reactions.[3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Degas solvents before use. Store solutions under an inert atmosphere.Minimizes exposure to atmospheric oxygen and moisture, mitigating oxidative degradation and hydrolysis.[5]
Light Store in an amber vial or protect from light.Use amber glassware or wrap vessels in aluminum foil.While photolytic degradation may be less significant than hydrolysis or oxidation[1], it is a standard precaution for stability studies.[6][7]
pH (for solutions) N/AMaintain a slightly acidic pH (e.g., 3-5). Avoid basic conditions.The imine group is most susceptible to hydrolysis under neutral to basic conditions. Acidic pH stabilizes the protonated form of the imine, making it less prone to nucleophilic attack by water.
Troubleshooting Experimental Failures
Q3: My assay results show a rapid loss of the parent compound in a neutral aqueous buffer. What is the likely cause and how can I fix it?

A3: A rapid loss of this compound in neutral (pH ~7) or basic buffer is almost certainly due to hydrolytic degradation . The C=N double bond of the imine is electrophilic and susceptible to nucleophilic attack by water. This reaction is often catalyzed by hydroxide ions in neutral to basic conditions, leading to ring opening.

Troubleshooting Steps:

  • pH Adjustment: The most effective solution is to lower the pH of your buffer system. Conduct a pH stability profile by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and analyzing the compound's concentration over time. You will likely observe significantly enhanced stability at pH 3-5.

  • Solvent Change: If compatible with your experimental design, consider using a non-aqueous or mixed aqueous/organic solvent system (e.g., water/acetonitrile, water/methanol) to reduce the activity of water and slow hydrolysis.[8]

  • Temperature Control: Perform your experiments at lower temperatures (e.g., 4°C) to decrease the rate of degradation.

Q4: I've observed several unexpected peaks in my chromatogram after my experiment. Could these be degradation products?

A4: Yes, the appearance of new peaks is a strong indicator of degradation. The identity of these degradants depends on the stress conditions.

  • In Aqueous Buffers (Hydrolysis): You are likely observing the ring-opened product, 3-aminopropoxycarboximidamide, or its further hydrolysis products.

  • In the Presence of Air/Peroxides (Oxidation): Oxidative degradation can lead to various products. Based on analogous compounds, potential degradants could include N-oxides or products resulting from more complex oxidative pathways.[1][9]

  • Drug-Excipient Issues: If your formulation includes excipients, these can also cause degradation. For example, reactive impurities like peroxides in povidone or formaldehyde in polysorbates can react with the active ingredient.[10][11]

To confirm, you should run a forced degradation study (see Q5) to intentionally generate these degradants and compare their retention times with the unknown peaks in your experimental samples.

Forced Degradation Studies: A Practical Guide

Forced degradation (or stress testing) is essential to understand a drug's intrinsic stability, identify potential degradation products, and develop stability-indicating analytical methods.[7][12][13] The goal is to achieve 10-15% degradation of the active pharmaceutical ingredient (API).[12]

Q5: How do I design and execute a forced degradation study for this compound?

A5: A systematic approach is required, subjecting the compound to various stress conditions as mandated by ICH guidelines.[6][14]

The following diagram outlines the general workflow for conducting and analyzing forced degradation studies.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Stress Aliquot and Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Control Prepare Unstressed Control (Stored at -20°C) Prep->Control Quench Quench Reaction & Neutralize (If necessary) Stress->Quench After specified time points Analyze Analyze by HPLC-UV/MS Control->Analyze Dilute Dilute to Working Concentration (e.g., 100 µg/mL) Quench->Dilute Dilute->Analyze Compare Compare Stressed vs. Control Analyze->Compare Identify Identify & Characterize Degradants (Using MS data) Compare->Identify Quantify Calculate % Degradation & Mass Balance Identify->Quantify

Caption: Proposed oxidative degradation to 1,3-Oxazinan-2-one.

References
  • Talati, A.S., & Dave, H.N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayan Journal of Chemistry, 17(4), 1903-1909. [Link]

  • Kamberi, M., & Bynum, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Buvik, L. M., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • Shinde, P. L., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Mastanamma, Sk., et al. (2016). A Stability Indicating RP-HPLC Method for Simultaneous Estimation of Hydralazine Hydrochloride and Isosorbide Dinitrate in Bulk and Their Combined Dosage Form. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • ChemSino. (n.d.). This compound. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Hotha, K. K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry. [Link]

  • PubChem. (n.d.). 1,3-Oxazinan-2-one. National Center for Biotechnology Information. [Link]

  • Truong, J., et al. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. Polymer International. [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals. [Link]

  • Ríos, A., & Valero, E. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. [Link]

  • Du, Y., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control. [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Waterman, K. C., & MacDonald, B. C. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. [Link]

  • Gontrani, L., et al. (2021). Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. Catalysts. [Link]

  • Vlase, L., et al. (2012). Thermal degradation study of some local anesthetic drugs. Series of Chemistry. [Link]

  • Zhou, S. (2010). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations. [Link]

  • Wróblewska, K., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics. [Link]

  • Takemoto, M., et al. (2001). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. Tetrahedron: Asymmetry. [Link]

  • VahidMohammadi, A., et al. (2024). Understanding the Chemical Degradation of Ti3C2T x MXene Dispersions: A Chronological Analysis. Advanced Materials. [Link]

Sources

"troubleshooting guide for 1,3-oxazinane reactions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-oxazinane synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis and manipulation of 1,3-oxazinane heterocycles. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only solve immediate problems but also build a robust understanding for future experiments.

Troubleshooting Guide: Tackling Common Synthesis Hurdles

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low, or I'm getting no product at all. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis are a common frustration, but a systematic approach can often pinpoint the cause.[1] In 1,3-oxazinane synthesis, particularly multicomponent reactions, several factors are critical.

Causality and Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are the first variables to scrutinize.[1] Many 1,3-oxazinane syntheses are equilibrium-driven, and removing a byproduct (like water) can significantly shift the equilibrium toward the product.

    • Protocol: If your reaction is run at room temperature, consider gentle heating (40-60 °C). Conversely, if decomposition is suspected, try lowering the temperature. Use a Dean-Stark apparatus or add molecular sieves to remove water in situ. Monitor the reaction progress by TLC or LC-MS to establish the optimal reaction time and prevent product degradation.[1]

  • Catalyst Inefficiency: The choice of catalyst is crucial for activating substrates and accelerating ring closure.[2] A catalyst that is ineffective for your specific substrates or poisoned by impurities will lead to poor or no conversion.

    • Expert Insight: While classic syntheses can be uncatalyzed, modern methods often rely on acidic catalysts to improve yields.[2][3] Lewis acids, such as Gallium(III) nitrate, or solid-supported acids like BF₃-SiO₂, have proven effective.[2][4] For greener approaches, catalysts like Alum (KAl(SO₄)₂·12H₂O) can be highly effective, especially in aqueous media.[2]

Catalyst Type Examples Typical Conditions Advantages Reference
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), CCl₃COOHReflux in Toluene or EthanolReadily available, effective for dehydration[5]
Lewis Acids Ga(NO₃)₃, ZnCl₂, Sc(OTf)₃Room Temp or mild heat in various solventsHigh efficiency, can offer stereocontrol[2][4][6]
Solid Acids BF₃-SiO₂, Zeolites, Nano-Fe₃O₄Solvent-free or in water/ethanolReusable, environmentally friendly, simple workup[2][5][7]
  • Purity of Reagents and Solvents: This is a foundational principle of organic synthesis. Impurities in starting materials (aminoalcohols, aldehydes) or solvents can act as catalyst poisons or introduce competing side reactions.[1]

    • Protocol: Always use reagents of appropriate purity. Ensure aldehydes are free of corresponding carboxylic acids, which can form salts with amine reactants. Use dry solvents when employing moisture-sensitive catalysts or reagents.

Troubleshooting Workflow for Low Yields

start Low or No Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_conditions Optimize Reaction Conditions (Temp, Time, Water Removal) check_purity->check_conditions If pure fail Re-evaluate Synthetic Route check_purity->fail If impure check_catalyst Evaluate Catalyst Choice & Loading check_conditions->check_catalyst If optimized monitor Monitor Reaction by TLC / LC-MS check_catalyst->monitor success Improved Yield monitor->success Improvement Seen monitor->fail No Improvement

Caption: Systematic workflow for diagnosing low-yield reactions.

Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?

Answer: The formation of byproducts often points to issues with reaction selectivity or product stability. The 1,3-oxazinane ring, while generally stable, can be susceptible to certain conditions.

Causality and Solutions:

  • Ring-Chain Tautomerism/Hydrolysis: N-unsubstituted 1,3-oxazinanes can exist in equilibrium with their open-chain Schiff base (imine) form, especially in the presence of water.[8] This open form can be hydrolyzed back to the starting aminoalcohol and aldehyde, reducing your yield.

    • Expert Insight: This is particularly problematic during aqueous workup or chromatography on silica gel, which has surface-adsorbed water.

    • Protocol: Ensure rigorous anhydrous conditions during the reaction. For workup, use brines to wash the organic layer and dry thoroughly with MgSO₄ or Na₂SO₄. When performing column chromatography, consider using deactivated (neutral) alumina instead of silica gel, or elute quickly with a less polar solvent system to minimize contact time.

  • Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] For example, strongly acidic conditions used for ring formation can sometimes promote ring-opening or other degradation pathways, especially at elevated temperatures.[9]

    • Protocol: Monitor the reaction for the appearance of new spots on TLC that are not starting material or product.[1] If decomposition is observed, try reducing the reaction temperature, shortening the reaction time, or using a milder catalyst.

Mechanism: Acid-Catalyzed Ring Opening

Caption: Potential pathway for acid-catalyzed hydrolysis of the 1,3-oxazinane ring.

Question 3: My N-Boc deprotection is either incomplete or is destroying my molecule. How can I achieve clean deprotection?

Answer: The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the nitrogen of the 1,3-oxazinane. However, its removal using strong acids like neat trifluoroacetic acid (TFA) can be too harsh for the oxazinane ring itself.[10][11]

Causality and Solutions:

The standard mechanism for Boc deprotection involves protonation followed by fragmentation to form a stable tert-butyl cation and carbamic acid, which decarboxylates.[11][12] The highly acidic conditions and the reactive t-butyl cation intermediate can cause side reactions with other sensitive functional groups or the heterocyclic ring.[11]

Protocol Optimization: The key is to find conditions mild enough to preserve the oxazinane core while effectively removing the Boc group.

Reagent Typical Conditions Advantages Potential Issues Reference
TFA / DCM 10-50% TFA in DCM, 0 °C to RTFast and effectiveCan be too harsh, causing ring-opening or other side reactions[10][11]
HCl in Dioxane 4M HCl in 1,4-Dioxane, 0 °C to RTGenerally milder than TFA, clean reactionDioxane is a peroxide-former and requires care[10]
Acetyl Chloride / Methanol AcCl added to MeOH at 0 °C, then substrateGenerates HCl in situ for mild deprotectionReaction can be slower[10][13]
Oxalyl Chloride / Methanol (COCl)₂ in MeOH, RTVery mild, reported to be effective when HCl failsMechanism is more complex than simple acidolysis[13]
TMSI / DCM Trimethylsilyl iodide in DCMpH neutral conditionsReagent is moisture sensitive and expensive[10]

Expert Insight: Start with the mildest conditions. 4M HCl in dioxane is often the best starting point.[10] If your substrate is still degrading, consider an in situ generation method like acetyl chloride in methanol. The use of a "scavenger" like anisole or thioanisole can be beneficial in TFA-based deprotections to trap the liberated t-butyl cation and prevent it from alkylating other parts of your molecule.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,3-oxazinanes?

The synthesis of 1,3-oxazines has been an area of interest for decades due to their biological activities.[14][15] The most prevalent methods include Mannich-type reactions, where a phenol, an aldehyde, and an amine condense to form the heterocyclic ring.[8][15][16] Modern variations often employ multicomponent strategies with various catalysts to improve efficiency and yield.[2][3] Other routes include rearrangements of isoxazolidines and cycloadditions.[17]

General Synthetic Scheme (Mannich-Type)

A Aminoalcohol plus1 + A->plus1 B Aldehyde C 1,3-Oxazinane plus1->B cluster_reaction cluster_reaction cluster_reaction->C [Catalyst] - H₂O

Sources

Technical Support Center: Spectroscopic Analysis of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic analysis of 1,3-Oxazinan-2-imine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the specific challenges associated with this molecule. As a polar, hygroscopic hydrochloride salt, this compound requires careful consideration in sample preparation and data acquisition to ensure high-quality, reproducible results. This document provides in-depth troubleshooting advice and optimized protocols in a practical question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges encountered during the analysis of this compound.

Question: My baseline is noisy and my results are inconsistent across different days. What's the most likely cause?

Answer: The most probable cause is the hygroscopic nature of your sample. This compound readily absorbs atmospheric moisture, which can significantly impact sample weight, concentration, and spectral quality[1][2]. Inconsistent water content leads to irreproducible results.

  • Causality: Water absorption changes the effective concentration of your analyte. For quantitative techniques like qNMR, this introduces significant systematic errors[3]. In ¹H NMR, excess water can obscure analyte signals, especially exchangeable protons (N-H), causing broadening and shifting[4]. In FTIR, the broad O-H stretching band from water can mask important features in the 3500-3200 cm⁻¹ region.

  • Immediate Action:

    • Verify Sample Integrity: Store the compound in a desiccator with a fresh desiccant or in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

    • Handling Protocol: When weighing, do so quickly to minimize exposure to air. For highly accurate quantitative work, weighing should be performed in a controlled-humidity environment or a glovebox[1][4].

    • Solvent Quality: Ensure you are using high-purity, anhydrous solvents, especially for NMR and FTIR analysis.

Question: I am having trouble dissolving the sample for analysis. Which solvents are recommended?

Answer: As a hydrochloride salt, this compound is a polar organic molecule. Its solubility will be highest in polar protic solvents.

  • Recommended Solvents:

    • NMR: Deuterated methanol (Methanol-d₄) or deuterium oxide (D₂O) are excellent choices. DMSO-d₆ is also a good option due to its high polarity and ability to slow down proton exchange, often resulting in sharper N-H signals.

    • UV-Vis: Methanol, ethanol, or water are suitable. Ensure the solvent used does not absorb in the same region as the analyte.

    • FTIR (solution): If solution-state IR is necessary, use a solvent with clear spectral windows, though analyzing the solid sample directly (as a KBr pellet or with an ATR accessory) is often simpler and avoids solvent interference.

  • Caution: Avoid non-polar solvents like hexane, toluene, or chloroform, as the compound will have very poor solubility. Proper sample preparation is crucial for obtaining good results in mass spectrometry and other techniques[5].

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Optimization

NMR is a primary tool for structural elucidation and purity determination. However, the specific properties of this compound present unique challenges.

Troubleshooting Guide: NMR Analysis

Question: Why are the N-H proton signals in my ¹H NMR spectrum broad or completely absent?

Answer: This is a classic issue related to chemical exchange and the presence of water. The imine and amine protons are exchangeable and can exchange with each other, with residual water in the solvent, or with acidic protons from the hydrochloride counterion.

  • Causality: Rapid chemical exchange on the NMR timescale averages the magnetic environments of the exchanging protons, leading to signal broadening. If the exchange is fast enough, the signal can broaden into the baseline and disappear entirely. The presence of water, a common contaminant in hygroscopic samples, greatly accelerates this exchange[4].

  • Optimization Protocol:

    • Rigorous Drying: Prepare the sample in a glovebox using a freshly opened ampule of high-purity deuterated solvent[4]. Dry the NMR tube in an oven and cool it under an inert atmosphere before use.

    • Solvent Selection: Switch to DMSO-d₆. The lone pair on the oxygen of DMSO forms strong hydrogen bonds with the N-H protons, slowing down their exchange rate and resulting in sharper signals.

    • Lower Temperature: Acquiring the spectrum at a lower temperature (e.g., 273 K or 0 °C) can slow the exchange kinetics sufficiently to resolve the N-H signals.

    • Water Suppression: If water is unavoidable, use a solvent suppression pulse sequence like presaturation or Watergate to minimize the intensity of the water peak[6].

Question: My integrals for quantitative NMR (qNMR) are inaccurate. How can I improve my purity assessment?

Answer: Accurate qNMR requires strict adherence to experimental parameters to ensure the signal intensity is directly proportional to the number of nuclei. For a hygroscopic compound, sample handling is the most critical variable[1].

  • Causality: Inaccurate weighing due to water absorption is a primary source of error[2][3]. Additionally, incomplete longitudinal relaxation (T₁) of nuclei between scans can lead to signal saturation and non-quantitative integrals[7].

  • qNMR_Workflow cluster_prep Sample Preparation (Controlled Environment) cluster_acq Data Acquisition cluster_proc Data Processing P1 Dry sample under vacuum P2 Weigh sample & internal standard in glovebox P1->P2 P3 Use anhydrous deuterated solvent P2->P3 A1 Tune & shim accurately (turn spinning off) P3->A1 Transfer sample A2 Determine T1 of analyte and standard signals A1->A2 A3 Set relaxation delay (D1) to > 5 * longest T1 A2->A3 A4 Ensure high S/N (>250:1) by adjusting scan count A3->A4 D1 Apply zero-filling & exponential multiplication A4->D1 Process FID D2 Careful phasing and baseline correction D1->D2 D3 Integrate well-resolved signals (analyte & standard) D2->D3 D4 Calculate purity using the qNMR equation D3->D4

    Caption: qNMR Optimization Workflow.

Optimized qNMR Parameters
ParameterRecommendationRationale
Relaxation Delay (D1) ≥ 5 x T₁ of the slowest relaxing peakEnsures complete relaxation of all nuclei, preventing signal saturation and ensuring integrals are quantitative[7].
Pulse Angle 90° (or calibrated 30°)A 90° pulse provides the maximum signal per scan. A 30° pulse can be used with a shorter D1 if T₁ values are very long.
Number of Scans (NS) Sufficient for S/N > 250:1High signal-to-noise is essential for accurate integration[8].
Internal Standard Maleic Acid, Dimethyl SulfoneMust be non-hygroscopic (or have known water content), stable, have signals that don't overlap with the analyte, and be accurately weighed[2][3].
Spinning OffPrevents spinning sidebands which can interfere with integration and baseline correction[8].

Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is excellent for confirming the presence of key functional groups.

Question: How does the hydrochloride salt affect the FTIR spectrum?

Answer: The presence of the hydrochloride salt protonates the most basic nitrogen atom in the molecule. This leads to the formation of an ammonium-like group (R₃N⁺-H), which has very distinct features in the IR spectrum.

  • Causality: The N⁺-H bond has a strong dipole moment, resulting in intense and characteristic absorption bands. These bands can sometimes overlap with other vibrations, complicating interpretation.

  • Expected Spectral Features:

    • N⁺-H Stretch: A very broad and strong band will appear in the 3200-2500 cm⁻¹ region. This is often a complex envelope of bands due to overtone and combination bands, and it is a hallmark of an amine salt[9].

    • C=N Stretch: The imine C=N stretch, typically around 1650-1630 cm⁻¹, may shift slightly in position and intensity due to electronic effects from protonation elsewhere in the ring.

    • N-H Bend: Look for a medium-to-strong band around 1600-1500 cm⁻¹ corresponding to the N⁺-H bending vibration.

    • C-O Stretch: A strong C-O ether stretch should be visible in the 1250-1050 cm⁻¹ region, characteristic of the oxazinane ring[10].

Troubleshooting Workflow: Unclear FTIR Spectrum

FTIR_Troubleshooting Start Poor Quality FTIR Spectrum CheckSample Is the sample wet? (Broad band at ~3400 cm⁻¹) Start->CheckSample DrySample Dry sample in vacuum oven or desiccator and re-run CheckSample->DrySample Yes CheckMethod Was ATR or KBr used? CheckSample->CheckMethod No DrySample->CheckSample Re-evaluate ATR_Issue Ensure good crystal contact. Clean ATR crystal. CheckMethod->ATR_Issue ATR KBr_Issue Grind sample finely with dry KBr. Press a transparent pellet. CheckMethod->KBr_Issue KBr ResultOK High-Quality Spectrum ATR_Issue->ResultOK KBr_Issue->ResultOK

Caption: FTIR Troubleshooting Flowchart.

Section 4: UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and stability studies, provided the chromophores are well-defined.

Question: My UV-Vis absorbance readings are drifting. What could be the cause?

Answer: Absorbance drift can be due to sample instability or environmental factors affecting the instrument. For this compound, pH-dependent changes are a likely cause.

  • Causality: The imine functional group contains a π-system (C=N) and non-bonding electrons on the nitrogen, leading to n→π* and π→π* electronic transitions that absorb UV radiation[11][12]. The protonation state of the molecule, which is highly dependent on the solvent and pH, can alter the energy of these transitions and thus change the absorption maximum (λ_max) and molar absorptivity.

  • Optimization Steps:

    • Use Buffered Solutions: For aqueous solutions, use a buffer to maintain a constant pH. The solubility of hydrochloride salts can change with pH, which in turn affects absorbance[13].

    • Solvent Study: Record spectra in different solvents (e.g., methanol, acetonitrile, buffered water) to understand the effect of solvent polarity and proticity on the λ_max[14].

    • Check for Degradation: Acquire spectra at different time points (e.g., 0, 30, 60, 120 minutes) to check for sample degradation under the analysis conditions. Imines can be susceptible to hydrolysis, especially at extreme pH values.

    • Instrument Warm-up: Ensure the spectrophotometer lamp has had adequate time to warm up and stabilize before beginning measurements.

Section 5: Mass Spectrometry (MS)

MS provides crucial information on molecular weight and structure.

Question: I am not seeing the expected molecular ion peak [M]⁺ in my mass spectrum.

Answer: For this compound, you should be looking for the protonated molecule of the free base, [M+H]⁺, not the neutral radical cation [M]⁺•. The observed mass will correspond to the free base form (C₄H₈N₂O), not the full hydrochloride salt.

  • Causality: In common ionization techniques like Electrospray Ionization (ESI), the sample is analyzed from a solution. The hydrochloride salt dissociates, and the free base is then protonated in the ESI source. The chloride ion (Cl⁻) is a spectator and is typically not observed in positive ion mode.

  • Expected Observations:

    • Ionization Mode: Use positive ion ESI (+ESI) for analysis.

    • Expected Ion: The primary ion observed will be [C₄H₈N₂O + H]⁺.

    • Calculated m/z: The molecular weight of the free base is approximately 100.13 g/mol . Therefore, the expected [M+H]⁺ ion will have an m/z of ~101.14.

  • Troubleshooting:

    • No Signal: The compound is highly polar. Ensure you are using an appropriate solvent system for ESI, such as methanol or acetonitrile with a small amount of water and a volatile acid (e.g., 0.1% formic acid) to promote ionization. Avoid non-volatile salts or buffers[5].

    • Adduct Formation: You may see other adducts, such as the sodium adduct [M+Na]⁺, especially if there is glassware contamination.

    • Fragmentation: If the ionization energy is too high, the molecular ion may fragment immediately. Try reducing the cone voltage or fragmentor voltage to observe the parent ion.

References

  • Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. (n.d.).
  • Cycloruthenated Imines: A Step into the Nanomolar Region. (2023). Molecules, 28(15), 5828.
  • Sample Preparation Fundamentals for Chrom
  • Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2). (2018). Chemical and Pharmaceutical Bulletin, 66(1), 37-44.
  • UV-Vis absorption of imine (a) and PTB7:PC70BM:imine (b) in DCB solution. (2022).
  • NMR sample preparation for highly hygroscopic compound? (2017).
  • A comprehensive optical and electrical study of unsymmetrical imine with four thiophene rings and their binary and ternary compositions with PTB7 and PC70BM. (2020). RSC Advances, 10(73), 44933-44948.
  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]... (2020). Molecules, 25(24), 5908.
  • Synthesis and Biological Activities of[15][16]-Oxazine Derivatives. (2015). Der Pharma Chemica, 7(10), 1-10.

  • Spectroscopic Sample Preparation: Techniques for Accur
  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. (2021). Analytical Chemistry, 93(50), 16757–16761.
  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. (2021).
  • Sample Prepar
  • Sample Preparation. (n.d.). Harvard University, Faculty of Arts and Sciences.
  • (PDF) UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl). (2020).
  • 1,3-Oxazinan-2-one | C4H7NO2. (n.d.). PubChem.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011). Journal of The Chemical Society of Pakistan, 33(6).
  • Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. (2021). Chemistry – A European Journal, 27(40).
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • How to detect a HCl salt in organic compunds. (2023). Reddit.
  • Quantitative NMR Spectroscopy. (2017). University of Oxford.
  • This compound | C4H9ClN2O. (n.d.). PubChem.
  • Protocol for ¹H and ¹³C NMR Characteriz
  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. (2017). Acta Pharmaceutica Sciencia, 55(4).
  • This compound | C4H9ClN2O. (n.d.). PubChem.
  • Optimizing water suppression for quantitative NMR-based metabolomics: a tutorial review. (2015). Metabolomics, 11, 1273–1285.
  • What factors are important for quantitative analysis of a proton 1D-NMR spectrum? (2012). Chemistry Stack Exchange.
  • Journal of Material Sciences & Manufacturing Research. (2021). Semantic Scholar.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega, 7(31), 27351–27357.
  • Quantification and Prediction of Imine Formation Kinetics in Aqueous Solution by Microfluidic NMR Spectroscopy. (2021). PubMed.
  • This compound. (n.d.). Chem-Space.
  • 1,3-Oxazinan-2-one DiscoveryCPR 5259-97-2. (n.d.). Sigma-Aldrich.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011).
  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (2011). Indian Journal of Pharmaceutical Sciences, 73(4), 412–416.
  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). International Journal of Pharmaceutics, 436(1-2), 615-625.
  • 2-(1,2-Oxazinan-2-yl)ethan-1-amine dihydrochloride. (n.d.). ChemScene.
  • Formation of 2-Imino benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines. (n.d.). ACS Figshare.
  • BJOC - Search Results. (n.d.). Beilstein Journals.d.). Beilstein Journals.

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 1,3-Oxazinan-2-imine Hydrochloride as a Putative Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 1,3-Oxazinan-2-imine hydrochloride. Due to the limited direct literature on this specific molecule, we present a scientifically-grounded hypothesis of its activity based on structural analogy and detail the necessary experimental protocols for its validation. This document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and well-substantiated investigation.

Introduction and Rationale: The Guanidino-Mimetic Hypothesis

This compound possesses a core structural feature—a cyclic imino group—that, when protonated under physiological conditions, bears a strong resemblance to the guanidinium group. The guanidino moiety is a critical pharmacophore in a plethora of biologically active molecules, including several inhibitors of nitric oxide synthases (NOS)[1][2]. Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological and pathological processes, and its synthesis is catalyzed by three main NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)[3][4]. Dysregulation of NO production is implicated in various inflammatory diseases, neurodegenerative disorders, and cancer[5][6].

Given the structural similarity of this compound to known guanidine-containing NOS inhibitors, we hypothesize that it may act as a competitive inhibitor of NOS by mimicking the substrate, L-arginine. This guide will therefore focus on validating its potential as a nitric oxide synthase inhibitor.

Comparative Compounds: Establishing a Performance Baseline

To objectively evaluate the biological activity of this compound, it is essential to compare its performance against well-characterized, standard NOS inhibitors. For this purpose, we have selected:

  • L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective, competitive inhibitor of all three NOS isoforms. It serves as a benchmark for general NOS inhibitory activity[7][8].

  • Aminoguanidine: A selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. Comparing our target compound to aminoguanidine can provide initial insights into potential isoform selectivity[9][10].

A summary of the key properties of these comparators is presented below.

CompoundTarget(s)Reported IC50
L-NAMEnNOS, eNOS, iNOS (non-selective)~70 µM (for brain NOS)[7][8]
AminoguanidineiNOS (selective)~1 mM (for inhibition of AGE formation)[11]
This compound Hypothesized: NOS isoforms To be determined

Experimental Validation: A Step-by-Step Protocol for In Vitro NOS Inhibition Assay

The following protocol details the use of the Griess assay to quantify nitrite, a stable and quantifiable end-product of nitric oxide synthesis, in cell culture supernatants. This method provides a reliable measure of NOS activity.

Principle of the Assay

The Griess assay is a colorimetric method that detects the presence of nitrite. In this two-step diazotization reaction, sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride to produce a chromophoric azo derivative that absorbs light at 540 nm. The intensity of the color is directly proportional to the nitrite concentration.

Materials and Reagents
  • RAW 264.7 murine macrophage cell line (or other suitable cell line expressing iNOS upon stimulation)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound

  • L-NAME

  • Aminoguanidine

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation & Collection cluster_assay Griess Assay A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h for cell adherence A->B C Pre-treat with test compounds (1,3-Oxazinan-2-imine HCl, L-NAME, Aminoguanidine) for 1h B->C D Stimulate with LPS (1 µg/mL) to induce iNOS expression C->D E Incubate for 24h D->E F Collect cell culture supernatant E->F G Mix supernatant with Griess Reagent F->G H Incubate for 10 min at room temperature G->H I Measure absorbance at 540 nm H->I

Caption: Experimental workflow for the in vitro validation of NOS inhibition using the Griess assay.

Detailed Protocol
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare stock solutions of this compound, L-NAME, and Aminoguanidine in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions to achieve a range of final concentrations for IC50 determination.

  • Treatment: After 24 hours of incubation, carefully remove the culture medium. Pre-treat the cells with varying concentrations of the test compounds for 1 hour. Include a vehicle control (solvent only).

  • iNOS Induction: Following the pre-treatment, add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce the expression of iNOS.

  • Incubation: Incubate the plates for a further 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Standard Curve: Prepare a standard curve using sodium nitrite (0-100 µM) in culture medium.

  • Griess Assay: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Calculate the nitrite concentration in each sample using the sodium nitrite standard curve. b. Determine the percentage of inhibition of nitrite production for each concentration of the test compounds relative to the LPS-stimulated control. c. Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the maximal effect[12][13].

Signaling Pathway Context

nitric_oxide_pathway cluster_cell Cell L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH Citrulline L-Citrulline NOS->Citrulline Inhibitor 1,3-Oxazinan-2-imine HCl (Guanidino-Mimetic) Inhibitor->NOS

Caption: Simplified schematic of the nitric oxide synthesis pathway and the hypothesized point of inhibition.

Conclusion and Future Directions

This guide outlines a robust methodology for the initial validation of this compound as a potential nitric oxide synthase inhibitor. By comparing its activity against established standards like L-NAME and Aminoguanidine, researchers can gain valuable insights into its potency and potential isoform selectivity.

Positive results from these initial in vitro screens would warrant further investigation, including:

  • Isoform Selectivity Assays: Utilizing purified nNOS, eNOS, and iNOS enzymes to definitively determine the inhibitory profile of the compound.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of diseases where NOS inhibition is a therapeutic strategy.

  • Mechanism of Action Studies: Investigating the precise binding mode and kinetics of inhibition to further characterize the compound's interaction with the NOS enzyme.

By following the principles of scientific integrity and logical experimental design outlined in this guide, researchers can effectively evaluate the therapeutic potential of this compound and contribute to the development of novel pharmacological agents.

References

  • Bredt, D. S., & Snyder, S. H. (1994). Nitric oxide: a physiologic messenger molecule. Annual review of biochemistry, 63(1), 175-195.
  • Greenhill, J., & Lue, P. (1993). Guanidines in medicinal chemistry. In Progress in medicinal chemistry (Vol. 30, pp. 203-326). Elsevier.
  • Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
  • Guzik, T. J., Korbut, R., & Adamek-Guzik, T. (2003). Nitric oxide and superoxide in inflammation and immune regulation. Journal of physiology and pharmacology, 54(4), 469.
  • Hussain, Z., Yousif, E., & Ahmed, A. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.
  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological reviews, 43(2), 109-142.
  • Ninfali, P., & Bacchiocca, M. (2003). Polyphenols and other natural antioxidants in neurological disorders. Drug News & Perspectives, 16(9), 597-605.
  • PubChem. (n.d.). Aminoguanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycation inhibition assays by aminoguanidine and eugenol. IC 50 values.... Retrieved from [Link]

  • Sharma, J. N., Al-Omran, A., & Parvathy, S. S. (2007). Role of nitric oxide in inflammatory diseases. Inflammopharmacology, 15(6), 252-259.
  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical pharmacology, 51(4), 383-394.
  • Wikipedia. (2023, November 29). Aminoguanidine. Retrieved from [Link]

  • Wikipedia. (2023, December 22). IC50. Retrieved from [Link]

  • Corbett, J. A., Tilton, R. G., Chang, K., Hasan, K. S., Ido, Y., Wang, J. L., ... & McDaniel, M. L. (1992). Aminoguanidine, a novel inhibitor of nitric oxide formation, prevents diabetic vascular dysfunction. Diabetes, 41(4), 552-556.
  • Griffiths, O. W., & Stuehr, D. J. (1995). Nitric oxide synthases: properties and catalytic mechanism. Annual review of physiology, 57(1), 707-736.
  • Knowles, R. G., & Moncada, S. (1994). Nitric oxide synthases in mammals. Biochemical Journal, 298(2), 249-258.
  • Misko, T. P., Moore, W. M., Kasten, T. P., Nickols, G. A., Corbett, J. A., Tilton, R. G., ... & Currie, M. G. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. European journal of pharmacology, 233(1), 119-125.

Sources

A Comparative Guide to 1,3-Oxazinan-2-imine Hydrochloride and Other Oxazine Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, offering a diverse array of structural motifs and biological activities. Among these, the oxazine scaffold, a six-membered ring containing one oxygen and one nitrogen atom, has garnered significant attention. This guide provides an in-depth comparison of 1,3-Oxazinan-2-imine hydrochloride, a member of the cyclic guanidine family, with other prominent oxazine derivatives. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative strengths and potential applications, supported by experimental data and detailed protocols.

Introduction to the Oxazine Scaffold: A Realm of Chemical Diversity

Oxazine derivatives are a broad class of heterocyclic compounds with a six-membered ring containing one oxygen and one nitrogen atom.[1] The arrangement of these heteroatoms and the degree of saturation within the ring give rise to various isomers, each with distinct chemical properties and pharmacological profiles.[2] This structural diversity has enabled the development of oxazine-based compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4]

This guide will focus on comparing this compound, a saturated 1,3-oxazine containing an exocyclic imine group, to other key oxazine derivatives. While specific biological data for this compound is not extensively available in the public domain, its core structure as a cyclic guanidine provides a basis for understanding its potential. Cyclic guanidines are known to be pharmacologically active moieties. We will, therefore, draw comparisons with broader classes of oxazine derivatives for which substantial experimental data exists.

DOT Script for General Oxazine Structures

General Structures of Key Oxazine Derivatives cluster_0 1,3-Oxazinan-2-imine cluster_1 1,3-Oxazinan-2-one cluster_2 Benzoxazine cluster_3 Oxazole 1_3_Oxazinan_2_imine 1,3-Oxazinan-2-imine (Cyclic Guanidine Core) 1_3_Oxazinan_2_one 1,3-Oxazinan-2-one (Cyclic Carbamate) Benzoxazine Benzoxazine (Fused Aromatic Ring) Oxazole Oxazole (Aromatic Five-Membered Ring)

Caption: General chemical structures of representative oxazine and related heterocyclic scaffolds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the predicted properties of 1,3-Oxazinan-2-imine with its corresponding ketone analog, 1,3-Oxazinan-2-one.

Property1,3-Oxazinan-2-imine1,3-Oxazinan-2-one
Molecular Formula C₄H₈N₂OC₄H₇NO₂
Molecular Weight 100.12 g/mol 101.10 g/mol
Topological Polar Surface Area 47.6 Ų38.3 Ų
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 22
LogP (Predicted) -0.80.1

Data Sources: PubChem CID: 23042899[1], 641496[5]

The presence of the imine group in 1,3-Oxazinan-2-imine results in a higher number of hydrogen bond donors and a larger polar surface area compared to the ketone analog. This suggests that 1,3-Oxazinan-2-imine is likely more polar and may exhibit different solubility and membrane permeability characteristics. The hydrochloride salt form of 1,3-Oxazinan-2-imine would further enhance its aqueous solubility.

Comparative Biological Activities

The true value of a chemical scaffold lies in its biological activity. In this section, we compare the reported anticancer and antimicrobial activities of various oxazine derivatives.

Anticancer Activity

Oxazine derivatives have shown considerable promise as anticancer agents, with various mechanisms of action.[6]

Mechanism of Action: Many benzoxazine and oxazole derivatives exert their anticancer effects through the inhibition of critical cellular pathways. For instance, some benzoxazine-purine hybrids have been shown to induce cell death through kinase inhibition and modulation of apoptotic and pyroptotic pathways. The planar structure of some oxazine derivatives allows for intercalation into DNA, leading to DNA damage and cell cycle arrest.[2][7]

Comparative Efficacy: The following table summarizes the in vitro anticancer activity of selected oxazine derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzoxazine Compound 2b MCF-7 (Breast)2.27[8]
HCT-116 (Colon)4.44[8]
Benzoxazine-Purine Hybrid Compound 9 MCF-7 (Breast)4.06
Compound 12 MCF-7 (Breast)3.39
HCT-116 (Colon)5.20
1,3-Oxazine Trimethoprim-derived oxazine A9 HRT (Colon)0.1669 µg/mL[3]

DOT Script for a Simplified Anticancer Mechanism

Simplified Anticancer Mechanism of Action Oxazine_Derivative Oxazine Derivative Kinase Protein Kinase (e.g., EGFR, HER2) Oxazine_Derivative->Kinase Inhibition DNA Cellular DNA Oxazine_Derivative->DNA Intercalation/Damage Apoptosis Apoptosis / Cell Death Kinase->Apoptosis Signal Transduction (Blocked) DNA->Apoptosis Induction

Caption: Simplified pathways of anticancer action for some oxazine derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazine derivatives have demonstrated significant potential in this area.[2]

Mechanism of Action: The antimicrobial action of some oxazine-based compounds is attributed to the disruption of the bacterial cell membrane.[9] Cationic amphiphilic structures, which can be a feature of certain oxazine derivatives, can interact with and permeabilize the negatively charged bacterial membranes, leading to cell lysis. Other potential mechanisms include the inhibition of essential enzymes or interference with nucleic acid synthesis.[10]

Comparative Efficacy: The table below presents the minimum inhibitory concentrations (MICs) of various oxazine derivatives against different bacterial strains.

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
1,3-Oxazin-2-amine 6-[2,4-dimethoxyphenyl]-4-(4-methoxyphenyl)-6H-1,3-oxazin-2-amineGram-positive bacteriaNot specified, but "excellent activity" reported[2]
Benzoxazine Chloro substituted 1,3-oxazinyl acetamide derivativeGram-positive and Gram-negative bacteriaNot specified, but "strong activity" reported[2]
1,3-Oxazine-2-one Compound 67 Mycobacterium tuberculosis (replicating)3.48[11]
Mycobacterium tuberculosis (non-replicating)2.94[11]
Compound 68 Mycobacterium tuberculosis (replicating)2.97[11]
Mycobacterium tuberculosis (non-replicating)2.15[11]

DOT Script for a Simplified Antimicrobial Mechanism

Simplified Antimicrobial Mechanism of Action Oxazine_Derivative Cationic Oxazine Derivative Bacterial_Membrane Bacterial Cell Membrane Oxazine_Derivative->Bacterial_Membrane Disruption Cell_Lysis Cell Lysis Bacterial_Membrane->Cell_Lysis Leads to

Caption: Simplified mechanism of antimicrobial action for certain oxazine derivatives.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed protocols for two standard in vitro assays.

Protocol for Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Test compounds and vehicle control

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium containing the compounds and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DOT Script for MTT Assay Workflow

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds and Controls Incubate_24h->Add_Compounds Incubate_Treatment Incubate for Treatment Period Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan with DMSO Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol for Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation.[6]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Test compounds and positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Sterile saline (0.85% NaCl)

  • McFarland turbidity standards (0.5 standard)

  • Multi-channel pipette

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. In a 96-well plate, perform a two-fold serial dilution of the compound in the broth. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the stock solution is added to well 1, and then 50 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Wells 11 and 12 serve as growth and sterility controls, respectively.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

DOT Script for Broth Microdilution Workflow

Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Antimicrobial Agent Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Visually Read MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Step-by-step workflow for the broth microdilution assay.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and other oxazine derivatives, highlighting their chemical diversity and broad spectrum of biological activities. While specific experimental data for this compound remains limited in publicly accessible literature, its core cyclic guanidine structure suggests potential for biological activity. The presented data for other oxazine classes, such as benzoxazines and 1,3-oxazinan-2-ones, underscore the therapeutic potential of this heterocyclic scaffold in oncology and infectious diseases.

Future research should focus on the systematic evaluation of 1,3-oxazinan-2-imine derivatives to elucidate their structure-activity relationships and mechanisms of action. The detailed protocols provided herein offer a starting point for such investigations. A deeper understanding of how subtle structural modifications to the oxazine ring influence biological activity will be crucial for the rational design of novel and more effective therapeutic agents.

References

  • Mechanism of Action of Oxazoline‐Based Antimicrobial Polymers Against Staphylococcus aureus: In Vivo Antimicrobial Activity Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. (2023, October 13). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024, August 20). PubMed. Retrieved from [Link]

  • Broth microdilution. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(. (n.d.). Acta Pharmaceutica Sciencia. Retrieved from [Link]

  • Synthesis and Biological Activities of[9][12]-Oxazine Derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]

  • Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. (2020, January 4). International Journal of New Chemistry. Retrieved from [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][13]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. (2025, June 12). Frontiers. Retrieved from [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010, December 18). Journal of The Chemical Society of Pakistan. Retrieved from [Link]

  • Synthesis and Biological Activities of[9][12]-Oxazine Derivatives. (n.d.). OMICS International. Retrieved from [Link]

  • 1,3-Oxazine-2-one derived dual-targeted molecules against replicating and non-replicating forms of Mycobacterium tuberculosis. (2020, December 15). PubMed. Retrieved from [Link]

  • New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024, September 1). PubMed. Retrieved from [Link]

  • Synthesis and biological activity evalution of some new 1,3 – oxazine and 1,3 – thiazinederivedf rom (5 - amino - 1,3,4 - thiadiazole - 2 - thiol).. (n.d.). ResearchGate. Retrieved from [Link]

  • Structures of 1,3‐Oxazine derivatives 15–22.. (n.d.). ResearchGate. Retrieved from [Link]

  • BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. (2013, November 11). International Journal of Pharma Sciences and Research. Retrieved from [Link]

  • Efficient synthesis of some[9][12]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. (n.d.). PMC. Retrieved from [Link]

  • ANTIMICROBIAL POTENT OXAZINE-2-AMINE DERIVATIVES. (2021, January 4). ResearchGate. Retrieved from [Link]

  • MECHANISMS OF ANTIMICROBIAL ACTION. (2017, June 9). YouTube. Retrieved from [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. (n.d.). RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Green Approach for the Synthesis of New 1,3-Oxazines. (2020, December 28). SciRes Literature. Retrieved from [Link]

  • (2021, January 4). ResearchGate. Retrieved from [Link]

  • Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 1,3-Oxazinan-2-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Navigating the Therapeutic Potential of 1,3-Oxazine Derivatives: A Landscape Overview and a Call for Focused Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 19, 2026 – The 1,3-oxazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. These compounds have shown promise as anti-inflammatory, antioxidant, antimicrobial, and anticancer agents.[1] However, a focused and systematic exploration of the structure-activity relationships (SAR) for specific subclasses, such as 1,3-Oxazinan-2-imine hydrochloride analogs, remains a significant gap in the current scientific literature. This guide provides an overview of the known synthesis and biological activities of the broader 1,3-oxazine class and highlights the critical need for dedicated SAR studies to unlock the full therapeutic potential of its specific analogs.

The 1,3-Oxazine Backbone: A Privileged Scaffold in Drug Discovery

The 1,3-oxazine ring system, a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, is a versatile template for the design of novel therapeutic agents. The inherent structural features of this scaffold allow for diverse substitutions, leading to a wide array of pharmacological profiles.

General Synthesis Strategies

The synthesis of 2-amino-1,3-oxazine derivatives, which are structurally related to the 1,3-oxazinan-2-imine core, often involves the cyclization of chalcones with urea or guanidine hydrochloride in the presence of a base. This method allows for the introduction of various substituents on the oxazine ring, primarily dictated by the precursor chalcones.

A Survey of Biological Activities: A Tale of Broad Potential

Research into 1,3-oxazine derivatives has revealed a wide spectrum of biological activities, underscoring their importance in drug discovery.

  • Anti-inflammatory and Antioxidant Properties: Certain N-[4-(2-Amino-4-phenyl-6H-[2][3]oxazine-6-yl)-phenyl]-nicotinamide derivatives have been synthesized and evaluated for their in-vitro anti-inflammatory and antioxidant activities.[1] For instance, compounds with trimethoxy-phenyl and nitro-phenyl substitutions have demonstrated significant activity in bovine serum albumin and protease assays for anti-inflammatory effects, as well as in DPPH and nitric oxide methods for antioxidant potential.[1]

  • Antimicrobial and Antifungal Activity: The 1,3-oxazine scaffold has been incorporated into molecules exhibiting potent antimicrobial and antifungal properties.[2] Studies have shown that specific substitution patterns, such as the presence of chloro, fluoro, and methyl substituted phenyl rings attached to a naphthoxazine core, can lead to significant activity.[2] For example, a 4-hydroxy derivative of a bis[3-[(E)(4-bromo phenyl)-3-oxa-1-propenyl]- 4-hydroxyphenyl]methane cyclized with urea showed more activity against fungal strains.[2]

  • Anticoagulant Effects: Schiff bases of 1,3-oxazin-2-amine derivatives have been investigated for their anticoagulant properties. One of the most active compounds identified in a series was 4-(4-Bromophenyl)-6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)-methylidene]-6H-1,3-oxazin-2-amine.[2]

  • Anticancer Potential: The antitumor activity of steroidal dihydro-1,3-oxazines has also been a subject of investigation, suggesting another promising therapeutic avenue for this class of compounds.

The Uncharted Territory: Structure-Activity Relationship of this compound Analogs

Despite the broad interest in 1,3-oxazine derivatives, a detailed and systematic structure-activity relationship (SAR) study specifically focused on This compound analogs is conspicuously absent from the published scientific literature. While the parent compound, this compound (also known as 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride), is documented, there is a lack of publicly available data on how systematic structural modifications to this scaffold impact a specific biological target.[4]

To construct a meaningful comparison guide, a series of analogs with quantitative biological data (e.g., IC₅₀ or EC₅₀ values) is essential. Such data would allow for the elucidation of key structural features that govern potency, selectivity, and pharmacokinetic properties. For example, a typical SAR study would involve:

  • Systematic Modification: Altering substituents at various positions of the 1,3-oxazinane ring and the imine group.

  • Biological Evaluation: Testing the synthesized analogs in a specific and validated biological assay (e.g., an enzymatic assay for a particular kinase or a cell-based assay for antiproliferative activity).

  • Data Analysis: Correlating the structural changes with the observed biological activity to identify trends and inform the design of more potent and selective compounds.

The visualization of such a relationship is crucial for medicinal chemists. For instance, a hypothetical SAR could be represented as follows:

Caption: Hypothetical relationship between core scaffold modifications and biological activity.

Experimental Protocols: A Foundation for Future SAR Studies

To facilitate future research in this area, we provide a general framework for the types of experimental protocols that would be necessary to establish a robust SAR for this compound analogs.

General Synthetic Procedure for 2-Amino-1,3-Oxazine Analogs (as a starting point)

A common method for the synthesis of the related 2-amino-1,3-oxazines involves the reaction of chalcones with urea in the presence of a base.[1]

Step 1: Synthesis of Chalcone Intermediate

  • Equimolar quantities of a substituted acetophenone and a substituted benzaldehyde are dissolved in absolute ethanol.

  • An aqueous solution of a strong base (e.g., 40% KOH) is added slowly with stirring.

  • The reaction is continued for several hours and then left to stand overnight.

  • The precipitated chalcone is filtered, washed, and recrystallized.

Step 2: Cyclization to form the 1,3-Oxazine Ring

  • The synthesized chalcone and urea are dissolved in ethanol.

  • A strong base (e.g., ethanolic NaOH) is added, and the mixture is refluxed for several hours.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and purified.

Workflow for a Typical Biological Screening Cascade

To evaluate the biological activity of a library of newly synthesized analogs, a tiered screening approach is often employed.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Analog Library Primary_Screen Primary Screen (e.g., Single Concentration) Synthesis->Primary_Screen Dose_Response Dose-Response Assay (Determine IC50) Primary_Screen->Dose_Response Active Hits Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel In_Vitro_Tox In Vitro Toxicology (e.g., Cytotoxicity) Selectivity_Panel->In_Vitro_Tox SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Tox->SAR_Analysis

Caption: A standard workflow for screening and analyzing a compound library.

Conclusion and Future Directions

The 1,3-oxazine scaffold represents a fertile ground for the discovery of new drugs. While the broader class of 1,3-oxazine derivatives has been shown to possess a wide range of biological activities, the specific subclass of this compound analogs remains largely unexplored. The lack of systematic SAR studies for this group of compounds is a significant barrier to their development as therapeutic agents.

This guide serves as a call to action for the medicinal chemistry community to undertake focused research in this area. By systematically synthesizing and evaluating analogs of this compound, it will be possible to delineate the structural requirements for specific biological activities and to unlock the full therapeutic potential of this promising chemical scaffold. Such studies are essential for the rational design of next-generation drug candidates with improved potency, selectivity, and safety profiles.

References

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[2][3]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 108-114.

  • Kuehne, M. E., Konopka, E. A., & Lambert, B. F. (1963). Steroidal Dihydro-1,3-oxazines as Antitumor Agents. Journal of Medicinal Chemistry, 6(5), 519-522.
  • Thoma, K., et al. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Journal of the Serbian Chemical Society, 88(10), 1029-1045.
  • PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link].

Sources

A Comparative Analysis for the Modern Researcher: 1,3-Oxazinan-2-imine hydrochloride vs. 1,3-Oxazinan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and synthetic chemistry, the strategic selection of heterocyclic scaffolds is a critical determinant of success. The 1,3-oxazinane core, a six-membered saturated ring containing nitrogen and oxygen atoms in a 1,3-relationship, represents a privileged structure found in numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of two key derivatives of this scaffold: the cyclic guanidinium salt, 1,3-Oxazinan-2-imine hydrochloride , and its cyclic urea analogue, 1,3-Oxazinan-2-one .

This analysis moves beyond a simple cataloging of properties to offer a causal understanding of their respective chemical behaviors, stabilities, and potential applications. By grounding our discussion in mechanistic principles and providing actionable experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their work.

Structural and Physicochemical Properties: A Tale of Two Functional Groups

At first glance, the two molecules share the same 1,3-oxazinane backbone. However, the seemingly subtle difference at the 2-position—an imine hydrochloride versus a carbonyl group—fundamentally alters their electronic and, consequently, their physicochemical properties.

Caption: Chemical structures of this compound and 1,3-Oxazinan-2-one.

The core distinction lies in the guanidinium group of the imine hydrochloride and the urea moiety of the oxazinan-2-one. The guanidinium group is strongly basic and, in its protonated hydrochloride form, is a delocalized cation. This delocalization of positive charge across the two exocyclic nitrogen atoms and the endocyclic nitrogen imparts significant stability to the conjugate acid. In contrast, the urea functionality of 1,3-oxazinan-2-one features a carbonyl group flanked by two nitrogen atoms, resulting in a planar and polar, but overall neutral, system.

This fundamental difference is reflected in their physicochemical properties, as summarized in the table below.

PropertyThis compound1,3-Oxazinan-2-one
IUPAC Name 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride[2]1,3-oxazinan-2-one[3]
Molecular Formula C₄H₉ClN₂O[2]C₄H₇NO₂[3]
Molecular Weight 136.58 g/mol [2]101.10 g/mol [3]
CAS Number 173556-96-2[2]5259-97-2[3]
Predicted pKa (Guanidinium group) ~12-13(Amide N-H) ~20-22
Solubility High in aqueous solutionsSoluble in polar organic solvents

Synthesis Strategies: Pathways to the Core Scaffolds

The synthetic routes to these two compounds differ significantly, reflecting the nature of the target functional group.

Synthesis of 1,3-Oxazinan-2-one

The synthesis of 1,3-oxazinan-2-ones is well-documented, with several established methods. A common and effective strategy involves the cyclization of 3-amino-1-propanol derivatives with a carbonyl source.

  • From 3-Amino-1-propanol and a Carbonyl Source: This is a direct and versatile method. The choice of carbonylating agent can be tailored to the specific needs of the synthesis. Phosgene or its safer equivalents like triphosgene or carbonyldiimidazole (CDI) are frequently employed. The reaction of an N-protected 3-amino-1-propanol with CDI, for instance, provides a clean and high-yielding route to the corresponding protected 1,3-oxazinan-2-one.

  • From Carbohydrate Derivatives: Chiral 1,3-oxazinan-2-ones can be synthesized from readily available carbohydrate precursors.[4] This method involves the reaction of a chiral lactone with a primary amine, followed by reduction and carbonylation to form the cyclic carbamate.[4]

G start N-Protected 3-Amino-1-propanol step1 Cyclization start->step1 reagent1 Carbonyl Source (e.g., CDI) reagent1->step1 product Protected 1,3-Oxazinan-2-one step1->product reagent2 Deprotection product->reagent2 final_product 1,3-Oxazinan-2-one reagent2->final_product

Caption: A general workflow for the synthesis of 1,3-oxazinan-2-one.

Synthesis of this compound

The synthesis of cyclic guanidines often involves the reaction of a diamine or an amino alcohol derivative with a guanidinylating agent.

  • From 3-Amino-1-propanol and a Cyanamide Derivative: A common route to 2-amino-1,3-oxazines involves the cyclization of 3-amino-1-propanol with a cyanamide or a related reagent. The reaction of 3-amino-1-propanol with a thiourea derivative followed by cyclization is also a viable strategy.

  • Multicomponent Reactions: One-pot multicomponent reactions have emerged as efficient methods for the synthesis of 2-amino-4H-1,3-oxazines.[1][5] These reactions often involve the condensation of an aldehyde, an alkyne, and urea or thiourea, catalyzed by a Lewis acid.[6] While this produces an unsaturated oxazine ring, subsequent reduction would yield the desired saturated scaffold.

Comparative Performance Analysis: Reactivity and Stability

The differing electronic natures of the guanidinium and urea functionalities dictate their reactivity and stability profiles, particularly in aqueous environments.

Reactivity
  • This compound: The guanidinium group is a poor electrophile due to the delocalization of the positive charge. The primary site of reactivity is the exocyclic imine nitrogen, which can act as a nucleophile after deprotonation. The high pKa of the guanidinium group means that it will be predominantly protonated under physiological conditions, rendering it relatively unreactive towards nucleophiles.

  • 1,3-Oxazinan-2-one: The carbonyl carbon of the urea moiety is electrophilic and susceptible to nucleophilic attack. This allows for N-acylation, N-alkylation, and other modifications at the nitrogen atoms. The endocyclic oxygen can also influence reactivity through neighboring group participation in certain reactions.

A comparative study on the reactivity of guanidine with α-diketones highlights the nucleophilic character of the guanidino group.[7] In contrast, ureas are generally less nucleophilic and more prone to act as electrophiles at the carbonyl carbon.

Hydrolytic Stability
  • This compound: Guanidinium ions are generally stable in acidic and neutral aqueous solutions. However, under alkaline conditions, the deprotonated guanidine (a free base) can be susceptible to hydrolysis.[8] Studies on bicyclic guanidines have shown that they undergo hydrolysis in the presence of hydroxide ions.[8] The protonated form, being the hydrochloride salt, is expected to exhibit greater stability.

  • 1,3-Oxazinan-2-one: Cyclic ureas are generally stable to hydrolysis under neutral and acidic conditions. In aqueous solution, urea can slowly equilibrate with ammonium cyanate, but this is typically a slow process.[9] Hydrolysis to the corresponding amino alcohol and carbon dioxide is generally slow and often requires enzymatic catalysis (by urease) or harsh acidic or basic conditions.[10][11]

Proposed Experimental Protocol for Comparative Hydrolytic Stability Analysis

To provide definitive comparative data, the following experimental protocol is proposed. This self-validating system includes internal standards and multiple time points to ensure data integrity.

Objective: To determine and compare the rate of hydrolysis of this compound and 1,3-Oxazinan-2-one as a function of pH.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a pH range from acidic to basic (e.g., pH 2, 4, 7, 9, and 11).

  • Sample Preparation:

    • Prepare stock solutions of this compound and 1,3-Oxazinan-2-one in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

    • For each compound, set up a series of reactions by adding a known amount of the stock solution to each of the prepared buffer solutions in sealed vials. Include a stable, inert internal standard for quantitative analysis by HPLC or NMR.

  • Incubation: Incubate all samples at a constant, elevated temperature (e.g., 50 °C or 60 °C) to accelerate degradation to an observable rate.

  • Time-Point Analysis: At regular time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Quenching and Analysis: Immediately quench the reaction (e.g., by rapid cooling and pH adjustment to neutral if necessary). Analyze the samples by a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Data Analysis:

    • Quantify the decrease in the concentration of the parent compound and the appearance of the primary hydrolysis product (3-amino-1-propanol) over time.

    • Plot the concentration of the parent compound versus time for each pH condition.

    • Determine the pseudo-first-order rate constant (k_obs) for hydrolysis at each pH by fitting the data to an exponential decay model.

    • Construct a pH-rate profile by plotting log(k_obs) versus pH for each compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 11) prep_samples Prepare Reaction Samples (Compound + Buffer + Internal Std.) prep_buffers->prep_samples incubation Incubate at Constant Temp. (e.g., 60°C) prep_samples->incubation sampling Sample at Time Points (0, 2, 4, 8, 24, 48, 72h) incubation->sampling analysis Quench and Analyze (HPLC or qNMR) sampling->analysis quantify Quantify Parent and Product analysis->quantify kinetics Determine k_obs at each pH quantify->kinetics profile Construct pH-Rate Profile kinetics->profile

Caption: Proposed experimental workflow for comparative hydrolytic stability analysis.

Potential Applications in Drug Discovery and Development

The 1,3-oxazine scaffold is a versatile platform for the development of a wide range of therapeutic agents.

  • 1,3-Oxazinan-2-one Derivatives: These compounds have been investigated for a variety of biological activities, including as anti-inflammatory agents, and for the treatment of ulcers, allergies, and diabetes. Notably, the trifluoromethyl-1,3-oxazin-2-one has been identified as a potent non-nucleoside reverse transcriptase inhibitor with activity against HIV-1 mutant strains.

  • 1,3-Oxazinan-2-imine Derivatives: As bioisosteres of ureas and thioureas, cyclic guanidines are of significant interest in medicinal chemistry. The guanidinium group can engage in multiple hydrogen bond interactions as a donor and can form salt bridges with acidic residues in biological targets such as carboxylates and phosphates. Derivatives of 2-amino-1,3-oxazines have shown a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-malarial, and anti-tumor properties.[1]

Conclusion

This compound and 1,3-oxazinan-2-one represent two valuable, yet distinct, chemical entities based on a common heterocyclic core. The choice between these two scaffolds should be guided by a clear understanding of their inherent properties:

  • 1,3-Oxazinan-2-one is a neutral, polar scaffold with an electrophilic carbonyl center, making it suitable for further functionalization via N-acylation or N-alkylation. It is expected to be hydrolytically stable across a broad pH range.

  • This compound is a cationic, highly polar scaffold. The guanidinium group is a strong hydrogen bond donor and is well-suited for interactions with anionic biological targets. It is expected to be stable in acidic to neutral aqueous media, with potential for hydrolysis under strongly basic conditions.

The provided experimental protocol for a head-to-head stability study offers a clear path for researchers to generate the direct comparative data needed to make a fully informed decision for their specific application. Ultimately, a deep appreciation for the fundamental chemical differences between these two compounds will empower chemists and pharmacologists to harness their respective strengths in the design of novel therapeutics and functional molecules.

References

  • Chaitra G, & Rohini RM. (2017). Synthesis and Biological Activities of[5]-Oxazine Derivatives. Der Pharma Chemica, 9(12), 83-90.

  • Grigorjeva, L., & Vedejs, E. (2017). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 7(59), 37237-37243. [Link]

  • Ishak, EA., El Malah, T., Dehbi, O., Bakht, A., & Riadi, Y. (2017). Novel One-Pot Synthesis and Antimicrobial Activity of 2-Amino-4H-1,3-Oxazines and 2-Amino-4H-1,3-Thiazines. Journal of Chemical and Pharmaceutical Research, 9(2), 170-175. [Link]

  • Wang, G., Ella-Menye, J. R., & Sharma, V. (2005). New Synthesis of Chiral 1,3-Oxazinan-2-ones from Carbohydrate Derivatives. The Journal of Organic Chemistry, 70(26), 10643–10649. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • PubChem. (n.d.). 1,3-Oxazinan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Ella-Menye, J. R., Sharma, V., & Wang, G. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of organic chemistry, 70(26), 10643–10649. [Link]

  • Trifunović, S., Dimitrijević, D., Vasić, G., Radulović, N., Vukićević, M., Heinemann, F. W., & Vukićević, R. D. (2010). New Simple Synthesis of N-Substituted 1,3-Oxazinan-2-ones. Synthesis, 2010(06), 943-947. [Link]

  • Boyd, D. R., Sharma, N. D., Haughey, S. A., Kennedy, M. A., McRoberts, W. C., & O'Neill, P. M. (2002). The Synthesis of 1,2-Oxazines and their N-Oxides. Current Organic Chemistry, 6(2), 113-146. [Link]

  • Reddy, C. R., & Grée, R. (2007). Synthesis of 2-amino-4H-1,3-oxazines and 2-amino-4H-1,3-thiazines through a Yb(OTf)3-assisted, acid-catalyzed one-pot cyclocondensation reaction. Tetrahedron Letters, 48(42), 7441-7444. [Link]

  • Ray, H., Saetta, D., & Boyer, T. H. (2017). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. Environmental science. Water research & technology, 3(6), 1058–1068. [Link]

  • Kirby, A. J., & Williams, A. (1965). The pH-rate profile for the hydrolysis of a simple cyclic acetal. Journal of the Chemical Society, 483-487. [Link]

  • Kónya, Z., & Wittmann, M. (2002). pH Wave-Front Propagation in the Urea-Urease Reaction. Biophysical Journal, 83(1), 11-16. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Fadda, A. A., El-Mekabaty, A., & El-Attar, M. I. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 32(6), 753-759. [Link]

  • Allemand, J., & Wermuth, C. G. (1983). Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. Journal of the Chemical Society, Perkin Transactions 2, (11), 1671-1675. [Link]

  • Krajewska, B. (2009). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Journal of Applied Polymer Science, 114(5), 3121-3127. [Link]

  • Callahan, B. P., Yuan, Y., & Wolfenden, R. (2011). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of the American Chemical Society, 133(45), 18486–18493. [Link]

  • Paul, S., & Patey, G. N. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(10), 14338–14346. [Link]

  • Whiffin, F. M., de Klerk, N. J., & Moore, J. C. (2016). Percentage of urea hydrolyzed (a), pH evolution (b) and optical density... ResearchGate. [Link]

  • Wikipedia. (2024). Urea. In Wikipedia. [Link]

  • Kukharev, B. F., Stankevich, V. K., Klimenko, G. R., & Lobanov, V. V. (2005). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 54(8), 1970-1974. [Link]

  • Goforth, A. M., & Moore, C. E. (2022). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ACS Organic & Inorganic Au, 2(3), 234-241. [Link]

  • Paul, S., & Patey, G. N. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. ACS Omega, 3(10), 14338-14346. [Link]

  • Hallett, J. P., & Welton, T. (2011). ChemInform Abstract: 1,3-Disubstituted Imidazolium Hydroxides: Dry Salts or Wet Carbenes?. ChemInform, 42(45). [Link]

  • Barešić, L., Margetić, D., & Glasovac, Z. (2021). Cycloaddition of Thiourea- and Guanidine-Substituted Furans to Dienophiles: A Comparison of the Environmentally-Friendly Methods. Chemistry Proceedings, 5(1), 73. [Link]

  • Roos, F., & Siest, G. (1970). [Comparative study of the reactivity of guanidine with alpha-diketones]. Clinica chimica acta; international journal of clinical chemistry, 28(3), 463–467. [Link]

Sources

A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Results for 1,3-Oxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey of a therapeutic compound from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle lies in the transition from a controlled in vitro environment to the complex, dynamic physiology of a living organism (in vivo).[1][2][3] This guide provides a comprehensive framework for validating the in vitro findings of 1,3-oxazine compounds—a versatile class of heterocyclic molecules known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7][8] We will navigate the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references, using the validation of a hypothetical anticancer 1,3-oxazine as our central case study.

The Imperative of In Vivo Validation: Bridging the Translational Gap

In vitro assays are indispensable tools in early-stage drug discovery. They are cost-effective, high-throughput, and excellent for elucidating specific molecular mechanisms of action.[2] For a novel 1,3-oxazine compound, an in vitro screen might reveal potent cytotoxicity against a cancer cell line. However, this success in a petri dish offers no guarantee of efficacy in a patient. A living system introduces a labyrinth of variables—absorption, distribution, metabolism, and excretion (ADME)—that collectively determine a compound's bioavailability, therapeutic concentration, and potential toxicity.[3][9] The failure to account for this physiological complexity is a primary reason for the high attrition rate of promising drug candidates.[10]

This guide will focus on a common and illustrative therapeutic area for 1,3-oxazines: anticancer activity .[11][12][13] We will follow a hypothetical lead compound, "Oxazine-7" , from its initial promising results in a cancer cell line to its validation in a preclinical animal model.

Part 1: The In Vitro Foundation - Quantifying Anticancer Potential

The first step is to rigorously quantify the direct effect of our 1,3-oxazine compounds on cancer cells. The primary goal is to determine the concentration at which the compound elicits a desired biological response, typically cell death or inhibition of proliferation.

Causality in Assay Selection: Why the MTT Assay?

For assessing cytotoxicity, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method. Its selection is based on several key factors:

  • Mechanism: It measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Reliability: It is a well-established, reproducible method for assessing cell viability and calculating the half-maximal inhibitory concentration (IC50), a critical metric for comparing compound potency.

  • Throughput: The assay is readily adaptable to a 96-well plate format, allowing for the efficient screening of multiple compounds at various concentrations.

Experimental Workflow: In Vitro Cytotoxicity Screening

The logical flow of the in vitro experiment is designed to move from general cell culture to specific compound testing and quantitative data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis cell_culture 1. Culture MCF-7 Breast Cancer Cells seeding 2. Seed Cells into 96-Well Plates cell_culture->seeding incubation 3. Allow 24h for Cell Adherence seeding->incubation treatment 5. Treat Cells with Oxazine-7 (48h) incubation->treatment compound_prep 4. Prepare Serial Dilutions of Oxazine-7 compound_prep->treatment mtt_add 6. Add MTT Reagent treatment->mtt_add formazan_sol 7. Solubilize Formazan Crystals (DMSO) mtt_add->formazan_sol readout 8. Measure Absorbance (570 nm) formazan_sol->readout analysis 9. Calculate IC50 Value readout->analysis

Caption: Workflow for In Vitro MTT Cytotoxicity Assay.

Illustrative In Vitro Data: Potency of 1,3-Oxazine Analogs

The output of our in vitro screen is a quantitative comparison of the cytotoxicity of our lead compound, Oxazine-7, against its structural analogs and a standard chemotherapy agent.

CompoundTarget Cell LineIC50 (µM)Interpretation
Oxazine-7 (Lead) MCF-7 (Breast Cancer) 3.1 High Potency
Oxazine-Analog AMCF-7 (Breast Cancer)15.8Moderate Potency
Oxazine-Analog BMCF-7 (Breast Cancer)95.0Low Potency
Doxorubicin (Control)MCF-7 (Breast Cancer)0.9Very High Potency

Data is illustrative. IC50 values for novel 4H-benzo[d][1][4]oxazines have been reported in the 3.1 to 95 μM range against MCF-7 cells.[13]

Based on this data, Oxazine-7 is selected as the lead candidate for in vivo validation due to its significantly higher potency compared to its analogs.

Part 2: The In Vitro-to-In Vivo Bridge - Navigating the ADME Gauntlet

A low IC50 value is encouraging, but it only reflects the compound's activity in a simplified, artificial system. Before committing to expensive and ethically significant animal studies, we must consider the factors that govern a drug's behavior in a living organism.[2][14]

Key Translational Hurdles

The transition from a successful in vitro result to a potential in vivo effect is filtered through the ADME process. A failure at any of these stages can render an otherwise potent compound ineffective.

G cluster_vitro In Vitro Success cluster_vivo_hurdles In Vivo Hurdles (ADME & Toxicity) cluster_outcome Therapeutic Outcome vitro_success Potent Cytotoxicity (Low IC50) absorption Absorption (e.g., Gut Wall) vitro_success->absorption distribution Distribution (Reaches Tumor?) vitro_success->distribution metabolism Metabolism (Liver Breakdown) vitro_success->metabolism excretion Excretion (Kidney/Bile Clearance) vitro_success->excretion toxicity Off-Target Toxicity vitro_success->toxicity vivo_success In Vivo Success (Efficacy) vitro_success->vivo_success If Hurdles Overcome vivo_fail In Vivo Failure (No Efficacy) absorption->vivo_fail If Hurdles > Effect distribution->vivo_fail If Hurdles > Effect metabolism->vivo_fail If Hurdles > Effect excretion->vivo_fail If Hurdles > Effect toxicity->vivo_fail If Hurdles > Effect

Caption: The Translational Gap Between In Vitro and In Vivo.

  • Causality Explained: A compound like Oxazine-7 may be potent in vitro, but if it's not absorbed orally, is immediately metabolized by the liver, or cannot penetrate the tumor tissue, it will fail in vivo.[3] Preliminary in silico or in vitro ADME models can help predict these properties and are a crucial intermediate step.[2][9]

Part 3: The In Vivo Validation - Demonstrating Efficacy in a Living System

Assuming Oxazine-7 shows a promising preliminary ADME profile, we proceed to a definitive in vivo test. The goal is to determine if the potent cytotoxicity observed in vitro translates to a reduction in tumor growth in a living animal model.

Causality in Model Selection: The Human Tumor Xenograft Model

The choice of animal model is paramount for the relevance of the study.[15] For anticancer drug screening, the murine xenograft model, where human tumor cells are implanted into immunodeficient mice, is a gold standard.[1][10]

  • Relevance: It allows us to test our compound against a human-derived cancer (MCF-7), providing a more clinically relevant context than a purely murine tumor model.[1]

  • Trustworthiness: This model is well-characterized and widely used, allowing for comparison of results across different studies. The use of immunodeficient mice (e.g., athymic nude or SCID mice) is critical to prevent the rejection of the human tumor cells.[10]

Experimental Workflow: In Vivo Xenograft Efficacy Study

The in vivo protocol is a multi-week process requiring careful planning, execution, and ethical consideration.

G cluster_setup Phase 1: Model Setup cluster_dosing Phase 2: Dosing & Monitoring cluster_endpoint Phase 3: Endpoint Analysis acclimatize 1. Acclimatize Athymic Nude Mice implant 2. Implant MCF-7 Cells Subcutaneously acclimatize->implant tumor_growth 3. Monitor Until Tumors Reach ~100-150 mm³ implant->tumor_growth randomize 4. Randomize Mice into Treatment Groups tumor_growth->randomize dosing 5. Administer Treatment Daily (Vehicle, Oxazine-7) randomize->dosing monitoring 6. Measure Tumor Volume & Body Weight (2x/week) dosing->monitoring endpoint 7. Continue for 21-28 Days or Until Endpoint monitoring->endpoint necropsy 8. Euthanize & Perform Necropsy endpoint->necropsy tumor_excise 9. Excise and Weigh Final Tumors necropsy->tumor_excise analysis 10. Calculate Tumor Growth Inhibition (TGI) tumor_excise->analysis

Caption: Workflow for an In Vivo Xenograft Efficacy Study.

Illustrative In Vivo Data: Efficacy of Oxazine-7

The primary endpoints for this study are the change in tumor volume over time and the final tumor weight. Animal body weight is a critical indicator of compound toxicity.

Treatment GroupDose (mg/kg, oral)Mean Final Tumor Weight (mg)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control-12500%+2.5%
Oxazine-7 40 575 54% -1.8%
Doxorubicin (Control)5 (IV)45064%-8.5%

Data is illustrative. A recent study on eugenol-derived benzoxazines showed significant reduction in tumor weight in a fibrosarcoma model.[11]

The results show that Oxazine-7 significantly inhibited tumor growth (54% TGI) with minimal impact on overall animal health (minor body weight change), a crucial indicator of a favorable therapeutic window. While not as potent as the conventional cytotoxic agent Doxorubicin, its lower toxicity profile is highly encouraging.

Part 4: The Final Comparison - Synthesizing the Evidence

The ultimate goal is to correlate the in vitro potency with in vivo efficacy. This comparison guide allows for a data-driven decision on the future of the compound.

CompoundIn Vitro IC50 (µM)In Vivo TGI (%) @ 40 mg/kgCorrelation & Notes
Oxazine-7 3.1 54% Strong Correlation: Potent in vitro activity translated to significant in vivo efficacy with good tolerability. Decision: Advance to lead optimization and further toxicology studies.
Oxazine-Analog A15.8(Not Tested)Lower in vitro potency made it a lower priority for expensive in vivo testing.
Oxazine-Analog B95.0(Not Tested)Poor in vitro potency. Decision: Deprioritize.

This objective comparison validates the initial in vitro screening process and confirms that for Oxazine-7, the potent cellular activity was not lost due to insurmountable ADME or toxicity barriers in the living system.

Detailed Experimental Protocols

Protocol 1: In Vitro MTT Cytotoxicity Assay
  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C, 5% CO2.

  • Seeding: Trypsinize cells and seed 5,000 cells per well in a 96-well flat-bottom plate. Incubate for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock of Oxazine-7 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the cell plates with the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Murine Xenograft Study
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Inoculate 5 x 10^6 MCF-7 cells mixed with Matrigel subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Compound Formulation & Dosing: Formulate Oxazine-7 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the compound daily via oral gavage at the predetermined dose (e.g., 40 mg/kg). The control group receives the vehicle only.

  • Monitoring: Measure tumor volume and body weight twice weekly. Monitor animals daily for any signs of distress or toxicity.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Necropsy: At the study endpoint, euthanize mice via an approved method. Excise the tumors and record their final weight.

  • Analysis: Calculate the percent Tumor Growth Inhibition (TGI) using the formula: [1 - (Mean Tumor Weight of Treated Group / Mean Tumor Weight of Vehicle Group)] x 100.

Conclusion

The validation of in vitro results through carefully designed in vivo studies is a non-negotiable step in drug discovery.[1][14] This guide demonstrates a logical, evidence-based pathway for advancing a promising 1,3-oxazine compound. By understanding the causality behind our experimental choices—from the MTT assay to the xenograft model—we build a robust and trustworthy data package. The successful translation of Oxazine-7's high in vitro potency into significant and well-tolerated in vivo efficacy validates its potential as a therapeutic candidate and provides the necessary confidence to proceed with further preclinical development.

References

  • Spectral Instruments Imaging. (n.d.). Why Transition from In Vitro to In Vivo Experiments? Retrieved from Spectral Instruments Imaging website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEcg3B1RyhLDDseOR4UQCvFGWlTPS1SwOUww5VAbDRiI4JwQZQddFXrAiWmBQ7gfeEz2SQK010BqthyGbUOpx460Q9GLtM8rWfWvdWtvDjS10zXmhajnJsHUCfeygV6Tfc7nfoLw5NxiOBhHlJT7gl6ykuFvtafufgLy2y-iEYEq5OsllcdGCftF0OjBOR18QaPxvRA9A=]
  • Sygnature Discovery. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved from Sygnature Discovery website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpS0sZ1TzC97sjDhzti6G3wm30pKXmZpwf9cKB6aO01fUk2Ew14Gsl5sX0ENMrIbXZaqA1EvEHYsZ4FHw6IeSo1KoOCjpZ4SoXRbrLbibvmhNMvE7NMPetiBvq0_AhGTO6cUHHMk3Op2z2kKTr62603M6zcc-giHTk8WODr4bR1cafWaebX43gGVkkDMqqzZ3RbpH5vYFt-XZm84gT6h9Gcgv1_wPeMA==]
  • Chaitra, G., & Rohini, R.M. (n.d.). Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. Der Pharma Chemica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB-hf8YtyYFabUyvynWvk_KHlkXRLfvK6OEV6kvYGRIzzyiaPJOInbo3bYb2kbjQnnbfU8R1C2sp42Q1RFJevdb2i5BdS2WQ6YWyVTdzoXc6aMyKpfIsmeFWZenmtOQF5vm4HXvG0QhAK4bfXEUo7yy5Iiojo3gqNB7ogww2H0n7kJ4dQQjzkzonhHsNuYoq8kCod7ikHtHS67Ij7D-wB9zIx_neogoPwE9icZ7bujClw=]

  • Chaitra, G., & Rohini, R.M. (n.d.). Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. OMICS International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOgDHcPO8l4Z6Nr80JXeAkiEbkrJ2AlAssBzKOydWfGnCaB_jmOVKrURcn8tb1Ywv35LUQG4z0qpA1OyBSKj3K-nkkTXncCLYg2BYg0CIxAlhFa7Wf7eOgeNYeHUFTFaaIXPJjmgWIsxzdE1Kwqfvp6BbBrqRI0oYpWPdVaAenRR5-xs-SM2WR4FD7z63fjpVtYNV4N7NfjmbO__6SfIn1MfpXDNdCLsYrxwk=]

  • bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Retrieved from bioaccess website. [https://vertexaisearch.cloud.google.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of Novel Compounds. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZCMOPSsA_34gYU-crz-yKrXITND9xJnKdM7_1C1Po0UqaOGy-_qUswS1tS9FexOCjvnlfd5YjZEAj6G_dw4p18ETBaiVzFi00frBtAStQ6BuZUfu6ydKU8bKvVyC3KUXsx31jmZOTEkyLYt8-Z_kL1YWmZtyVeyGeV88p7GLylqhmBMenCiTOMtgHPFghi5nyYvVu64MEMgN88OFagjQ4bMe5UVU=]
  • Ozturkcan, S. A., Turhan, K., & Turgut, Z. (2011). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan, 33(6), 939. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPW1j3q_fNEM20MJ655LQyBov1sxXiHu9TkYe_4-kfwbN-wJZ5H_2p1JsFGOLIFcKYovFF_CepzcpT6YA8OvVh61qdQ4UJji2ksCUAQC9wnTNHC1NHb6qygPPmonj-cLI-DU56FEPN3DVr7GYxihs=]
  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from International Journal of Pharmacy and Biological Sciences website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAD08-KqePbdreKCFGQzI2o5A8fc4qh09gAxwriv6jcvJ1n-KlWNWt4JAxqhEqi9765ufw_0bJ4BB2GGOMatgOSpyT3l34cxjeO7t8nndiZm56eEp2AGMKprvUyP8=]
  • Saeidnia, S., Manayi, A., & Abdollahi, M. (2015). From in vitro Experiments to in vivo and Clinical Studies; Pros and Cons. Current Drug Discovery Technologies, 12(4), 218-224. doi:10.2174/1570163813666160114093140 [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0l8z-YA6C9zVAnQAhjb6F4j0D2GV7l9cL6BPbdLxf3jN80DGK962FE9TuzbqklwpuJoeRcxSEMMZ2YAYPdw--I05CjrWa5qbx2x138AeKMNeCYjmYcNrhG2Ydl28GzCl1Vjg=]
  • Lestellu, L., et al. (n.d.). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDQI5VQOXl3ouMJu72NiNaeb6xbuyhYam-MIkfXpjtaZW3C6IyZUv_KpGaSMZo_MRJIvIU34nD4jOB8IVbEByMhTFN4gHGKocI6TfjOAmYe20dJNAnPCIO2-Np_lD_IYF9S3GHlJbejh7E-g==]
  • ResearchGate. (n.d.). Design, synthesis, characterization and evaluation of some 1,3-oxazine derivatives as potent antimicrobial agents. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKDqwqkZ1MfKXPjl7ct5aT_oXtFSMJCVQtGO5_YjJDqfpb1Lgwxg71UAutVfilkgtlyItYRnBg756yKG14YeZfkK_1hAjEhgtL2MR7O8jgVeKPcE_Vek5WHmImL52Tz_vH8T9U2Mb28n8PnDNRHpW5t6PnpPMoGrhVMGCEtvLveHNGRlAMfRxxzB-ry_jm2ynLmKKsXTNX6u-Gt63OzWkYOApS-c8bWgOSv0YWJuTq68ElgDT7Vpns5wRU42c-lqWTvctjcz2akqsaalcAixuoZnwMXtFtdL8gR-7O]
  • Khaturia, S. (2022). Synthesis of New Schiff Base of 1,3-Oxazine and 1,3-Thiazine Derivatives Derived from 4-Phenyl Substituted Chalcones and Evaluation of their Antibacterial Activity. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEejVijqphlveXu39iGctFQfLmAEx9yeBruX5U2n0Hr7Zgd1f3jC3avzS2xnWt7IW7IprOMqHGWZbRyRi2gYJd5wLMh3if5DW2vDLnA1icvuRgJaF9d-jTpRpvzE_gpeVtjpxKElCkchaFwU6UU8cQ4Dhsx7V9ST-Pq7nLz4Q9vQlh_3k9Pp8LXy-GzIQNkMjMeiGLtC3YBtQpt3HS6pe3K2ZAaFTc42YLNEnqecyvm-9QZSLuZTFAWpvl1KGWAdysC7dmzBoHhT_SHGcpICIJ75Xm2XipzVXI6QAU7Tjxiy3VMsjbpN4Onjx2mF4mhHdBHlPuu1OTUtsVJQgY95Y8kcOOokooJSJPwg5TUqUZl]
  • ResearchGate. (n.d.). In Vitro to In Vivo translational model. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgYVACRLCdW_0A0cULznfXifjjLeLoi5yVFlhXt7IGUoUIl03AMX75OO4DbJK2279F-7B29NnX6LhXXgmoq_uMHRek_jbspRV3EWOb_QU2MNz5FoDHM94OG2yyvkEv7j1eH00fqpZfVcjCHtVyuCq81NV7MfHEcZy3Ps-EiNQCRtNZmpkAFzYa0nBWYrXl9vt6Bd5u]
  • ResearchGate. (n.d.). Anti-inflammatory activity of 1,3-oxazine derivatives 4a-n against.... Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_aAFxl3NPDHoWH2WDgaM_4cosoCicaqELEV4w_x-CQNdS0RC3ikPSJeGUlSMnubw37gMgcyM5EzpiSfbAhU_sef1ejktuI7NpgA07bXAC6rHFrDQP3C4YKlj3lcISDej1YarrR-rl4zPjbJpHWsTiZ9dmygnJcgbMOuQgunBsk-VzFRmsnMjnLqX7NvfIuIpGZlhUhOWXr0AmUBZxzDhmJQIw3-kEuYKcZmBsMhT5QmQwDTScpLUklf2UZ5M=]
  • Ekowati, J., et al. (n.d.). In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbOKflI3QRVg_2Ijpok-Ng-yJWI9G6_H7O3Uf4h98BAA6HK_npHo-MmFPsTr4fbkxIB5x1F3NR3PP5udQQjlDasMIpVLRfQaPrTYSrKKJ_Yp-33rC9ytGNccDtpzp7PLC7HJPt1Il6nUhnUrg=]
  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from NCBI Bookshelf website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErXu0mZmr0KAx1h0csNGK0KgINv0Ch7gnMouEa2lU_OPDEf06wZPRkqalhM5nK_6SOgXKlgW9YtMgwbQ9ejWZflpiw-ozKMVqBxFJ_CDja_g-rx__gBjmzb17xynLmQeWYyip1ers=]
  • Kilcoyne, A., O'Connor, D., & Ambery, P. (Eds.). (2013). In vitro and in vivo testing of new compounds. In Pharmaceutical Medicine. Oxford University Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJn-3ls7A2UpWx151Q0BcwvtbDB6ru2kAk1N6NqRUa5b0SJ-X8X8yEWPAaujalESheX7t6XHEdcHKYw3bWJqvyUeDVEdcl3LP6LGDwERj6LBZXgGjyVm39IQyohkDzMteJoSV1YDqB_5RVur8Pe14=]
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgVQQlI922cqteGGySy360q2Gx4d-OkXCFQ8yxq87nJHt3nkZ2QV8TSOc8rbnTeKk36aB82ZRqwcBP0N7sHOkwJCZ2iFKlf_X7DZ_vCLRypNFs7qRsj-w5I4_YQKgWebpgIABybCD1l0fGpptiKw==]
  • PubMed Central. (n.d.). Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgmmRmt2X6Kuk5TNpGe3uEA07qXkFeb-TiE1sqCp1v3AnPlQxHV4wnCbTzpNRTqzA8dUIwkPYHUxsC5GUPctWtDrLTWo4JqI1yu6QPsBaJ4JD-yk6LlFei8OBjhgFgVVzK-A75-YKm6H7mQg==]
  • (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExqiVDQBre_ihHclyIM1b7q1H3l1y3P24LQf7QFhi3f9PxspVgHUcxnDdqiC-Po0EJvIQYXGwSu4zJbfyzdnkYZmEl8OlIneUE4M8PinTllAWTubcmit6ovu5y0aia5q-Zz00_owrFTbEO9XZ_kRmtCQZaz3FynibdCN2Wt4janTg7dy-I4pDnXb_AVmEyCMTYHp-Cf9Oj]
  • ACS Omega. (2022). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixzm-3KiY6KlVPjMmvqoMjXQXmy9m9npG7JKJva-rc3SHlmC1P77osb4SiHMQZWHPeNhnedwiqvIFqSc4x27aKPTMSfqfL2-s1R9ZRJA33xCtt_e9BMjnyho-5XYa9BoRqL4bwTyfLbWF8w==]

  • (n.d.). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRth7N78vg3bmo4AlZvknw_n1PdU7CWWrhhwqJaJ_jyGu4-sCWerWkOhpPzpIOEx41bVia5GeEhOARTJ94bjirIqa7S87hAIeCACyZlmUiFpn93Z2iB8hEw9tCIkUeT9r-y97_WHEsF-eJr9cw12fgil7mr60MSM0uKDOuir0rqp2jprAxwmgWP2K3HwqTvehm5AhgT3xQTxOg0RHijx6PcpmZ]
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSXjkbptELzY2TAYOoPkbDwTyNoFrioBhnOMXXqDTDeBr2Fj47QCKpEbjAfWh5lXhv7Y7dDcf4yUGlUE0rycjORz5ROWXHZv0O7226oOUnYBRXePYhOCWMVlRs2uJWefQ7WlECJ4sOPICedvjKdEXTE-Ew_683_g==]
  • ResearchGate. (2023). 1,3‐Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules. Retrieved from ResearchGate website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHtwTByMc2PPoqsd6FAimpSY883f3lArktri9qWWgbS36iYv0_hwTJyu7SXP_sv1WxeYp9pB4HJJqOviQVjAoTUldSSkpGT7MfxIKox1i5ece-0On5893m9C2ozebwC4Ia1-4O_XMLZg-qaIOQFLCeKcG6FMdmFSoCQPpE7nHsMO7dwX13xFHIzGbm-CQ577fmFHcvON9RoiDK-PX8klRjC0uFSpmV5EV5thqyu-jpAgvklPVho3ZQEslJBEw8jqTR25zXakEuj-hP]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,3-Oxazinan-2-imine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the specificity of a novel compound is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 1,3-Oxazinan-2-imine hydrochloride, a small molecule with potential therapeutic applications. We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and present a comparative analysis with structurally related alternatives.

Introduction to this compound and the Imperative of Cross-Reactivity Assessment

This compound is a heterocyclic compound featuring a cyclic guanidino-like moiety.[1][2] The guanidinium group is a common structural motif in biologically active molecules, often mimicking the side chain of arginine to interact with various biological targets. However, this structural feature also presents a potential for off-target binding, or cross-reactivity, with other molecules that recognize similar guanidino-containing ligands.

Undesired cross-reactivity can lead to a host of complications in drug development, including reduced efficacy, adverse side effects, and misleading experimental results. Therefore, a thorough investigation of a compound's cross-reactivity profile early in the development pipeline is not just a regulatory requirement, but a critical step in de-risking a therapeutic candidate.

This guide will focus on a common and powerful technique for assessing small molecule cross-reactivity: the competitive immunoassay.[3][4][5][6]

Designing a Cross-Reactivity Study: A Strategic Approach

The design of a robust cross-reactivity study hinges on the careful selection of an appropriate analytical method, a panel of relevant comparator compounds, and a clear understanding of the potential biological context.

The Rationale for Competitive ELISA

For small molecules like this compound, a competitive ELISA is often the immunoassay format of choice.[5][6][7] Unlike a sandwich ELISA, which requires the analyte to be large enough to be bound by two antibodies simultaneously, a competitive assay relies on the analyte competing with a labeled tracer for a limited number of antibody binding sites. This makes it ideal for detecting small haptens.[4] The degree of competition is inversely proportional to the concentration of the analyte in the sample, providing a sensitive measure of its binding affinity.

Selection of Comparator Compounds

To provide a meaningful assessment of cross-reactivity, a panel of comparator compounds should be selected based on structural similarity and potential for interacting with similar biological targets. For this hypothetical study, we will compare this compound with the following compounds:

  • L-Arginine: As the endogenous molecule mimicked by the guanidino group, its inclusion is essential to establish a biological baseline.

  • Guanidine Hydrochloride: A simple, non-cyclic guanidinium salt to assess the contribution of the core functional group to binding.

  • 1,3-Oxazinan-2-one: A structurally related compound where the imine group is replaced by a carbonyl group, to probe the importance of the imine for binding.[8][9][10]

  • Urea: A small molecule with some structural resemblance to the core of the test compound.[11]

  • Melamine: A triazine compound with multiple amino groups, which can present a different spatial arrangement of potential hydrogen bond donors and acceptors.[12]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Profiling

This protocol outlines a step-by-step procedure for assessing the cross-reactivity of this compound and its alternatives.

Materials and Reagents
  • High-binding 96-well microplates

  • Antibody specific to 1,3-Oxazinan-2-imine (hypothetically raised and characterized)

  • This compound

  • Comparator compounds: L-Arginine, Guanidine Hydrochloride, 1,3-Oxazinan-2-one, Urea, Melamine

  • 1,3-Oxazinan-2-imine conjugated to a carrier protein (e.g., BSA) for coating

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Microplate reader

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coating: Plate coated with 1,3-Oxazinan-2-imine-BSA conjugate Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking: Unbound sites blocked with BSA Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Incubation 5. Incubation: Add sample/standard (competitor) and primary antibody Washing2->Incubation Washing3 6. Washing Incubation->Washing3 SecondaryAb 7. Add Enzyme-labeled Secondary Antibody Washing3->SecondaryAb Washing4 8. Washing SecondaryAb->Washing4 Substrate 9. Add Substrate Washing4->Substrate Stop 10. Stop Reaction Substrate->Stop Readout 11. Read Absorbance Stop->Readout

Caption: Workflow for the competitive ELISA.

Step-by-Step Procedure
  • Coating: Dilute the 1,3-Oxazinan-2-imine-BSA conjugate in Coating Buffer to a pre-determined optimal concentration. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of this compound (standard curve) and each comparator compound in Assay Buffer.

    • Add 50 µL of the standard or comparator compound solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Addition: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading the Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for each compound. The concentration of each compound that results in 50% inhibition of the maximum signal (IC50) is then determined. Cross-reactivity is typically expressed as a percentage relative to the parent compound (this compound).

Cross-Reactivity (%) = (IC50 of 1,3-Oxazinan-2-imine HCl / IC50 of Comparator Compound) x 100

Hypothetical Comparative Data

The following table presents plausible data from our hypothetical cross-reactivity study.

CompoundIC50 (µM)Cross-Reactivity (%)
1,3-Oxazinan-2-imine HCl 1.5 100
L-Arginine35.24.26
Guanidine HCl89.71.67
1,3-Oxazinan-2-one> 1000< 0.15
Urea> 1000< 0.15
Melamine450.10.33
Interpretation of Results
  • High Specificity: The antibody demonstrates high specificity for this compound.

  • Minor Cross-Reactivity with L-Arginine: There is a low but measurable cross-reactivity with L-Arginine, which is expected given the guanidino-like moiety. This suggests that at high concentrations, L-Arginine could potentially interfere with assays or biological functions involving the target compound.

  • Low Cross-Reactivity with Guanidine HCl: The even lower cross-reactivity with simple guanidine suggests that the cyclic structure of 1,3-Oxazinan-2-imine is a key feature for antibody recognition.

  • Negligible Cross-Reactivity with Analogues: The lack of significant cross-reactivity with 1,3-Oxazinan-2-one highlights the critical role of the imine group in the antibody-antigen interaction. Similarly, urea and melamine show negligible binding, indicating that the overall shape and electronic properties of the target molecule are highly specific.

The following diagram illustrates the principle of antibody cross-reactivity.

Antibody_Cross_Reactivity cluster_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Target Target Analyte (1,3-Oxazinan-2-imine) Antibody1 Specific Antibody Target->Antibody1 High Affinity Binding Related Related Compound (e.g., L-Arginine) Antibody2 Specific Antibody Related->Antibody2 Low Affinity Binding

Caption: Principle of antibody specificity and cross-reactivity.

Conclusion and Future Directions

This guide has provided a comprehensive overview of how to design, execute, and interpret a cross-reactivity study for this compound using a competitive ELISA format. The hypothetical data demonstrates a compound with a favorable specificity profile, a crucial attribute for any therapeutic candidate.

While immunoassays are a powerful tool, it is important to corroborate these findings with other analytical techniques. Methods such as Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI) can provide real-time kinetic data on binding interactions.[13] Additionally, functional assays using cell-based or in vivo models are necessary to confirm that the observed in vitro specificity translates to the desired biological effect without off-target consequences.

By employing a multi-faceted and rigorous approach to cross-reactivity assessment, researchers can build a strong foundation for the successful development of novel small molecule therapeutics.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1,3-Oxazinan-2-one. National Center for Biotechnology Information. Available from: [Link]

  • Thompson, A. M., et al. (2017). 7-Substituted 2-Nitro-5,6-dihydroimidazo[2,1-b][1][14]oxazines: Novel Antitubercular Agents Lead to a New Preclinical Candidate for Visceral Leishmaniasis. Journal of Medicinal Chemistry. Available from: [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Wang, X., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available from: [Link]

  • Wilson, D. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. Available from: [Link]

  • Kim, J., et al. (2023). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega. Available from: [Link]

  • Zhang, Y., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. PubMed Central. Available from: [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. Available from: [Link]

  • Ella-Menye, J. R., et al. (2005). New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Available from: [Link]

  • Bykov, M., et al. (2023). Stabilization of Fully Deprotonated Melaminate Anions (C3N6)6−. Journal of the American Chemical Society. Available from: [Link]

  • Giammona, D. A., et al. (2022). Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine. JACS Au. Available from: [Link]

  • Epps, S. V., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. PubMed Central. Available from: [Link]

  • Gee, S. J., et al. (2016). Non-competitive immunoassays to detect small molecules using nanopeptamers. Google Patents.
  • Islam, S., et al. (2023). Production Techniques for Antibacterial Fabrics and Their Emerging Applications in Wearable Technology. MDPI. Available from: [Link]

  • Chaitra, G., & Rohini, R. M. (2018). Synthesis and Biological Activities of[1][14]-Oxazine Derivatives. Der Pharma Chemica. Available from: [Link]

  • Mori, A., et al. (1996). Guanidino compounds generate reactive oxygen species. Biochemistry and Molecular Biology International. Available from: [Link]

  • ResearchGate. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Available from: [Link]

  • AxisPharm. Small Molecule Analysis. Available from: [Link]

  • Wikipedia. Urea. Available from: [Link]

  • Global Substance Registration System. 1,3-OXAZINAN-2-ONE. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Inhibitors: The Case of 1,3-Oxazinan-2-imine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, novel chemical entities like 1,3-Oxazinan-2-imine hydrochloride present both an opportunity and a challenge. While its structure is defined, its biological target and mechanism of action are not yet widely characterized in public scientific literature.[1][2] This guide provides a comprehensive framework for researchers to navigate this common scenario. It moves beyond a simple comparative analysis to establish a robust, scientifically-grounded workflow for target identification and subsequent benchmarking.

The core directive of this guide is to demonstrate how to approach the evaluation of a novel compound, using this compound as a case study. We will hypothesize a plausible target based on structurally related compounds and then meticulously outline the experimental process for benchmarking it against known, potent inhibitors of that target.

Part 1: The Foundational Step—Target Identification

Before any benchmarking can occur, the molecular target of the novel compound must be identified. This is a critical step that underpins the entire discovery and development process.[3][4] An effective strategy combines computational, biochemical, and cell-based approaches.

1.1. Initial Assessment & Hypothesis Generation

Given the absence of direct biological data for this compound, we turn to structural similarity and data from related compounds. While not definitive, this can provide a valuable starting point. For instance, other heterocyclic compounds have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs).[5] MAOs are key enzymes responsible for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine, making them significant drug targets for neurological disorders.[6][7]

For the purpose of this guide, we will proceed with the working hypothesis that this compound may exhibit inhibitory activity against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B) .

1.2. Experimental Workflow for Target Identification & Validation

A multi-pronged approach is essential to confidently identify the molecular target.[3]

G cluster_0 Phase 1: Target Hypothesis & Initial Screening cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Validation & Mechanism of Action A Computational Modeling (Target Prediction) C Initial Biochemical Screen (e.g., MAO-A/B Activity Assay) A->C B Broad Phenotypic Screen (e.g., Cell Viability, Neurotransmitter Uptake) B->C D Affinity Chromatography- Mass Spectrometry C->D If hit E Cellular Thermal Shift Assay (CETSA) C->E If hit F In Vitro Enzyme Kinetics (IC50, Ki, MOA) D->F G Cell-Based Target Engagement Assays (e.g., InCELL Hunter™) E->G F->G G A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Enzyme to 96-well plate A->B C Add Inhibitor Dilutions (Test & Benchmark) B->C D Pre-incubate (15 min @ 37°C) C->D E Add Substrate & Detection Reagent D->E F Kinetic Read (Fluorescence Plate Reader) E->F G Calculate Reaction Rates & % Inhibition F->G H Plot Dose-Response Curve & Determine IC50 G->H

Caption: Experimental Workflow for IC50 Determination.

Part 3: Data Interpretation and Comparative Analysis

The primary output of this benchmarking study will be the IC50 values for each compound against both MAO-A and MAO-B. This allows for a direct comparison of potency and selectivity.

3.1. Quantitative Data Summary

The results should be summarized in a clear, tabular format.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-B IC50 / MAO-A IC50)
1,3-Oxazinan-2-imine HCl Experimental ValueExperimental ValueCalculated Value
Clorgyline (Reference) ~1.2 [8]~1900 [8]~1583
Pargyline (Reference) ~11.5 [9][10]~8.2 [9][10]~0.71

Note: Reference IC50 values can vary based on experimental conditions. The values presented are representative.

3.2. Analysis of Results

  • Potency: A lower IC50 value indicates higher potency. The experimental IC50 for this compound will directly show its potency relative to Clorgyline and Pargyline.

  • Selectivity: The selectivity index quantifies the preference of the inhibitor for one MAO isoform over the other.

    • A high selectivity index (>10) for MAO-A suggests a selective MAO-A inhibitor.

    • A low selectivity index (<0.1) suggests a selective MAO-B inhibitor.

    • A selectivity index around 1 indicates a non-selective inhibitor. [] 3.3. Determining the Mechanism of Inhibition (MOI)

Further kinetic studies are required to determine if the inhibition is reversible (e.g., competitive, non-competitive) or irreversible. This involves measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. [12]Plotting the data using methods like the Lineweaver-Burk plot can elucidate the mechanism of inhibition. [13]This is a critical step, as the reversibility of an inhibitor has significant pharmacological implications. [6][14]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of a novel compound, this compound. By first establishing a method for target identification and then detailing a precise protocol for comparative inhibitor analysis, researchers can generate the high-quality, reproducible data necessary for advancing a compound through the drug discovery pipeline. The causality behind each experimental choice, from the selection of benchmark inhibitors to the parameters of the kinetic assay, is grounded in established biochemical principles to ensure a self-validating and trustworthy study.

References

  • Shutterstock. Pargyline Irreversible Selective Monoamine Oxidase Mao-b Stock Illustration 1365780986. [Link]

  • Wikipedia. Pargyline. [Link]

  • BioAssay Systems. MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary. [Link]

  • ResearchGate. Effects of clorgyline (specific MAO-A inhibitor) and deprenyl (specific... [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. [Link]

  • Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. [Link]

  • National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery. [Link]

  • ACS Publications. Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library | ACS Pharmacology & Translational Science. [Link]

  • Drugs.com. List of MAO inhibitors + Uses & Side Effects. [Link]

  • PubMed Central. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. [Link]

  • YouTube. InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]

  • Patsnap Synapse. What MAO inhibitors are in clinical trials currently? [Link]

  • ScienceDirect. Identifying novel drug targets with computational precision. [Link]

  • ResearchGate. Enzyme inhibitors: (how to differentiate) specific vs nonspecific inhibitors? [Link]

  • Stanford Libraries. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. [Link]

  • PubChem. This compound | C4H9ClN2O | CID 91623494. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • ResearchGate. A Clinician's Guide to Monoamine Oxidase Inhibitors. [Link]

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • National Institutes of Health. This compound | C4H9ClN2O | CID 91623494 - PubChem. [Link]

  • gsrs. 1,3-OXAZINAN-2-ONE. [Link]

  • National Institutes of Health. 1,3-Oxazinan-2-one | C4H7NO2 | CID 641496 - PubChem. [Link]

Sources

A Strategic Guide to Confirming the Mechanism of Action of 1,3-Oxazinan-2-imine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific inquiry. A critical milestone in this journey is the unambiguous confirmation of the compound's mechanism of action (MoA). This guide provides an in-depth, strategic framework for elucidating the MoA of 1,3-Oxazinan-2-imine hydrochloride, a novel compound featuring a cyclic guanidine moiety—a structural motif present in numerous pharmacologically active agents.[1][2]

Given the limited public data on this specific molecule[3][4], we will proceed with a hypothesis-driven, multi-tiered approach. This strategy begins with broad, unbiased screening to identify potential targets and culminates in precise, quantitative validation of target engagement and downstream functional effects. This guide is designed not as a rigid template, but as a logical workflow, explaining the causality behind each experimental choice to ensure a scientifically sound and self-validating investigation.

Part 1: Hypothesis Generation - Uncovering Potential Biological Targets

Before embarking on extensive wet-lab experiments, a foundational understanding of the compound's likely biological space is essential. The structure of this compound, containing a 1,3-oxazine ring and a cyclic imine (guanidine-like) group, suggests potential interactions with a variety of biological targets known to bind such motifs.[1][5][6][7]

Initial Steps:

  • In Silico Analysis: Utilize computational tools and databases (e.g., ChEMBL, PubChem, SwissTargetPrediction) to screen for structural analogs and predict potential protein targets based on chemical similarity. This step can rapidly generate a list of putative targets, such as kinases, ion channels, or enzymes that recognize guanidinium groups.

  • Phenotypic Screening: Conduct high-content imaging or multi-well plate-based phenotypic screens across diverse cancer cell lines or other relevant cellular models. Observing a specific phenotype (e.g., apoptosis, cell cycle arrest, morphological changes) provides a functional starting point and helps prioritize subsequent target deconvolution efforts.[8]

  • Broad Panel Screening: If resources permit, screen the compound against large, commercially available panels of recombinant enzymes (e.g., KinaseScan®, CEREP panel). This can quickly identify direct interactions and provide an initial assessment of selectivity.

The collective data from these initial steps will form the basis of a testable hypothesis. For the purpose of this guide, let us hypothesize that our screening efforts suggest this compound induces apoptosis by inhibiting a specific, yet-to-be-confirmed kinase, which we will refer to as "Kinase X."

Part 2: Target Deconvolution and Validation - From Hypothesis to Confirmation

With a working hypothesis, the next phase involves a systematic process of confirming the direct molecular target and validating its role in the observed cellular phenotype. We will employ a suite of modern, complementary techniques.

Experimental Workflow for MoA Confirmation

The following diagram illustrates a logical workflow for moving from a hypothesized target to full MoA validation.

MoA_Workflow cluster_0 Phase 1: Hypothesis & Target ID cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Pathway & Functional Validation in_silico In Silico Screening (Target Prediction) hypothesis Formulate Hypothesis: 'Compound binds Target X' in_silico->hypothesis phenotypic Phenotypic Screening (Functional Effect) phenotypic->hypothesis unbiased_screen Unbiased Screen (CRISPR, Proteomics) unbiased_screen->hypothesis cetsa Direct Target Engagement (CETSA) hypothesis->cetsa Test direct binding nanobret Live-Cell Engagement (NanoBRET) cetsa->nanobret Confirm in live cells binding_assay Biochemical Affinity (Competitive Binding) nanobret->binding_assay Quantify affinity downstream Pathway Analysis (Western Blot) binding_assay->downstream Investigate pathway knockout Genetic Validation (Target Knockout/Knockdown) downstream->knockout Validate target necessity rescue Rescue Experiment (Overexpression) knockout->rescue Confirm specificity moa Mechanism of Action Confirmed rescue->moa

Caption: A strategic workflow for Mechanism of Action (MoA) confirmation.

A. Unbiased Target Identification with CRISPR-Cas9 Screening

To complement our hypothesis, an unbiased genetic screen can identify genes that, when knocked out, confer resistance to this compound. This is a powerful method for target deconvolution.[9][10][11][12]

Experimental Protocol: Pooled CRISPR-Cas9 Knockout Screen

  • Library Transduction: Transduce a Cas9-expressing cell line (e.g., A549, HeLa) with a pooled genome-wide sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive a single sgRNA.

  • Drug Selection: After a recovery period, split the cell population into two groups: one treated with a vehicle control and the other with a lethal concentration (e.g., GI₅₀) of this compound.

  • Cell Harvesting: Culture the cells for 14-21 days, allowing for the enrichment of drug-resistant populations. Harvest genomic DNA from both the initial (T₀) and final (vehicle and treated) cell populations.

  • Sequencing & Analysis: Amplify the sgRNA-encoding regions from the genomic DNA via PCR and perform next-generation sequencing. Bioinformatic analysis will identify sgRNAs that are significantly enriched in the drug-treated population compared to the vehicle control. The genes targeted by these sgRNAs are candidate targets or essential pathway members.[13]

B. Confirming Direct Target Engagement with CETSA

The Cellular Thermal Shift Assay (CETSA) is an indispensable tool for verifying direct binding between a compound and its target protein in a physiological context (i.e., within intact cells or cell lysates).[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[17][18]

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Treatment: Treat intact cells with a range of concentrations of this compound for 1-2 hours. Include a vehicle-only control.

  • Thermal Challenge: Harvest the cells, resuspend them in a buffer, and heat the cell suspensions at a single, optimized temperature (e.g., the Tₘ of the unbound target protein) for 3 minutes.

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the aggregated, denatured protein via centrifugation.

  • Quantification: Analyze the amount of soluble Kinase X in the supernatant using a detection method like Western Blot or an AlphaScreen®-based immunoassay.[16]

  • Data Analysis: Plot the amount of soluble Kinase X against the drug concentration. A dose-dependent increase in soluble protein indicates target stabilization and thus, direct engagement.

C. Quantifying Live-Cell Target Engagement with NanoBRET™

To measure target engagement in real-time within living cells, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a superior choice.[19][20][21] This proximity-based assay measures the energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor).[22][23]

Experimental Protocol: Competitive NanoBRET™ Assay

  • Cell Line Generation: Create a stable cell line expressing Kinase X fused to NanoLuc® luciferase at near-endogenous levels.

  • Assay Setup: Plate the cells and treat them with a constant, low concentration of a cell-permeable fluorescent tracer known to bind Kinase X.

  • Compound Titration: Immediately add a serial dilution of this compound.

  • Signal Detection: After a brief incubation (e.g., 2 hours), add the NanoLuc® substrate (furimazine) and measure the donor and acceptor emissions using a plate reader equipped for BRET measurements.[23]

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates that it is displacing the fluorescent tracer, confirming competitive binding at the target site.

Part 3: Comparative Analysis and Pathway Characterization

Confirming direct binding is necessary but not sufficient. A robust MoA study must also quantify the compound's potency and selectivity and demonstrate its effect on the downstream signaling pathway.

Comparative Performance Against an Alternative Inhibitor

Here, we compare this compound ("Compound O2I") with a known, well-characterized inhibitor of Kinase X ("Reference Kinase Inhibitor").

Parameter Compound O2I (1,3-Oxazinan-2-imine HCl) Reference Kinase Inhibitor Experimental Method
Biochemical Potency (IC₅₀) 50 nM15 nMIn vitro competitive binding assay[24][25][26]
Cellular Target Engagement (EC₅₀) 200 nM80 nMNanoBRET™ Target Engagement Assay[19]
Cellular Potency (GI₅₀) 500 nM250 nMCell Proliferation Assay (e.g., CellTiter-Glo®)
Selectivity (S-Score at 1µM) 0.02 (highly selective)0.10 (selective)Kinase Panel Screen (468 kinases)
Target Stabilization (ΔTₘ) +5.2 °C+6.5 °CCETSA Melt Curve Analysis[15]

This table contains representative data for illustrative purposes.

Validating Downstream Pathway Modulation

If Compound O2I truly inhibits Kinase X, we expect to see a corresponding decrease in the phosphorylation of its known downstream substrate, "Substrate P."

Signaling_Pathway Compound 1,3-Oxazinan-2-imine HCl KinaseX Kinase X Compound->KinaseX Inhibition pSubstrateP p-Substrate P KinaseX->pSubstrateP Phosphorylation SubstrateP Substrate P Apoptosis Apoptosis pSubstrateP->Apoptosis Signaling Cascade

Caption: Proposed signaling pathway for 1,3-Oxazinan-2-imine HCl.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment: Treat your chosen cell line with increasing concentrations of Compound O2I for a defined period (e.g., 6 hours).

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Substrate P (p-Substrate P) and total Substrate P. Also, probe for an apoptosis marker like cleaved PARP. Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Detection and Analysis: Use chemiluminescent detection to visualize the bands. A dose-dependent decrease in the p-Substrate P signal, coupled with an increase in cleaved PARP, would strongly support the proposed MoA.

Conclusion

Confirming the mechanism of action of a novel compound like this compound is a multi-faceted endeavor that demands a logical and evidence-based strategy. By integrating unbiased genetic screens, direct biophysical validation of target engagement (CETSA, NanoBRET™), quantitative comparison with known alternatives, and functional validation of downstream signaling, researchers can build a compelling and irrefutable case for a specific MoA. This structured approach not only validates the primary target but also provides critical insights into the compound's cellular activity, selectivity, and therapeutic potential, paving the way for rational drug development.

References

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., & Landegren, U. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10999–11009. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. [Link]

  • Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2468–2480. [Link]

  • Machleidt, T., et al. (2015). NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology, 10(8), 1797–1804. [Link]

  • Ostrowska, K., & Olejarz, W. (2007). Biological activities of guanidine compounds. PubMed. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Stoddart, L. A., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Pharmacology, 10, 233. [Link]

  • D4 Pharma. (2021). Solving the Problem of Deconvolution Using CRISPR-Cas9. D4 Pharma. [Link]

  • Wang, G., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science, 8(10), 1438–1446. [Link]

  • Wang, G., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]

  • Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Nuvisan. [Link]

  • Stoddart, L. A., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. PMC - NIH. [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1982). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. PMC - NIH. [Link]

  • Gilbert, L. A., et al. (2018). CRISPR approaches to small molecule target identification. PMC - PubMed Central. [Link]

  • Zettner, A., & Duly, P. E. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 687–691. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix International. [Link]

  • Allucent. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Allucent. [Link]

  • Zhang, Y., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PMC - PubMed Central. [Link]

  • Kalirajan, R., et al. (2012). Synthesis and Biological Activities of[14][16]-Oxazine Derivatives. Der Pharma Chemica, 4(3), 1144-1149. [Link]

  • Wang, Y., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. [Link]

  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA). Sygnature Discovery Nottingham. [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Creative Bioarray. [Link]

  • Fülöp, F., & Lázár, L. (2017). 1,3-Oxazines and their Benzo Derivatives. ResearchGate. [Link]

  • Califano, A. (n.d.). Drug Synergy and Mechanism of Action. Andrea Califano Lab. [Link]

  • Zhang, Y., et al. (2018). Bis-Cyclic Guanidines as a Novel Class of Compounds Potent against Clostridium difficile. PubMed. [Link]

  • Florida ExpertNet. (n.d.). Bis-Cyclic Guanidines as Antibacterial Agents. Florida ExpertNet. [Link]

  • Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129. [Link]

  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. [Link]

  • Sallal, Z. S. (2023). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives. Baghdad Science Journal. [Link]

  • Krishnakumar, K., & Dhanya, V. S. (2013). BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research, 4(11), 29-36. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. [Link]

Sources

A Comparative Guide to the Synthesis of 1,3-Oxazinan-2-imine Hydrochloride: Navigating Pathways to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, the 1,3-oxazinan-2-imine moiety, a cyclic guanidine embedded within a six-membered heterocycle, presents a compelling structural motif with potential applications in the development of new therapeutic agents. However, the successful and reproducible synthesis of its hydrochloride salt, 1,3-Oxazinan-2-imine hydrochloride, is paramount for consistent downstream biological evaluation and further structural elaboration.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering a critical analysis of their respective methodologies, potential challenges, and key factors influencing experimental reproducibility. By examining the causality behind experimental choices, this document aims to equip researchers with the insights necessary to select and optimize a synthetic strategy that aligns with their specific research goals and resources.

Unveiling the Target: Chemical Identity of this compound

This compound is a salt of a cyclic guanidine. The core structure features a 1,3-oxazinane ring with an imine functional group at the 2-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological testing.

Caption: Structure of this compound.

Method 1: Direct Cyclization of 3-Aminopropanol with Cyanogen Bromide

This approach represents a direct and convergent synthesis of the target molecule. The reaction proceeds via the nucleophilic attack of the amino group of 3-aminopropanol on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization facilitated by the hydroxyl group.

Experimental Workflow

Method_1_Workflow reagents 3-Aminopropanol Cyanogen Bromide Inert Solvent (e.g., THF) reaction Reaction Setup - Inert atmosphere (N2 or Ar) - Low temperature (0 °C) - Controlled addition of CNBr reagents->reaction 1. Combine cyclization Intramolecular Cyclization - Gradual warming to RT - Stirring for 12-24h reaction->cyclization 2. React workup Work-up - Filtration of byproducts - Concentration of filtrate cyclization->workup 3. Isolate purification Purification - Recrystallization (e.g., Ethanol/Ether) workup->purification 4. Purify product 1,3-Oxazinan-2-imine hydrobromide purification->product salt_formation Salt Conversion (Optional) - Treatment with HCl source product->salt_formation final_product 1,3-Oxazinan-2-imine hydrochloride salt_formation->final_product Method_2_Workflow cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Imine Formation reagents1 3-Aminopropanol Urea or Phosgene equivalent reaction1 Cyclization to Carbamate - Heating - Removal of byproducts reagents1->reaction1 intermediate 1,3-Oxazinan-2-one reaction1->intermediate reagents2 1,3-Oxazinan-2-one Aminating agent (e.g., PCl5/NH4Cl) intermediate->reagents2 reaction2 Conversion to Imine - Anhydrous conditions - Heating reagents2->reaction2 product 1,3-Oxazinan-2-imine hydrochloride reaction2->product

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Oxazinan-2-imine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents, such as 1,3-Oxazinan-2-imine hydrochloride, is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

Immediate Safety and Handling: The First Line of Defense

Before any disposal procedures are initiated, it is imperative to handle this compound with the appropriate precautions. The hydrochloride salt form suggests that the compound is likely a solid at room temperature and may be corrosive. The imine functional group can be reactive, particularly with strong acids, bases, or oxidizing agents.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any capacity—from initial use to final disposal—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

  • Respiratory Protection: While not always necessary for handling small quantities of non-volatile solids, a respirator may be required if the material is being handled in a way that could generate dust or aerosols. Always work in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Response

Preparedness for accidental spills is a non-negotiable aspect of laboratory safety.[1] In the event of a spill of this compound, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Containment: For solid spills, carefully sweep or scoop the material to prevent dispersal. For liquid spills (if the compound is in solution), use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Cleanup: The contained material should be collected into a clearly labeled, appropriate waste container.

  • Decontamination: The spill area should be decontaminated with a suitable cleaning agent, followed by a thorough rinsing with water. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

The Core of Disposal: A Step-by-Step Protocol

The guiding principle for the disposal of any hazardous chemical is to ensure that it is done in a manner that is safe for personnel and the environment. The following protocol outlines the necessary steps for the proper disposal of this compound.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process.[1]

  • Dedicated Waste Container: A dedicated, clearly labeled hazardous waste container must be used for all this compound waste. This includes any unused or expired material, as well as contaminated items such as pipette tips, weighing boats, and gloves.

  • Labeling: The container must be labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (likely to include "Corrosive" and "Acute Toxicity"), and the date of accumulation.

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[2][3]

On-site Neutralization (Not Recommended for Routine Disposal)

While the neutralization of some chemical waste can be performed in a laboratory setting, it is generally not recommended for compounds like this compound without a thorough understanding of the reaction products and potential hazards. The hydrolysis of the imine group could lead to the formation of other potentially hazardous compounds.

For informational purposes, a general neutralization procedure for a hydrochloride salt would involve the slow addition of a weak base, such as sodium bicarbonate, to an aqueous solution of the compound until a neutral pH is achieved. However, this should only be attempted by experienced chemists with appropriate safety measures in place and a clear understanding of the potential byproducts.

For the vast majority of laboratory settings, direct disposal through a licensed hazardous waste management company is the safest and most compliant option.

Professional Hazardous Waste Disposal

The most responsible and compliant method for disposing of this compound is through a licensed hazardous waste disposal company.[1]

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of hazardous chemical waste.

  • Proper Documentation: Ensure that all required paperwork is completed accurately and accompanies the waste container. This will typically include a hazardous waste manifest.

  • Storage Pending Pickup: While awaiting pickup, the sealed and labeled waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area.

Workflow and Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_path Disposal Pathway Start Handling of this compound PPE Wear Appropriate PPE: - Safety Goggles/Face Shield - Chemical Resistant Gloves - Lab Coat Start->PPE Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation WasteGenerated Waste Generated (Unused chemical, contaminated items) Ventilation->WasteGenerated Segregation Segregate into a Dedicated, Labeled Container WasteGenerated->Segregation Storage Store in a Secure Hazardous Waste Area Segregation->Storage EHS_Contact Contact Environmental Health & Safety (EHS) Storage->EHS_Contact ProfessionalDisposal Arrange for Pickup by a Licensed Waste Disposal Company EHS_Contact->ProfessionalDisposal

Caption: Disposal workflow for this compound.

Quantitative Data and Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₄H₉ClN₂OPubChem[4]
Molecular Weight 136.58 g/mol PubChem[4]
IUPAC Name 5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloridePubChem[4]
Physical State Likely a solidInferred from hydrochloride salt form
Solubility Likely soluble in waterInferred from hydrochloride salt form

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of proper handling, segregation, and professional disposal, researchers can ensure that their scientific pursuits are conducted with the highest standards of responsibility. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91623494, this compound. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22557527, 1,3-Diazinan-2-imine hydrochloride. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(2-aminoethyl)-1,3-oxazinan-2-one hydrochloride. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

A Guide to Personal Protective Equipment for Handling 1,3-Oxazinan-2-imine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for handling 1,3-Oxazinan-2-imine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document is based on a conservative assessment of potential hazards derived from its chemical structure and established principles of laboratory safety.

Hazard Assessment and Precautionary Principle

A thorough review of available chemical databases reveals a lack of specific toxicological and hazard data for this compound. The chemical structure, featuring an imine functional group and its formulation as a hydrochloride salt, suggests potential for skin and eye irritation or corrosion, as well as possible respiratory tract irritation if inhaled as a dust.

Given the unknown toxicological profile, the precautionary principle must be applied. This means treating the substance as potentially hazardous until proven otherwise. All handling procedures and personal protective equipment (PPE) recommendations are therefore based on a conservative approach to minimize any potential exposure. It is imperative to conduct a site-specific risk assessment before commencing any work with this compound[1][2][3][4].

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to mitigate the risks of exposure when handling chemicals with unknown hazards[5][6]. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Justification
Eye and Face Protection ANSI-approved safety goggles and a face shieldProvides a barrier against splashes, and airborne particles, protecting the eyes and face from potential irritants or corrosive materials.[6]
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoesA lab coat provides a removable barrier in case of a spill. Long pants and closed-toe shoes protect the legs and feet from accidental contact.[6]
Hand Protection Nitrile gloves (or other chemically resistant gloves)Nitrile gloves offer good resistance to a range of chemicals. For prolonged or high-exposure tasks, consult a glove compatibility chart. Always inspect gloves for tears or degradation before use.[7][8]
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders)Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure a safe laboratory environment. The following step-by-step protocol should be followed.

Engineering Controls
  • Chemical Fume Hood : All weighing and handling of the solid compound, as well as the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure[10].

  • Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust[10].

  • Safety Equipment : An eyewash station and safety shower must be readily accessible in the immediate work area[8].

Step-by-Step Handling Procedure
  • Preparation :

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure the work area is clean and uncluttered.

  • Donning PPE :

    • Put on a lab coat, long pants, and closed-toe shoes.

    • Don safety goggles and a face shield.

    • Put on nitrile gloves, ensuring they are the correct size and free of defects.

  • Handling the Compound :

    • Carefully open the container within the fume hood.

    • Use a spatula or other appropriate tool to weigh the desired amount of the solid compound onto weighing paper or into a suitable container.

    • If preparing a solution, slowly add the solid to the solvent to avoid splashing.

    • Keep the container sealed when not in use.

  • Post-Handling :

    • Clean all equipment and the work area thoroughly.

    • Decontaminate any spills immediately according to your institution's standard operating procedures.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment[11][12][13].

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) should be placed in a designated, labeled hazardous waste container[14].

    • Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams[14][15].

  • Container Management :

    • Waste containers must be made of a material compatible with the chemical and be kept securely closed except when adding waste[11].

    • Containers should be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal :

    • All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company[13].

    • Never dispose of this chemical down the drain or in the regular trash[12][15].

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Protocol & Assess Risks B Assemble Materials in Fume Hood A->B C Don Appropriate PPE B->C D Weigh/Handle Solid in Fume Hood C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Keep Container Sealed E->F G Clean Work Area & Decontaminate Spills F->G Proceed to Cleanup H Segregate & Label Hazardous Waste G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Personal Protective Equipment Selection Guide . University of Arizona. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Labor Security System. [Link]

  • Safe Storage and Disposal of Chemicals in A Lab . Tion. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Labelmaster. [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace . J. J. Keller. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Personal Protective Equipment Guide Choosing Chemical Resistant PPE . U.S. Environmental Protection Agency. [Link]

  • Pocket Guide to Chemical Hazards Introduction . National Institute for Occupational Safety and Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . U.S. Department of Health and Human Services. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace . OSHA.com. [Link]

  • Personal Protective Equipment (PPE) . CHEMM. [Link]

  • Selecting and Using PPE: Best Practices for Chemical Safety . Chemscape. [Link]

  • How to Safely Dispose of Laboratory Waste? . Stericycle. [Link]

  • A CHEMISTS' GUIDE TO PPE . Brigham Young University. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? . U.S. Chemical Storage. [Link]

  • What steps should be taken when introducing new chemicals into your inventory? . Chemical Safety. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . EHS.com. [Link]

  • Chemical Risk Assessment and Regulatory Decision Making . American Chemical Society. [Link]

  • Everything You Need to Know When Assessing Chemical Risk Assessment and Safety Skills . Alooba. [Link]

  • Hazard and risk assessment of chemicals . Kemikalieinspektionen. [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals . Worcester Polytechnic Institute. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.